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  • Product: Sodium 2-chloro-4,5-difluorobenzoate
  • CAS: 1421761-16-1

Core Science & Biosynthesis

Foundational

The Chemical Architecture and Synthetic Utility of Sodium 2-Chloro-4,5-Difluorobenzoate in Fluoroquinolone Development

Executive Summary Sodium 2-chloro-4,5-difluorobenzoate is a highly specialized halogenated aromatic salt that serves as a cornerstone intermediate in the synthesis of advanced pharmaceutical compounds. By providing a pre...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sodium 2-chloro-4,5-difluorobenzoate is a highly specialized halogenated aromatic salt that serves as a cornerstone intermediate in the synthesis of advanced pharmaceutical compounds. By providing a pre-configured 2,4,5-trisubstituted aromatic scaffold, this compound enables the precise construction of complex bicyclic systems, most notably the 6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid core[1]. This technical guide details the structural chemistry, mechanistic utility, and validated synthetic protocols for this critical pharmaceutical building block, offering actionable insights for researchers and drug development professionals.

Structural Chemistry & Physicochemical Profiling

The molecular architecture of sodium 2-chloro-4,5-difluorobenzoate is defined by the strategic placement of three distinct halogen atoms around a benzoate core. The electron-withdrawing nature of the fluorine atoms at the 4- and 5-positions significantly lowers the electron density of the aromatic ring, making it highly susceptible to nucleophilic aromatic substitution (


) in downstream applications.

The chlorine atom at the 2-position acts as an optimal leaving group during the critical intramolecular cyclization step required to form the quinolone bicyclic system[1]. The sodium salt form is specifically utilized to enhance aqueous solubility and facilitate controlled neutralization during complex coupling reactions, overcoming the poor solubility profile of its [2].

Table 1: Physicochemical Properties of Sodium 2-Chloro-4,5-Difluorobenzoate

PropertyValue
Chemical Name Sodium 2-chloro-4,5-difluorobenzoate
CAS Registry Number 1421761-16-1
Molecular Formula C7H2ClF2NaO2
Molecular Weight 214.53 g/mol
Parent Acid CAS 110877-64-0 (2-Chloro-4,5-difluorobenzoic acid)
Physical Form White to off-white solid
Purity Standard ≥ 98%

(Data aggregated from [3])

Mechanistic Role in Fluoroquinolone Synthesis

The primary industrial application of sodium 2-chloro-4,5-difluorobenzoate is its use as a precursor for[1]. The causality behind selecting this specific substitution pattern lies in the structure-activity relationship (SAR) of fluoroquinolone antibiotics:

  • The 4,5-Difluoro Motif: These fluorine atoms directly translate to the 6- and 7-positions of the final quinolone core. The 6-fluoro substituent is universally required for DNA gyrase inhibition, while the 7-fluoro substituent serves as a reactive site for subsequent displacement by piperazine derivatives (e.g., in the synthesis of broad-spectrum antibacterial agents)[4].

  • The 2-Chloro Leaving Group: During the Gould-Jacobs-type cyclization, the 2-chloro substituent is displaced by a primary amine (which becomes the N-1 substituent of the quinolone) in a base-catalyzed intramolecular

    
     reaction[1]. Chlorine is preferred over fluorine at this position because it offers a balanced reactivity profile—stable enough to survive the initial malonate condensation, yet labile enough to be displaced cleanly during cyclization.
    

G A Sodium 2-chloro- 4,5-difluorobenzoate B Acid Chloride Intermediate A->B SOCl2 C Beta-Ketoester Formation B->C Malonate Derivative D Amine Condensation & Cyclization C->D Primary Amine E 6,7-Difluoroquinolone Core D->E Base-catalyzed Displacement of 2-Cl

Mechanistic pathway from sodium 2-chloro-4,5-difluorobenzoate to the fluoroquinolone core.

Synthetic Methodologies & Experimental Protocols

The synthesis of the parent 2-chloro-4,5-difluorobenzoic acid is typically achieved via the haloform reaction of 2-chloro-4,5-difluoroacetophenone, followed by controlled neutralization to yield the sodium salt[5]. This self-validating protocol ensures high purity by selectively precipitating the intermediate acid before salt formation, naturally filtering out unreacted starting materials.

Step-by-Step Methodology:

  • Haloform Oxidation: Charge a reaction vessel with 2-chloro-4,5-difluoroacetophenone (1.0 eq) and a 12% aqueous solution of sodium hypochlorite (4.0 eq). Heat the mixture under reflux at 60°C for 4–5 hours. The excess hypochlorite drives the complete oxidation of the methyl ketone to the carboxylate[5].

  • Quenching & Acidification (Self-Validation Step): Cool the reaction mixture to room temperature. Destroy any unreacted hypochlorite by adding sodium bisulfite. Carefully add concentrated hydrochloric acid dropwise until the pH reaches 1.0. This protonates the carboxylate, causing the highly insoluble 2-chloro-4,5-difluorobenzoic acid to precipitate as white crystals, leaving water-soluble impurities in the supernatant[5].

  • Extraction & Isolation: Extract the aqueous suspension with methylene chloride (

    
    ). Wash the organic phase with water until neutral, dry over anhydrous magnesium sulfate (
    
    
    
    ), and concentrate under vacuum. Recrystallize the residue from heptane to achieve >95% purity[6].
  • Salt Formation: Suspend the purified 2-chloro-4,5-difluorobenzoic acid in deionized water. Slowly titrate with a 1M Sodium Hydroxide (NaOH) solution under continuous stirring until a stable pH of 7.2–7.5 is reached, indicating complete deprotonation.

  • Lyophilization: Filter the clear solution through a 0.22 µm membrane to remove any particulate impurities, and lyophilize (freeze-dry) the filtrate to isolate sodium 2-chloro-4,5-difluorobenzoate as a fine, free-flowing white powder.

G N1 2-Chloro-4,5-difluoroacetophenone N2 Haloform Reaction (NaOCl, 60°C) N1->N2 N3 Acidification (HCl) pH = 1 N2->N3 N4 2-Chloro-4,5-difluorobenzoic Acid (Precipitate) N3->N4 N5 Neutralization (NaOH, aq) N4->N5 N6 Sodium 2-chloro-4,5-difluorobenzoate (Crystallization) N5->N6

Experimental workflow for the synthesis and isolation of sodium 2-chloro-4,5-difluorobenzoate.

Analytical Validation & Quality Control

To ensure the scientific integrity of the synthesized sodium 2-chloro-4,5-difluorobenzoate, rigorous analytical validation is required before its deployment in API synthesis:

  • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -NMR Spectroscopy:  The presence of the two fluorine atoms is confirmed by two distinct multiplets in the 
    
    
    
    -NMR spectrum, typically around
    
    
    -129 ppm and
    
    
    -138 ppm. This confirms the 4,5-substitution pattern without interference from the 2-chloro group.
  • HPLC Analysis: Reverse-phase HPLC (C18 column, Acetonitrile/Water with 0.1% TFA mobile phase) is utilized to ensure the absence of des-fluoro or des-chloro impurities, which would critically derail the downstream quinolone cyclization by creating dead-end intermediates.

References

  • Bitha, P. & Lin, Y. "Process for preparing 2-chloro-4,5-difluorobenzoic acid." US Patent 4,833,270A, Google Patents.
  • Sato, H. et al. "Fluorinated benzoyl compounds." US Patent 5,093,515A, Google Patents.

Sources

Exploratory

An In-depth Technical Guide to the Molecular Weight of 2-chloro-4,5-difluorobenzoic acid sodium salt

This technical guide provides a comprehensive overview of the molecular weight of 2-chloro-4,5-difluorobenzoic acid sodium salt, a critical intermediate in modern pharmaceutical synthesis. This document is intended for r...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of the molecular weight of 2-chloro-4,5-difluorobenzoic acid sodium salt, a critical intermediate in modern pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's physicochemical properties and the rigorous analytical methods used to verify them. We will delve into the theoretical basis of its molecular weight, detail validated experimental protocols for its determination, and discuss the profound implications of this fundamental property on its application in drug discovery and development, particularly in the synthesis of fluoroquinolone antibiotics.

Core Concepts: Understanding the Molecular Identity

2-chloro-4,5-difluorobenzoic acid and its sodium salt are key building blocks in organic synthesis. The parent acid is a white crystalline solid.[1] The precise molecular weight is a cornerstone of its chemical identity and is paramount for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[2][3]

Table 1: Key Physicochemical Properties

Property2-chloro-4,5-difluorobenzoic acid2-chloro-4,5-difluorobenzoic acid sodium salt
Molecular Formula C₇H₃ClF₂O₂C₇H₂ClF₂NaO₂
Molecular Weight ( g/mol ) 192.55[4][5]216.54[6]
CAS Number 110877-64-01421761-16-1[6]
Appearance White crystalline solid[1]Not specified
Melting Point (°C) 103-106[4][5]Not specified

The molecular weight of the sodium salt is derived from its parent acid by the replacement of the acidic proton with a sodium ion. This seemingly simple substitution has significant implications for the compound's solubility and handling properties, while the core molecular structure, crucial for its reactivity in subsequent synthetic steps, remains intact.

cluster_0 From Acid to Salt Acid 2-chloro-4,5-difluorobenzoic acid (C₇H₃ClF₂O₂) MW: 192.55 g/mol Salt 2-chloro-4,5-difluorobenzoic acid sodium salt (C₇H₂ClF₂NaO₂) MW: 216.54 g/mol Acid->Salt + Na⁺ - H⁺

Caption: Conversion of the acid to its sodium salt.

The Critical Role in Pharmaceutical Synthesis

2-chloro-4,5-difluorobenzoic acid is a pivotal intermediate in the synthesis of highly active antibacterial agents, most notably fluoroquinolonecarboxylic acid drugs.[7][8] The molecular weight of this intermediate is not merely a descriptive characteristic; it is a critical parameter that dictates the stoichiometry of subsequent reactions. An accurate understanding and verification of the molecular weight are essential for:

  • Stoichiometric Control: Ensuring the precise molar ratios of reactants in the synthesis of the final API. This directly impacts the reaction yield, purity, and overall efficiency of the manufacturing process.[6]

  • Impurity Profiling: The presence of impurities with different molecular weights can compromise the quality and safety of the final drug product.

  • Regulatory Compliance: Regulatory bodies such as the FDA require stringent characterization of all starting materials and intermediates, with molecular weight being a fundamental identifier.[9]

Start 2-chloro-4,5-difluorobenzoic acid sodium salt Process Synthesis of Fluoroquinolones Start->Process Key Intermediate QC Quality Control (Molecular Weight Verification) Start->QC Outcome Active Pharmaceutical Ingredient (API) Process->Outcome QC->Process Ensures Stoichiometry

Caption: Role of the intermediate in API synthesis.

Experimental Determination of Molecular Weight

The theoretical molecular weight must be confirmed through rigorous analytical testing. The two primary methods for the experimental determination of the molecular weight of 2-chloro-4,5-difluorobenzoic acid sodium salt are mass spectrometry and non-aqueous titration.

Mass Spectrometry: A High-Precision Approach

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. Electrospray ionization (ESI) is a particularly suitable "soft ionization" technique for this compound as it minimizes fragmentation, allowing for the observation of the molecular ion.[10]

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of 2-chloro-4,5-difluorobenzoic acid sodium salt.

    • Dissolve the sample in 1 mL of a suitable solvent mixture, such as 50:50 acetonitrile:water, to a final concentration of 1 mg/mL.

    • Further dilute this stock solution to a working concentration of approximately 10 µg/mL using the same solvent system.[11]

    • If necessary, add a small amount of formic acid to the solution to aid in the formation of the [M-H]⁻ ion in negative ion mode.

  • Instrument Parameters (Negative Ion Mode):

    • Ionization Mode: Electrospray Ionization (ESI), Negative

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Desolvation Temperature: 350 °C

    • Desolvation Gas Flow: 600 L/hr

    • Mass Range: 50-500 m/z

  • Data Acquisition and Analysis:

    • Inject the prepared sample into the mass spectrometer.

    • Acquire the mass spectrum. The expected primary ion will be the deprotonated molecule, [C₇H₂ClF₂O₂]⁻, at an m/z corresponding to the molecular weight of the free acid (192.55). The sodium salt will dissociate in solution.

    • The presence of a peak at m/z 190.97168 (for the deprotonated acid) would confirm the anionic portion of the molecule.[12]

cluster_workflow Mass Spectrometry Workflow A Sample Preparation (10 µg/mL solution) B Infusion into ESI Source A->B C Ionization (Negative Mode) B->C D Mass Analysis C->D E Data Interpretation (Peak at m/z ~191) D->E

Caption: ESI-MS workflow for molecular weight determination.

Non-Aqueous Titration: A Classic Quantitative Method

Non-aqueous titration is a reliable method for the assay of salts of weak acids. In a non-aqueous solvent, the basicity of the benzoate anion is enhanced, allowing for a sharp and accurate endpoint determination.

Experimental Protocol: Non-Aqueous Perchloric Acid Titration

  • Reagent Preparation:

    • 0.1 N Perchloric Acid: Prepare and standardize against primary standard potassium hydrogen phthalate.

    • Solvent: Anhydrous glacial acetic acid.

    • Indicator: Crystal violet solution.

  • Titration Procedure:

    • Accurately weigh approximately 0.3 g of 2-chloro-4,5-difluorobenzoic acid sodium salt into a dry 250 mL flask.

    • Dissolve the sample in 50 mL of anhydrous glacial acetic acid. Gentle warming may be required.

    • Add 2-3 drops of crystal violet indicator. The solution will appear violet.

    • Titrate with standardized 0.1 N perchloric acid until the color changes to a blue-green endpoint.

    • Perform a blank titration and make any necessary corrections.

  • Calculation: The molecular weight can be confirmed by calculating the percentage purity based on the theoretical molecular weight.

    Percentage Purity = (V_sample - V_blank) * N * (MW / 1000) / W_sample * 100

    Where:

    • V_sample = Volume of titrant used for the sample (mL)

    • V_blank = Volume of titrant used for the blank (mL)

    • N = Normality of the perchloric acid titrant

    • MW = Theoretical molecular weight of the sodium salt (216.54 g/mol )

    • W_sample = Weight of the sample (g)

Quality Control and Specifications

In a pharmaceutical manufacturing setting, the quality of intermediates is paramount.[2][3] The molecular weight of 2-chloro-4,5-difluorobenzoic acid sodium salt is a critical quality attribute that is tightly controlled. A typical Certificate of Analysis (CoA) for this material would include:

  • Identification: Confirmation of the chemical structure by techniques such as NMR, IR, and Mass Spectrometry.

  • Purity: Determined by HPLC or GC, ensuring the absence of significant impurities.

  • Assay: A quantitative measure of the amount of the compound, often determined by titration.

These quality control measures ensure that each batch of the intermediate is consistent and will perform as expected in the synthesis of the final API.[1]

Conclusion

The molecular weight of 2-chloro-4,5-difluorobenzoic acid sodium salt is a fundamental property that underpins its identity and utility as a pharmaceutical intermediate. Its accurate determination through validated analytical methods like mass spectrometry and non-aqueous titration is not merely a procedural step but a critical component of quality control that ensures the integrity of the entire drug manufacturing process. For scientists and researchers in drug development, a thorough understanding of this parameter and its implications is essential for the successful and reproducible synthesis of life-saving medicines.

References

  • Pharmaceutical Intermediate Quality Standards Guide. (2025, November 28). PharmaEducation. Retrieved from [Link]

  • Process for the preparation of chlorinated 4,5-difluorobenzoic acids, -benzoic acid derivatives and -benzaldehydes. (1995). Google Patents.
  • Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. (2018, August 9). FDA. Retrieved from [Link]

  • 2-Chloro-4,5-difluorobenzoic acid. BuyersGuideChem. Retrieved from [Link]

  • 2-chloro-4,5-difluorobenzoic acid. PubChem. Retrieved from [Link]

  • Process for preparing 2-chloro-4,5-difluorobenzoic acid. (1989). Google Patents.
  • Electrospray Ionization – ESI. University of Florida. Retrieved from [Link]

  • 2-chloro-4,5-difluorobenzoic acid (C7H3ClF2O2). PubChemLite. Retrieved from [Link]

  • Process for preparing 2-chloro-4,5-difluorobenzoic acid. Google Patents.
  • Electrospray ionization. Wikipedia. Retrieved from [Link]

  • 2-Chloro-4,5-difluorobenzoic acid | C7H3ClF2O2. BuyersGuideChem. Retrieved from [Link]

  • Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility. Retrieved from [Link]

Sources

Foundational

Technical Guide: Sodium 2-chloro-4,5-difluorobenzoate vs. 2-chloro-4,5-difluorobenzoic Acid

Executive Summary This technical guide analyzes the functional distinctions between 2-chloro-4,5-difluorobenzoic acid (the protonated free acid) and its sodium salt derivative. While chemically related as conjugate acid-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the functional distinctions between 2-chloro-4,5-difluorobenzoic acid (the protonated free acid) and its sodium salt derivative. While chemically related as conjugate acid-base pairs, their roles in pharmaceutical synthesis are distinct. The free acid (CAS 110877-64-0) serves as the primary electrophilic precursor for activating carboxyl groups in the synthesis of fluoroquinolone antibiotics (e.g., Sparfloxacin, Moxifloxacin precursors). In contrast, the sodium salt (CAS 1421761-16-1) functions primarily as a nucleophilic intermediate or a solubility handle during aqueous workups and purification phases.

Part 1: Chemical & Physical Profiling

The choice between the acid and salt form is dictated by the solvent system and the specific reaction step (activation vs. solubilization).

Feature2-chloro-4,5-difluorobenzoic acid Sodium 2-chloro-4,5-difluorobenzoate
CAS Number 110877-64-0 1421761-16-1
Molecular Weight 192.55 g/mol 214.53 g/mol
Physical State White crystalline powderWhite to off-white solid (hygroscopic)
Melting Point 103–106 °C> 250 °C (decomposes)
Water Solubility Sparingly soluble (< 5 g/L)Highly soluble (Ionic dissociation)
Organic Solubility Soluble (EtOH, Acetone, DCM, Toluene)Insoluble in non-polar organics
Acidity (pKa) ~2.50 (Predicted)N/A (Conjugate base)
Primary Utility Reagent: Acid chloride formationIntermediate: Aqueous extraction/Purification

Part 2: Mechanistic Implications in Synthesis

The Acid Form: Electrophilic Activation

The free acid is the industry-standard starting material because the carboxyl group must be activated to form a carbon-carbon bond with a malonate ester—the critical first step in building the quinolone bicycle.

  • Mechanism: The electron-withdrawing nature of the fluorine atoms at positions 4 and 5, combined with the chlorine at position 2, increases the acidity of the carboxyl group compared to benzoic acid. This makes the hydroxyl group a poorer leaving group, requiring activation.

  • Protocol: The acid is converted to 2-chloro-4,5-difluorobenzoyl chloride using thionyl chloride (

    
    ) or oxalyl chloride. This acid chloride is then potent enough to acylate a magnesium enolate of diethyl malonate.
    

Expert Insight: You cannot effectively use the sodium salt for acid chloride formation without first neutralizing it with a strong mineral acid (e.g., HCl). Using the salt directly with thionyl chloride would generate sodium chloride and potentially trap the reagent in an inorganic matrix, complicating the stoichiometry.

The Salt Form: Nucleophilicity & Purification

The sodium salt is rarely the starting reagent but is often the product of hydrolysis or a purification tool .

  • Purification Strategy: After the synthesis of the benzoic acid precursor (often via hydrolysis of a nitrile or ester), the crude mixture is treated with NaOH. The 2-chloro-4,5-difluorobenzoate anion dissolves in water, while non-acidic organic impurities remain in the organic layer. Separating the aqueous phase and re-acidifying precipitates the pure free acid.

  • Nucleophilic Displacement: In rare cases, the carboxylate anion (salt form) acts as a nucleophile in

    
     reactions with alkyl halides to form esters, although this is less common in the quinolone pathway than acid chloride activation.
    

Part 3: Core Application – Fluoroquinolone Scaffold Synthesis

The 2-chloro-4,5-difluorobenzoic acid is a "Type A" building block. It provides the aromatic ring (Ring A) of the fluoroquinolone. The 2-chloro substituent is strategically important: it often becomes the 8-position on the final quinolone, which can either be retained (to modulate lipophilicity) or displaced by a methoxy group (as in Moxifloxacin) to reduce photosensitivity.

Reaction Pathway Visualization

The following diagram illustrates the conversion of the acid to the quinolone core, highlighting the critical activation step.

QuinoloneSynthesis cluster_salt Purification Loop Acid 2-chloro-4,5-difluorobenzoic acid (Starting Material) AcidCl Acid Chloride (Activated Electrophile) Acid->AcidCl SOCl2 or (COCl)2 DMF Cat. Malonate Benzoyl Acetate Intermediate AcidCl->Malonate Mg(OEt)2 Diethyl Malonate Quinolone 6,7-difluoro-8-chloro-quinolone (Core Scaffold) Malonate->Quinolone 1. HC(OEt)3 / Ac2O 2. Cyclopropylamine 3. NaH (Cyclization) Salt Sodium Salt (Aqueous Phase) Salt->Acid HCl (Precipitation) Impure Crude Acid Impure->Salt NaOH (aq)

Figure 1: Synthetic workflow transforming the acid precursor into the fluoroquinolone core. Note the "Purification Loop" where the salt form acts as a filter.

Part 4: Experimental Protocols

Protocol A: Activation of the Acid (Acid Chloride Synthesis)

This protocol converts the stable acid into the reactive acid chloride necessary for coupling.

Reagents:

  • 2-chloro-4,5-difluorobenzoic acid (1.0 equiv)[1]

  • Thionyl Chloride (

    
    , 5.0 equiv) or Oxalyl Chloride (1.2 equiv)
    
  • DMF (Catalytic, 2-3 drops)

  • Toluene (Solvent)[2][3]

Methodology:

  • Setup: Charge a dry flask with 2-chloro-4,5-difluorobenzoic acid and toluene under inert atmosphere (

    
    ).
    
  • Addition: Add catalytic DMF. Critical: DMF reacts with the chlorinating agent to form the Vilsmeier reagent, which is the active chlorinating species.

  • Chlorination: Add Thionyl Chloride dropwise. Heat to reflux (80°C) for 2–3 hours.

    • Observation: Evolution of HCl and

      
       gas indicates reaction progress.
      
  • Isolation: Evaporate the solvent and excess

    
     under reduced pressure. The residue is the crude acid chloride (yellow oil), used immediately in the next step.
    
Protocol B: Salt Formation for Purification

Use this when recovering the acid from a crude reaction mixture.

Methodology:

  • Dissolution: Dissolve the crude organic residue in Ethyl Acetate.

  • Extraction: Add 1M NaOH solution. The 2-chloro-4,5-difluorobenzoic acid converts to Sodium 2-chloro-4,5-difluorobenzoate and migrates to the water phase.

  • Separation: Discard the organic layer (containing non-acidic impurities).

  • Precipitation: Cool the aqueous layer to 0–5°C. Slowly add concentrated HCl until pH < 1. The free acid will precipitate as a white solid.

  • Filtration: Filter and dry the solid to obtain high-purity acid.

Part 5: Safety & Handling

  • Acid Form:

    • Hazard: Causes skin irritation (H315), serious eye damage (H318), and respiratory irritation (H335).

    • Handling: Use a dust mask (N95) and chemical-resistant gloves.[4] Avoid inhalation of dust.[5]

  • Salt Form:

    • Hazard: Generally less volatile but still an irritant.

    • Stability: Hygroscopic. Store in a desiccator. Exposure to moisture can make accurate weighing difficult due to water uptake.

References

  • Sigma-Aldrich. (2025). 2-Chloro-4,5-difluorobenzoic acid 99% Product Specification & Safety Data Sheet. Link

  • PubChem. (2025). 2-chloro-4,5-difluorobenzoic acid (CID 737171) - Compound Summary. National Library of Medicine. Link

  • Domagala, J. M., et al. (1988).[6] 7-Substituted 5-amino-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids: synthesis and biological activity of a new class of quinolone antibacterials. Journal of Medicinal Chemistry, 31(3), 503–506.[6] Link

  • Google Patents. (1989). US4833270A - Process for preparing 2-chloro-4,5-difluorobenzoic acid. Link

  • Zhang, M., et al. (2020).[5] A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. (Contextual reference for fluoroquinolone precursor synthesis). Link

Sources

Exploratory

An In-depth Technical Guide to the Solubility of Sodium 2-chloro-4,5-difluorobenzoate

Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of sodium 2-chloro-4,5-difluorobenzoate, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. For res...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of sodium 2-chloro-4,5-difluorobenzoate, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. For researchers, scientists, and drug development professionals, understanding the solubility of this compound in both aqueous and organic media is paramount for successful reaction engineering, formulation development, and purification processes. This document delineates the core physicochemical principles governing solubility, provides detailed, field-proven experimental protocols for its determination using the gold-standard shake-flask method coupled with HPLC analysis, and interprets the expected solubility profile across a spectrum of solvents. By explaining the causality behind experimental choices and grounding all claims in authoritative sources, this guide serves as a self-validating resource for laboratory application.

Introduction: The Critical Role of Solubility

Sodium 2-chloro-4,5-difluorobenzoate is a halogenated aromatic carboxylate. Its structure, featuring a chlorinated and difluorinated benzene ring, makes it a valuable building block in organic synthesis.[1] The sodium salt form is specifically designed to enhance aqueous solubility compared to its parent carboxylic acid, 2-chloro-4,5-difluorobenzoic acid.

Solubility is not merely a physical constant; it is a critical parameter that dictates:

  • Reaction Kinetics: In synthesis, the concentration of reactants in solution directly influences reaction rates. Poor solubility can lead to sluggish or incomplete reactions.

  • Purification Strategy: The choice between crystallization, precipitation, or chromatographic purification is heavily dependent on the solubility differences of the target compound and impurities in various solvent systems.

  • Formulation & Bioavailability: In pharmaceutical development, the aqueous solubility of an active pharmaceutical ingredient (API) or its intermediate is a primary determinant of its dissolution rate and subsequent bioavailability.[2]

This guide will, therefore, equip the reader with both the theoretical understanding and the practical, step-by-step methodologies required to accurately assess and leverage the solubility of sodium 2-chloro-4,5-difluorobenzoate.

Physicochemical Principles Governing Solubility

The solubility of sodium 2-chloro-4,5-difluorobenzoate is governed by the interplay of its ionic nature and the polarity of the solvent. The fundamental principle is "like dissolves like," meaning substances dissolve best in solvents with similar intermolecular forces.[3]

  • Aqueous Solubility: As a sodium salt, the compound is ionic. In water, a highly polar, protic solvent (Polarity Index: 10.2), the strong ion-dipole interactions between the sodium cations (Na⁺) and the carboxylate anions (R-COO⁻) with water molecules overcome the lattice energy of the solid. This leads to dissociation and solvation, resulting in high aqueous solubility. This is in stark contrast to its parent, 2-chloro-4,5-difluorobenzoic acid, which exhibits only moderate to sparse water solubility (5.0 g/L at 20°C) due to its less polar, covalently bonded nature.[1]

  • Organic Solvent Solubility: The solubility in organic solvents is dictated by the solvent's polarity.[4][5][6]

    • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents possess a hydroxyl group capable of hydrogen bonding and have high polarity indices. They can effectively solvate both the cation and the anion, leading to significant solubility.

    • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO): These solvents have large dipole moments but lack O-H or N-H bonds. They are effective at solvating the sodium cation but less so for the carboxylate anion compared to protic solvents. Solubility is expected to be moderate to high.

    • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack significant dipole moments and cannot form strong interactions with the ionic salt. Consequently, sodium 2-chloro-4,5-difluorobenzoate is expected to have very low to negligible solubility in these media.

Experimental Determination of Equilibrium Solubility

The most reliable method for determining the equilibrium solubility of a compound is the shake-flask method .[2][3] This technique ensures that the solvent is fully saturated with the solute, providing a true measure of its solubility at a given temperature. The subsequent quantification of the dissolved solute is accurately performed using High-Performance Liquid Chromatography (HPLC).

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification P1 Add excess solid to known volume of solvent P2 Seal container P1->P2 E1 Agitate at constant temperature (e.g., 24-72h) P2->E1 S1 Centrifuge to pellet undissolved solid E1->S1 S2 Filter supernatant with 0.45 µm syringe filter S1->S2 A2 Analyze filtrate via HPLC S2->A2 A1 Prepare calibration standards A3 Determine concentration from calibration curve A1->A3 A2->A3

Caption: Workflow for the Shake-Flask Solubility Assay.

Protocol 1: Shake-Flask Method for Solubility Determination

This protocol is a self-validating system; by ensuring equilibration and using a validated quantification method, the results are inherently trustworthy.

1. Materials and Reagents:

  • Sodium 2-chloro-4,5-difluorobenzoate (Purity ≥98%)

  • Selected solvents (e.g., Deionized Water, Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Hexane), HPLC grade

  • Glass vials with screw caps (e.g., 4 mL or 20 mL)

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringes

  • Chemically inert syringe filters (e.g., 0.45 µm PTFE)[7][8]

2. Procedure:

  • Preparation: To each of three separate vials for each solvent, add an excess amount of sodium 2-chloro-4,5-difluorobenzoate (e.g., 50-100 mg) to a known volume of the solvent (e.g., 2 mL). The key is to ensure a visible amount of undissolved solid remains after equilibration.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 200 rpm). Allow the samples to equilibrate for a sufficient duration, typically 24 to 72 hours.[3][9] Causality: This extended period is crucial to ensure the system reaches thermodynamic equilibrium between the dissolved and undissolved states, preventing an underestimation of solubility.

  • Phase Separation: After equilibration, let the vials stand to allow the solid to settle.

    • Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the remaining solid.

    • Carefully withdraw the supernatant using a syringe.

    • Attach a 0.45 µm syringe filter and dispense the clear, saturated solution into a clean HPLC vial. Causality: Filtration is a critical step to remove any fine particulates that could interfere with the HPLC analysis and lead to erroneously high results.

  • Sample Dilution: Accurately dilute a known volume of the filtrate with the HPLC mobile phase to ensure the concentration falls within the linear range of the calibration curve.

Protocol 2: Quantification by Reversed-Phase HPLC

This protocol provides a standard method for the quantification of benzoate derivatives.[8][10]

1. Instrumentation and Conditions:

  • HPLC System: With a UV/Vis or Diode Array Detector.

  • Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and a pH 5.5 phosphate buffer (60:40 v/v).[10] Degas before use.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.[10]

  • Injection Volume: 20 µL.

2. Procedure:

  • Standard Preparation: Prepare a stock solution of sodium 2-chloro-4,5-difluorobenzoate (e.g., 1000 µg/mL) in the mobile phase. From this stock, prepare a series of working standards by serial dilution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[8]

  • Calibration Curve: Inject the working standards into the HPLC system. Plot the peak area against the known concentration for each standard. Perform a linear regression; the correlation coefficient (r²) should be ≥ 0.999 for a valid calibration.[11]

  • Sample Analysis: Inject the prepared (and diluted) sample filtrates.

  • Calculation: Determine the concentration of the diluted sample from its peak area using the calibration curve equation. Calculate the original solubility in the solvent by accounting for the dilution factor. Report the final solubility in mg/mL or g/L.

Expected Solubility Profile

While specific experimental data for the sodium salt is not publicly available, a qualitative and semi-quantitative profile can be predicted based on physicochemical principles. The following table provides expected solubility relative to solvent polarity.

SolventTypePolarity Index[5][6]Expected SolubilityRationale
WaterPolar Protic10.2Very HighStrong ion-dipole interactions and hydrogen bonding effectively solvate the ionic salt.
MethanolPolar Protic5.1HighGood at solvating both cations and anions due to its polarity and hydrogen bonding capability.
EthanolPolar Protic4.3HighSimilar to methanol, effectively solvates ions.
AcetonitrilePolar Aprotic5.8ModerateCan solvate the Na⁺ cation well, but is less effective for the carboxylate anion.
AcetonePolar Aprotic5.1ModerateIts polarity allows for dissolution, but it is less effective than protic solvents.
DichloromethaneSlightly Polar3.1LowInsufficient polarity to effectively overcome the crystal lattice energy of the ionic salt.
TolueneNonpolar2.4Very Low / InsolubleWeak van der Waals forces cannot solvate the ions.
n-HexaneNonpolar0.1Very Low / InsolubleLacks polarity; cannot interact favorably with the ionic solute.
Solubility vs. Solvent Polarity Relationship

G cluster_solvents Solvent Polarity Spectrum cluster_solubility Expected Solubility of Sodium Salt Hexane Hexane (0.1) Insoluble Insoluble Hexane->Insoluble Nonpolar Interactions DCM DCM (3.1) Low Low DCM->Low Weak Dipole Interactions Acetone Acetone (5.1) Moderate Moderate Acetone->Moderate Polar Aprotic Interactions Methanol Methanol (5.1) High High Methanol->High Polar Protic H-Bonding Water Water (10.2) Water->High Strong Ion-Dipole & H-Bonding

Caption: Expected trend of solubility with solvent polarity.

Conclusion

The solubility of sodium 2-chloro-4,5-difluorobenzoate is fundamentally dictated by its ionic character. It is expected to be highly soluble in polar protic solvents like water and alcohols, moderately soluble in polar aprotic solvents, and poorly soluble in nonpolar organic media. This guide provides a robust, authoritative framework for the experimental determination of these solubility values using the shake-flask method and HPLC quantification. Adherence to these protocols will ensure the generation of accurate and reliable data, which is indispensable for the effective use of this compound in research, development, and manufacturing.

References

  • protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

  • Scribd. (n.d.). Solvent Polarity Index Table. Retrieved from [Link]

  • ResearchGate. (2016, March 4). Polarity Index. Retrieved from [Link]

  • The Periodic Table. (n.d.). Examples of High Polarity Solvents. Retrieved from [Link]

  • Elsevier. (2014). HPLC and LC–MS/MS methods for determination of sodium benzoate and potassium sorbate in food and beverages. Food Chemistry, 150, 262-267.
  • SciSpace. (2014). High-performance liquid chromatography method for the analysis of sodium benzoate. International Journal of Scientific & Engineering Research, 5(10), 1381-1386.
  • Shodex HPLC Columns. (n.d.). Polarities of Solvents. Retrieved from [Link]

Sources

Foundational

The Cornerstone Precursor: Elucidating the Role of Sodium 2-Chloro-4,5-difluorobenzoate in Modern Fluoroquinolone Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals This guide provides a detailed examination of sodium 2-chloro-4,5-difluorobenzoate, a critical starting material in the synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of sodium 2-chloro-4,5-difluorobenzoate, a critical starting material in the synthesis of numerous potent fluoroquinolone antibiotics. We will dissect its chemical properties, explore its strategic importance in constructing the fluoroquinolone core, and present detailed synthetic pathways for key therapeutic agents derived from it.

Introduction: The Architectural Importance of Halogenated Precursors

Fluoroquinolones are a class of broad-spectrum synthetic antibiotics that have become indispensable in treating a wide range of bacterial infections.[1][2][3] Their core structure, a bicyclic 4-quinolone nucleus, is the foundation of their biological activity, which involves the inhibition of bacterial DNA gyrase and topoisomerase IV.[1] The efficacy and spectrum of these drugs are heavily influenced by the substituents on this core structure.[4] The strategic introduction of fluorine atoms, in particular, has been a landmark development, significantly enhancing antibacterial potency.[1][3]

The synthesis of this complex bicyclic system relies on meticulously chosen starting materials. Among the most crucial is 2-chloro-4,5-difluorobenzoic acid and its corresponding sodium salt, sodium 2-chloro-4,5-difluorobenzoate. This precursor provides the essential, pre-functionalized aromatic ring upon which the second, nitrogen-containing ring is constructed. Its specific halogenation pattern is not arbitrary; it is a masterclass in chemical design, enabling high-yield, regioselective reactions that are fundamental to the commercial viability of these life-saving drugs.

The Starting Block: Properties of 2-Chloro-4,5-difluorobenzoic Acid and its Sodium Salt

2-Chloro-4,5-difluorobenzoic acid is a key intermediate for the synthesis of various medicinal compounds and pesticides. Its sodium salt form, sodium 2-chloro-4,5-difluorobenzoate, is often used in industrial processes due to its stability and handling characteristics.[5][6] The specific arrangement of the chloro and fluoro substituents is critical for its role in synthesis.

PropertyValueSource
Chemical Formula C₇H₃ClF₂O₂
Molecular Weight 192.55 g/mol
Appearance Powder
Melting Point 103-106 °C (for the acid)
CAS Number (Acid) 110877-64-0
CAS Number (Sodium Salt) 1421761-16-1[5][6]

The true value of this molecule lies in the electronic effects of its substituents. The fluorine and chlorine atoms are strongly electron-withdrawing, which significantly activates the benzene ring for nucleophilic aromatic substitution (SNAr) reactions.[7][8] This activation is essential for the subsequent cyclization and substitution steps that form the core of the fluoroquinolone and attach the critical C-7 side chain, which modulates the drug's antibacterial spectrum and potency.[4]

The Core Reaction: Constructing the Quinolone Nucleus

The primary role of 2-chloro-4,5-difluorobenzoic acid is to serve as the foundation for the bicyclic quinolone core. A common and effective strategy involves a multi-step sequence that begins with the condensation of the benzoic acid derivative, followed by cyclization and subsequent nucleophilic substitution.

This process transforms the simple benzene ring of the precursor into the electron-deficient aromatic ring of the quinolone system, which is primed for further functionalization.[9] The general pathway illustrates how the initial precursor is elaborated to form the central pharmacophore of drugs like Gatifloxacin.

G A Sodium 2-chloro-4,5- difluorobenzoate B Condensation with Diethyl Malonate A->B C Acylmalonate Intermediate B->C D Reaction with Triethyl Orthoformate C->D E Enol Ether Intermediate D->E F Reaction with Cyclopropylamine E->F G Enamine Intermediate F->G H Thermal Cyclization (Intramolecular SNAr) G->H I Core Fluoroquinolone Carboxylic Acid (e.g., Gatifloxacin Precursor) H->I

Caption: Generalized synthetic pathway from the benzoate precursor to the core fluoroquinolone structure.

Case Study: Synthesis of Gatifloxacin

Gatifloxacin is a fourth-generation fluoroquinolone antibiotic used to treat respiratory tract infections.[10] Its synthesis provides a perfect example of the utility of 2-chloro-4,5-difluorobenzoic acid.

Experimental Protocol: A Step-by-Step Synthesis

The synthesis of Gatifloxacin from its key precursor, 3-methoxy-2,4,5-trifluorobenzoic acid (derived in principle from difluorobenzoic starting materials), involves a sequence of well-established organic reactions.[11] A critical step in many fluoroquinolone syntheses is the final nucleophilic substitution at the C-7 position, where a piperazine or other amine-containing heterocycle is introduced.[10][12]

The following protocol outlines the final, crucial step in Gatifloxacin synthesis, where the core quinolone structure reacts with 2-methylpiperazine.

Objective: To synthesize Gatifloxacin via nucleophilic aromatic substitution on the core quinolone carboxylic acid.

Materials:

  • 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinoline carboxylic acid

  • 2-methyl piperazine

  • Dimethyl sulfoxide (DMSO)

  • Toluene or Dimethylcarbonate (for precipitation)

Procedure:

  • Suspend 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinoline carboxylic acid (1 equivalent) and 2-methyl piperazine (approx. 2.1 equivalents) in DMSO under a nitrogen atmosphere.[12]

  • Heat the reaction mixture to approximately 55°C.[12]

  • Maintain this temperature for 24 hours, monitoring the reaction progress by a suitable method (e.g., TLC or HPLC).

  • Upon completion, add an anti-solvent such as toluene or dimethylcarbonate to the reaction mixture.[12]

  • Cool the mixture to a lower temperature (e.g., 5°C) and hold overnight to facilitate complete precipitation of the product.[12]

  • Filter the resulting solid under vacuum.

  • Dry the collected solid to obtain Gatifloxacin.[12]

This final step is a classic SNAr reaction. The fluorine at the C-7 position is an excellent leaving group, activated by the electron-withdrawing ketone at C-4 and the carboxylic acid at C-3. The piperazine derivative acts as the nucleophile, displacing the fluoride to form the final product.

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Workup & Isolation A 1-cyclopropyl-6,7-difluoro- 8-methoxy-4-oxo-3-quinoline carboxylic acid D 1. Mix reagents in DMSO under N2 atmosphere A->D B 2-Methylpiperazine B->D C DMSO (Solvent) C->D E 2. Heat to 55°C for 24 hours D->E F 3. Add anti-solvent (e.g., Toluene) E->F G 4. Cool to 5°C to induce precipitation F->G H 5. Filter and dry solid G->H I Gatifloxacin (Final Product) H->I

Caption: Experimental workflow for the final coupling step in Gatifloxacin synthesis.

Mechanistic Deep Dive: The Power of Nucleophilic Aromatic Substitution (SNAr)

The key to understanding the role of the 2-chloro-4,5-difluorobenzoate precursor is the mechanism of Nucleophilic Aromatic Substitution (SNAr). Unlike electrophilic substitution common to many aromatic rings, SNAr occurs on electron-poor rings containing a good leaving group.

Causality Behind the Reaction:

  • Activation: The aromatic ring of the quinolone core is rendered electron-deficient by the strongly electron-withdrawing carbonyl group at the C-4 position and the carboxyl group at C-3.

  • Nucleophilic Attack: A nucleophile, such as the secondary amine of a piperazine ring, attacks the carbon atom bearing a leaving group (in this case, the fluorine at C-7). This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7]

  • Rearomatization: The aromaticity of the ring is restored by the expulsion of the leaving group (fluoride ion). This step is typically fast and irreversible.

The choice of leaving groups (Cl vs. F) is strategic. While chlorine is a good leaving group, fluorine's high electronegativity makes the carbon it is attached to more electrophilic and thus more susceptible to nucleophilic attack. In the synthesis of many fluoroquinolones like ciprofloxacin, an intramolecular SNAr reaction first displaces a chlorine atom to form the second ring, followed by a second, intermolecular SNAr where a piperazine displaces the remaining fluorine atom.[7]

G A Activated Fluoroquinolone Core (Electron-Poor Ring + Leaving Group F at C-7) C Step 1: Nucleophilic Attack The nucleophile attacks the C-7 carbon, breaking the aromaticity. A->C B Nucleophile (e.g., Piperazine) B->C D Meisenheimer Complex (Resonance-Stabilized Anionic Intermediate) C->D Formation E Step 2: Expulsion of Leaving Group The fluoride ion (F-) is expelled, restoring the ring's aromaticity. D->E Collapse F Final Product (C-7 Substituted Fluoroquinolone) E->F

Caption: The two-step mechanism of Nucleophilic Aromatic Substitution (SNAr) at the C-7 position.

Conclusion

Sodium 2-chloro-4,5-difluorobenzoate is far more than a simple starting material; it is an enabling building block for the synthesis of advanced fluoroquinolone antibiotics. Its carefully designed halogenation pattern provides the necessary chemical handles and electronic activation to facilitate the efficient, large-scale construction of the complex quinolone core. By understanding the properties of this precursor and the mechanistic principles that govern its reactivity, drug development professionals can better appreciate the elegant chemistry that underpins the production of some of the world's most important antibacterial agents.

References

  • Organic Process Research & Development. (2022). Efficient Synthesis of a Key Intermediate for Moxifloxacin Via Intramolecular Double Stereodifferentiation. ACS Publications. Available at: [Link]

  • Request PDF. (n.d.). First way of enantioselective synthesis of moxifloxacin intermediate. Available at: [Link]

  • QuickCompany. (n.d.). Improved Process For Synthesis Of Moxifloxacin Intermediate (S,S) 2,8. Available at: [Link]

  • Organic Process Research & Development. (2022). Efficient Synthesis of a Key Intermediate for Moxifloxacin Via Intramolecular Double Stereodifferentiation. ACS Publications. Available at: [Link]

  • SITES. (n.d.). Synthesis of Fluoroquinolone Antibiotics.
  • Google Patents. (n.d.). WO2012131629A1 - A process for preparation of intermediate of moxifloxacin.
  • Oxford Learning Link. (2021). Chapter 7 Nucleophilic aromatic substitution. Oxford University Press. Available at: [Link]

  • PDB-101. (n.d.). Fluoroquinolones. RCSB PDB. Available at: [Link]

  • MDPI. (2026). Synthesis and Antimicrobial Activity of Novel Fluoroquinolone with Geranyl Amine Moiety. Available at: [Link]

  • PMC. (2016). Chemical structure and pharmacokinetics of novel quinolone agents represented by avarofloxacin, delafloxacin, finafloxacin, zabofloxacin and nemonoxacin. National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. (n.d.). EP0303291B1 - Fluorinated benzoyl compounds.
  • Google Patents. (n.d.). US20090054643A1 - Novel method of synthesis of fluoroquinolones.
  • Zarqa University. (n.d.). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Available at: [Link]

  • Bentham Science. (2021). Anti-infective fluoroquinolone derivatives-an update of recent patents. Available at: [Link]

  • Wikipedia. (n.d.). Quinolone antibiotic. Available at: [Link]

  • Semantic Scholar. (2020). Synthesis, structural characterization and antibacterial studies of Fluoroquinolone Drug-Ciprofloxacin. Available at: [Link]

  • PubMed. (2011). Synthesis and in vitro antibacterial activity of a series of novel gatifloxacin derivatives. National Center for Biotechnology Information. Available at: [Link]

  • Semantic Scholar. (2010). Synthesis of gatifloxacin. Available at: [Link]

  • Google Patents. (n.d.). WO2004069825A1 - Synthesis of gatifloxacin.
  • Semantic Scholar. (n.d.). Synthesis and Characterization of Potential Dimers of Gatifloxacin – an Antibacterial Drug. Available at: [Link]

  • Google Patents. (n.d.). US7632944B2 - Quinolone carboxylic acids, derivatives thereof, and methods of making and using same.
  • WIPO Patentscope. (2006). WO/2006/004561 PROCESS FOR THE PREPARATION OF GATIFLOXACIN AND REGENERATION OF DEGRADATION PRODUCTS. Available at: [Link]

  • Semantic Scholar. (n.d.). Synthesis of Fluoroquinolones derivatives as Antimicrobial Agents. Available at: [Link]

  • PMC. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. National Center for Biotechnology Information. Available at: [Link]

  • Asian Journal of Chemistry. (2013). Design, Synthesis and Antibacterial Evaluation of Novel Fluoroquinolone and its Derivatives. Available at: [Link]

  • Asian Journal of Advanced Basic Sciences. (2020). Synthesis and Spectral Characterization of Fluoroquinolone Drug- Norfloxacin. Available at: [Link]

  • SAGE Journals. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Available at: [Link]

  • MDPI. (2025). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Available at: [Link]

  • Taylor & Francis Online. (1996). SYNTHESES OF 2-CHLORO-4,5-DIFLUOROBENZOIC ACID. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid. Available at: [Link]

Sources

Exploratory

Advanced Safety and Handling Whitepaper: Sodium 2-Chloro-4,5-Difluorobenzoate in Pharmaceutical Synthesis

Executive Summary Sodium 2-chloro-4,5-difluorobenzoate (CAS: 1421761-16-1) is a high-value synthetic intermediate utilized extensively in the research and development of medicinal compounds, particularly in the synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sodium 2-chloro-4,5-difluorobenzoate (CAS: 1421761-16-1) is a high-value synthetic intermediate utilized extensively in the research and development of medicinal compounds, particularly in the synthesis of fluoroquinolone antibiotics and complex agrochemicals[1][2]. While its parent acid (2-chloro-4,5-difluorobenzoic acid, CAS: 110877-64-0) is widely documented, the sodium salt is frequently preferred by development chemists. The causality behind this choice is simple: the salt offers superior aqueous solubility, facilitating biphasic coupling reactions and green-chemistry aqueous workflows without the need for harsh organic solvents.

However, this enhanced solubility fundamentally alters its bioavailability and exposure risk profile. As a Senior Application Scientist, I have observed that standard Safety Data Sheets (SDS) often fail to provide the mechanistic context required to handle such reactive fluorinated aromatics safely. This whitepaper transcends a standard 16-section SDS, providing a self-validating, mechanism-driven framework for the safe handling, experimental setup, and disposal of sodium 2-chloro-4,5-difluorobenzoate.

Physicochemical Profiling & Quantitative Hazard Data

Before designing an experimental workflow, it is critical to understand the physical parameters of the compound. The data below synthesizes the properties of the sodium salt and its parent acid to inform our safety protocols[2][3].

Property / AttributeValue / Description
Chemical Name Sodium 2-chloro-4,5-difluorobenzoate
CAS Registry Number 1421761-16-1 (Salt) / 110877-64-0 (Parent Acid)
Molecular Formula C7H2ClF2NaO2
Molecular Weight 214.53 g/mol
Physical State White to off-white powder
Purity Standard (R&D) NLT 98%
GHS Hazard Statements H302 : Harmful if swallowedH312 : Harmful in contact with skinH315 : Causes skin irritationH317 : May cause an allergic skin reactionH318 : Causes serious eye damage

Mechanistic Toxicology: Understanding the Hazards

To engineer effective safety controls, researchers must understand why a chemical is hazardous. The GHS classifications for this compound (specifically H317 and H318) are driven by its specific molecular architecture[4].

The Causality of Skin Sensitization (H317)

The 2-chloro-4,5-difluoro substitution pattern creates a highly electron-deficient aromatic ring. When fine powder aerosolizes and contacts the skin, it penetrates the stratum corneum. Once in the aqueous environment of the epidermis, the compound undergoes a Nucleophilic Aromatic Substitution (


) reaction. Endogenous nucleophiles (such as the primary amines of lysine residues or thiols of cysteine residues on skin proteins) attack the electron-poor ring, displacing a halogen.

This covalent modification is known as haptenation . The newly formed hapten-protein complex is recognized as a neo-antigen by the body, triggering dendritic cell activation and T-cell proliferation, ultimately manifesting as Allergic Contact Dermatitis (ACD).

Mechanism E1 Dermal Exposure (Fluorinated Aromatic Powder) E2 Stratum Corneum Penetration E1->E2 E3 Nucleophilic Aromatic Substitution (Protein Haptenation) E2->E3 E4 Dendritic Cell Activation & T-Cell Proliferation E3->E4 E5 Allergic Contact Dermatitis (H317 Manifestation) E4->E5

Mechanistic pathway of skin sensitization via protein haptenation by fluorinated aromatics.

The Causality of Ocular Damage (H318)

The sodium salt's high aqueous solubility means that upon contact with ocular fluid, it rapidly dissociates. The sudden spike in localized osmolarity, combined with the inherent electrophilic reactivity of the fluorinated benzoate, leads to rapid cellular desiccation and protein denaturation, causing severe, potentially irreversible eye damage[3][4].

Self-Validating Experimental Workflows

Standard operating procedures (SOPs) often fail because they rely on passive compliance. In my field experience, protocols must be self-validating —meaning the operator cannot proceed to the next step without verifying the success of the previous one.

Protocol 1: Safe Weighing and Reaction Setup

Because sodium 2-chloro-4,5-difluorobenzoate is handled as a fine powder, inhalation of dust (which can cause respiratory sensitization[5]) is the primary exposure route.

Workflow N1 Pre-Weighing Setup Verify Hood Face Velocity >100 fpm N2 Don PPE N95 Respirator, Nitrile Gloves, Goggles N1->N2 N3 Material Handling Anti-Static Weighing of Sodium Salt N2->N3 N4 Closed-System Transfer Seal Vessel Before Hood Removal N3->N4 N5 Decontamination Alkaline Wash & Surface Wipe Test N4->N5

Workflow for the safe handling and transfer of sodium 2-chloro-4,5-difluorobenzoate.

Step-by-Step Methodology:

  • Pre-Operational Verification: Activate the powder weighing fume hood.

    • Validation Check: Verify the digital airflow monitor reads a face velocity of >100 feet per minute (fpm). Do not open the chemical container if the monitor is in an alarm state.

  • PPE Donning & Integrity Check: Don a NIOSH-approved N95 or P2 particulate respirator[5], double nitrile gloves (minimum 5 mil thickness), and tight-fitting unvented chemical goggles[1].

    • Validation Check: Perform a positive/negative pressure seal check on the respirator. Ensure the outer glove cuff completely covers the lab coat sleeve.

  • Material Weighing: Utilize an anti-static weighing boat. Dispense the powder using a grounded stainless-steel spatula to prevent electrostatic dispersion.

    • Validation Check: Observe the powder behavior; if electrostatic "jumping" or clinging occurs, halt operations and deploy an ionizing bar inside the hood before resuming.

  • Transfer and Containment: Transfer the weighed salt into the reaction vessel and seal it with a septum before removing it from the hood.

    • Validation Check: Invert the sealed vessel gently to ensure no particulate leakage occurs around the joint or septum.

Spill Management & Environmental Control

Due to its sensitization potential and toxicity, environmental release must be managed with chemical neutralization, not just physical collection[3]. Sweeping dry powder will aerosolize the hazard.

Protocol 2: Reactive Spill Decontamination
  • Containment: Surround the spill with a damp, inert absorbent barrier (e.g., diatomaceous earth wetted with water).

    • Validation Check: Visually confirm the perimeter is fully enclosed with no dry powder escaping the boundary.

  • Wetting and Neutralization: Gently mist the spill area with a mild alkaline solution (e.g., 5% sodium bicarbonate). Why? This suppresses dust and ensures the compound remains in its highly soluble, less volatile salt form, preventing the formation of the more hazardous free acid.

    • Validation Check: Use pH indicator paper on the resulting slurry; proceed to collection only when the pH reads between 7.5 and 8.5.

  • Collection: Use a non-sparking scoop to transfer the slurry into a hazardous waste container labeled for halogenated organic waste.

    • Validation Check: Weigh the final waste container to ensure the mass logically aligns with the estimated spill volume plus the added absorbent.

  • Final Surface Decontamination: Wipe the surface with a solvent sequence: first water (to remove residual inorganic salts), then isopropanol (to remove organic traces).

    • Validation Check: Perform a dry wipe test on the surface using a clean tissue; if any residue or discoloration is visible on the wipe, repeat the solvent sequence.

References

The following authoritative sources were utilized to ground the mechanistic claims, hazard classifications, and physicochemical data presented in this technical guide:

  • Capot Chemical - MSDS of 2-Chloro-4,5-difluorobenzoic acid. 5

  • Sigma-Aldrich - 2-Chloro-4,5-difluorobenzoic acid 99% (110877-64-0). 1

  • Thermo Fisher Scientific - SAFETY DATA SHEET: 2-Chloro-4,5-difluorobenzoic acid. 4

  • TCI Chemicals - SAFETY DATA SHEET: 2-Chloro-4,5-difluorobenzoic Acid.

  • Fisher Scientific - SAFETY DATA SHEET: 2-Chloro-4,5-difluorobenzoic acid. 3

  • Aromsyn Co.,Ltd. - 1421761-16-1 | Sodium 2-chloro-4,5-difluorobenzoate. 2

Sources

Foundational

An In-Depth Technical Guide to the Synthesis of 2-Chloro-4,5-difluorobenzoate Derivatives

For Researchers, Scientists, and Drug Development Professionals Executive Summary 2-Chloro-4,5-difluorobenzoic acid and its derivatives are pivotal chemical intermediates, particularly in the synthesis of fluoroquinolone...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Chloro-4,5-difluorobenzoic acid and its derivatives are pivotal chemical intermediates, particularly in the synthesis of fluoroquinolone antibacterial agents.[1] Their structural motifs are integral to the efficacy of numerous pharmaceutical compounds. This guide provides a comprehensive overview of the primary synthetic pathways to this essential scaffold, emphasizing the chemical reasoning behind methodological choices, offering detailed experimental protocols, and presenting a comparative analysis of the most prevalent routes. The aim is to equip researchers and process chemists with the knowledge to select and execute the most suitable synthesis for their specific application, whether for laboratory-scale research or industrial production.

Introduction: The Significance of the 2-Chloro-4,5-difluorobenzoate Scaffold

The 2-chloro-4,5-difluorobenzoate core is a highly valuable building block in medicinal chemistry and agrochemistry.[2][3] Its importance is most notably demonstrated in its role as a key precursor for a generation of potent fluoroquinolone antibiotics, including Danofloxacin.[4] The specific arrangement of the halogen atoms on the benzene ring—a chlorine atom ortho to the carboxylic acid and two adjacent fluorine atoms—is crucial for the biological activity of the final drug substances. The electron-withdrawing nature of the halogens influences the molecule's acidity, reactivity, and pharmacokinetic properties. This guide will explore the most efficient and practical methods developed to construct this specific substitution pattern.

Primary Synthesis Pathways

Two principal retrosynthetic disconnections dominate the landscape of 2-chloro-4,5-difluorobenzoic acid synthesis: one starting from the commercially available 1,2-difluorobenzene and the other from 3,4-difluoroaniline . Each pathway presents distinct advantages and challenges regarding reagent cost, reaction conditions, scalability, and impurity profiles.

Pathway A: Synthesis from 1,2-Difluorobenzene

This route is a classic example of electrophilic aromatic substitution, building complexity onto a simple, commercially available starting material. The overall transformation involves a three-step sequence: chlorination, Friedel-Crafts acylation, and subsequent haloform reaction or oxidation.[2]

Causality Behind Experimental Choices:

  • Chlorination: The initial chlorination of 1,2-difluorobenzene selectively yields 3,4-difluorochlorobenzene. The fluorine atoms are ortho, para-directing activators, but the steric hindrance between them favors substitution at the less hindered positions, leading to the desired isomer in high yield.[2] Ferric chloride (FeCl₃) is a common Lewis acid catalyst for this halogenation.

  • Friedel-Crafts Acylation: The subsequent acylation with acetyl chloride and aluminum chloride (AlCl₃) introduces an acetyl group. This reaction proceeds with high regioselectivity, with the acetyl group adding to the position ortho to the chlorine and para to one of the fluorine atoms. This is a consequence of the directing effects of the halogens on the ring.[2]

  • Oxidation (Haloform Reaction): The final step involves the oxidation of the methyl ketone (acetophenone derivative) to the corresponding carboxylic acid. The use of sodium hypochlorite (NaOCl) is a well-established method for this transformation via the haloform reaction. This choice is often favored for its efficiency and relatively mild conditions, though it can generate significant aqueous waste, which is a consideration for industrial-scale production.[1][2]

G Start 1,2-Difluorobenzene Inter1 3,4-Difluorochlorobenzene Start->Inter1 Cl₂, FeCl₃ Inter2 2-Chloro-4,5-difluoroacetophenone Inter1->Inter2 CH₃COCl, AlCl₃ End 2-Chloro-4,5-difluorobenzoic Acid Inter2->End NaOCl (Haloform Rxn)

Pathway B: Synthesis from 3,4-Difluoroaniline

This pathway leverages a multi-step sequence starting from 3,4-difluoroaniline, a common chemical feedstock. It involves a more complex series of transformations but provides an alternative route that can be advantageous under certain circumstances. A notable process described in the patent literature involves the conversion of the aniline to an isatin derivative, followed by oxidative cleavage and a Sandmeyer-type reaction.[5]

Causality Behind Experimental Choices:

  • Isatin Synthesis: The reaction of 3,4-difluoroaniline with chloral hydrate and hydroxylamine hydrochloride forms an intermediate N-aryl-hydroxyiminoacetamide. This is subsequently cyclized in strong acid (concentrated H₂SO₄) to yield 5,6-difluoro-1H-indole-2,3-dione (5,6-difluoroisatin).[5] This classic isatin synthesis provides a robust method to build a key heterocyclic intermediate.

  • Oxidative Cleavage: The isatin ring is then opened via oxidative cleavage using hydrogen peroxide (H₂O₂) in a basic solution. This reaction specifically breaks the C2-C3 bond of the indole ring, yielding 2-amino-4,5-difluorobenzoic acid upon acidification.[5] This step effectively installs the carboxylic acid group while retaining the amino functionality required for the next step.

  • Sandmeyer Reaction: The final and crucial step is the replacement of the amino group with a chlorine atom. This is achieved through a Sandmeyer reaction. The 2-amino-4,5-difluorobenzoic acid is treated with a nitrite source (like t-butyl nitrite) in the presence of a copper(II) chloride catalyst to form the target 2-chloro-4,5-difluorobenzoic acid.[5] This reaction is a cornerstone of aromatic chemistry for the conversion of anilines to a wide variety of functional groups.

G Start 3,4-Difluoroaniline Inter1 N-(3,4-difluorophenyl)-2- (hydroxyimino)acetamide Start->Inter1 1. Chloral hydrate, Hydroxylamine HCl Inter2 5,6-Difluoro-1H-indole-2,3-dione (5,6-Difluoroisatin) Inter1->Inter2 2. Conc. H₂SO₄, Heat Inter3 2-Amino-4,5-difluorobenzoic Acid Inter2->Inter3 3. H₂O₂, NaOH (aq) End 2-Chloro-4,5-difluorobenzoic Acid Inter3->End 4. t-butyl nitrite, CuCl₂, Acetonitrile

Synthesis of Key Derivatives

The primary product, 2-chloro-4,5-difluorobenzoic acid, is often not the final molecule but an intermediate for producing esters and amides (benzoates).

Esterification

Standard esterification procedures are effective. For example, the formation of ethyl 2-chloro-4,5-difluorobenzoate can be achieved by reacting the carboxylic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid.

Amidation & Acid Chloride Formation

For the synthesis of amides or for use in Friedel-Crafts acylation reactions, the carboxylic acid is typically first converted to the more reactive acid chloride. This is commonly achieved by treating the acid with thionyl chloride (SOCl₂) or oxalyl chloride.[1][5] A catalytic amount of dimethylformamide (DMF) is often used to facilitate the reaction with oxalyl chloride.[5] The resulting 2-chloro-4,5-difluorobenzoyl chloride is a versatile intermediate that can be reacted with a wide range of amines to form amides or used in further C-C bond-forming reactions.[4]

Comparative Analysis of Pathways

ParameterPathway A (from 1,2-Difluorobenzene)Pathway B (from 3,4-Difluoroaniline)
Starting Material 1,2-Difluorobenzene3,4-Difluoroaniline
Number of Steps 34
Key Reactions Electrophilic Aromatic Substitution, Friedel-Crafts Acylation, Haloform ReactionIsatin Synthesis, Oxidative Cleavage, Sandmeyer Reaction
Reported Yields High yields reported for each step (e.g., 90% for chlorination, 75% for acylation, 80% for oxidation)[2]Good yields reported for the overall process[5]
Scalability Generally straightforward to scale. The haloform reaction can produce significant aqueous waste.[1]Multi-step nature can be more complex to scale. Involves strong acids and potentially hazardous diazonium intermediates.
Advantages Fewer steps, utilizes standard and well-understood reactions.Provides an alternative route when the starting aniline is more readily available or cost-effective.
Disadvantages Use of NaOCl can be an environmental concern at large scale.[1]More complex, longer sequence. The Sandmeyer reaction requires careful temperature control.

Detailed Experimental Protocols

Protocol for Pathway A: Synthesis of 2-Chloro-4,5-difluorobenzoic Acid from 1,2-Difluorobenzene[2]

Step 1: 3,4-Difluorochlorobenzene

  • To a mixture of 1,2-difluorobenzene (114g, 1.0 mol) and FeCl₃ (2.0g, 12 mmol), bubble chlorine gas (56.8g, 0.8 mol) at 50°C over 3 hours.

  • After the reaction, wash the mixture with water (3 x 200 mL).

  • Dry the organic layer over MgSO₄.

  • Distill the crude product to give 3,4-difluorochlorobenzene as a colorless oil (134g, 90% yield).

Step 2: 2-Chloro-4,5-difluoroacetophenone

  • To a stirred mixture of 3,4-difluorochlorobenzene (134g, 0.9 mol) and acetyl chloride (80g, 1.02 mol), add anhydrous AlCl₃ (150g, 1.12 mol) portion-wise, keeping the temperature below 30°C.

  • Stir the mixture at room temperature for 4 hours, then heat at 50°C for 1 hour.

  • Pour the reaction mixture onto crushed ice and extract with dichloromethane.

  • Wash the organic layer with water, dry over MgSO₄, and distill to give 2-chloro-4,5-difluoroacetophenone as a colorless oil (143.2g, 75% yield).

Step 3: 2-Chloro-4,5-difluorobenzoic Acid

  • Add the 2-chloro-4,5-difluoroacetophenone (143g, 0.75 mol) dropwise to a freshly prepared solution of sodium hypochlorite (NaOCl).

  • Stir the mixture vigorously at 50-60°C for 2 hours.

  • Cool the mixture and acidify with concentrated HCl to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 2-chloro-4,5-difluorobenzoic acid (80% yield).

Protocol for Pathway B: Synthesis of 2-Chloro-4,5-difluorobenzoic Acid from 3,4-Difluoroaniline[5]

Step 1: N-(3,4-difluorophenyl)-2-(hydroxyimino)acetamide

  • Prepare a solution of chloral hydrate (18.2g) and anhydrous sodium sulfate (260g) in 400 mL of water.

  • Prepare a second solution of 3,4-difluoroaniline (12.9g) and hydroxylamine hydrochloride (22.24g) in 160 mL of water and 9 mL of concentrated HCl.

  • Mix the two solutions and reflux for 2 hours.

  • Filter the hot solution to collect the solid product. Wash with water and dry. Recrystallization from hot water yields the desired acetamide (8.4g).

Step 2: 5,6-Difluoro-1H-indole-2,3-dione

  • Add the acetamide from Step 1 (24.5g) portion-wise to 95 mL of concentrated sulfuric acid, maintaining the temperature between 60-70°C.

  • Heat the mixture to 80°C for 20 minutes.

  • Cool to room temperature and pour onto crushed ice.

  • Collect the resulting solid by filtration to yield the dione (21.3g).

Step 3: 2-Amino-4,5-difluorobenzoic Acid

  • Dissolve the dione from Step 2 (20g) in 200 mL of 2.5N sodium hydroxide.

  • Add 31.4% hydrogen peroxide (35.7 mL) dropwise.

  • Warm the reaction to 80°C for 15 minutes.

  • Cool in an ice bath and acidify with HCl to pH 3.5.

  • Collect the precipitate and recrystallize from xylene to yield the amino acid (14.18g).

Step 4: 2-Chloro-4,5-difluorobenzoic Acid

  • In a three-necked flask, combine anhydrous copper(II) chloride (12.19g), t-butyl nitrite (12.37g), and 360 mL of anhydrous acetonitrile. Cool the mixture to 0-5°C.

  • Add the 2-amino-4,5-difluorobenzoic acid from Step 3 portion-wise to the cooled mixture.

  • Stir for a designated period, then add the reaction mixture to a dilute mineral acid.

  • Extract the product, purify, and isolate the final 2-chloro-4,5-difluorobenzoic acid.

Conclusion

The synthesis of 2-chloro-4,5-difluorobenzoate derivatives can be effectively achieved through several strategic pathways. The choice between starting from 1,2-difluorobenzene or 3,4-difluoroaniline depends largely on factors such as starting material cost, scalability requirements, and waste management considerations. The 1,2-difluorobenzene route is more direct, involving fewer steps, while the 3,4-difluoroaniline route provides a robust, albeit more complex, alternative. Both pathways culminate in a versatile intermediate that is crucial for the development of advanced pharmaceuticals. A thorough understanding of the underlying chemical principles and experimental nuances of each route is essential for any researcher working in this field.

References

  • U.S. Patent No. 4,833,270A. (1989). Process for preparing 2-chloro-4,5-difluorobenzoic acid.
  • U.S. Patent No. 5,473,095A. (1995). Process for the preparation of chlorinated 4,5-difluorobenzoic acids, -benzoic acid derivatives and -benzaldehydes.
  • Li, Z., & Huang, N. (1996). Syntheses of 2-Chloro-4,5-difluorobenzoic Acid.
  • Zhang, et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research.
  • PubChem. (n.d.). 2-Chloro-4-fluorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • European Patent No. EP 0447259 A1. (1991). Process for preparing chloro-difluorobenzene.
  • Chinese Patent No. CN109232938A. (2019). Method for efficient synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene.
  • Chinese Patent No. CN111978253A. (2020). Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material.
  • WIPO Patent No. WO/2024/047648. (2024). Preparation of 2-chloro-4-fluoro-5-nitrobenzoic acid. WIPO Patentscope. [Link]

  • ResearchGate. (2025). An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid.
  • WIPO Patent No. WO1991017138A1. (1991). Process for preparing 3,4-difluoroaniline.
  • PubChem. (n.d.). 2-Amino-4,5-difluorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • French Patent No. FR2658815A1. (1991). 2,2'-Dichloro-4',5'-difluoroacetophenone and process for its preparation, its application to the preparation of 2-chloro-4,5-difluorobenzoic acid and new process for the preparation of the said acid.

Sources

Exploratory

A Technical Guide to Sodium 2-chloro-4,5-difluorobenzoate: Supplier Selection, Purity Standards, and Analytical Verification for Pharmaceutical Research

This guide provides an in-depth technical overview of sodium 2-chloro-4,5-difluorobenzoate, a key starting material and intermediate in the synthesis of various pharmaceuticals, notably in the development of fluoroquinol...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical overview of sodium 2-chloro-4,5-difluorobenzoate, a key starting material and intermediate in the synthesis of various pharmaceuticals, notably in the development of fluoroquinolone antibiotics.[1][2][3] For researchers, scientists, and professionals in drug development, the purity and reliable sourcing of this compound are paramount to the integrity and success of their work. This document offers field-proven insights into selecting a reputable supplier, understanding purity specifications, and implementing robust analytical methods for quality verification.

Strategic Sourcing of Sodium 2-chloro-4,5-difluorobenzoate: A Framework for Supplier Qualification

The selection of a supplier for critical raw materials like sodium 2-chloro-4,5-difluorobenzoate extends beyond a simple price comparison. A comprehensive evaluation of potential suppliers is a crucial step in risk mitigation and ensuring the consistency of your research and development pipeline.

A multitude of chemical suppliers offer sodium 2-chloro-4,5-difluorobenzoate (CAS No. 1421761-16-1), often with varying stated purities and documentation levels.[4][5] Prominent suppliers in the fine chemical and pharmaceutical intermediate space include entities such as Sigma-Aldrich, Fluorochem, and various listings on platforms like ChemicalBook and Echemi.[6]

The following workflow outlines a systematic approach to supplier qualification:

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Technical Evaluation cluster_2 Phase 3: Analytical Verification cluster_3 Phase 4: Final Selection A Identify Potential Suppliers (e.g., Sigma-Aldrich, Fluorochem) B Request Preliminary Information: - Stated Purity - Available Grades - Lead Times A->B C Request Certificate of Analysis (CoA) and Safety Data Sheet (SDS) B->C D Review CoA for: - Assay Method (e.g., HPLC, Titration) - Impurity Profile - Residual Solvents C->D E Assess Supplier's Quality Management System (e.g., ISO 9001 Certification) D->E F Order Sample for In-house Testing E->F G Perform Identity and Purity Analysis: - HPLC/UPLC - NMR Spectroscopy - Mass Spectrometry F->G H Compare In-house Data with Supplier's CoA G->H I Qualify Supplier Based on Data Concordance and Overall Assessment H->I J Establish a Supply Agreement I->J G cluster_0 Synthetic Pathway and Impurity Formation Start 3,4-Difluorobenzoic Acid Derivative Chlorination Chlorination Start->Chlorination Product 2-Chloro-4,5-difluorobenzoic Acid (Desired Product) Chlorination->Product Impurity1 Starting Material Carryover: 3,4-Difluorobenzoic Acid Chlorination->Impurity1 Incomplete Reaction Impurity2 Isomeric Impurity: 3-Chloro-4,5-difluorobenzoic Acid Chlorination->Impurity2 Non-regioselective Reaction Impurity3 Over-chlorination Product: 2,3-Dichloro-4,5-difluorobenzoic Acid Chlorination->Impurity3 Excess Chlorinating Agent

Sources

Protocols & Analytical Methods

Method

Protocol for Nucleophilic Aromatic Substitution Using Sodium 2-Chloro-4,5-difluorobenzoate

Introduction Nucleophilic Aromatic Substitution (SNAr) is a critical reaction in organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. This process is particularly sign...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Nucleophilic Aromatic Substitution (SNAr) is a critical reaction in organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. This process is particularly significant in the pharmaceutical industry for the synthesis of a wide array of therapeutic agents, including antibiotics and kinase inhibitors. The SNAr reaction proceeds through an addition-elimination mechanism, where a nucleophile attacks an electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[1][2][3] The subsequent departure of a leaving group restores the aromaticity of the ring.

The reactivity of the aromatic substrate is paramount to the success of the SNAr reaction. Aromatic rings must be "activated" by the presence of at least one strong electron-withdrawing group (EWG) positioned ortho or para to the leaving group.[1][2][4] This is because the rate-determining step is typically the initial nucleophilic attack, which is facilitated by the stabilization of the resulting negative charge by the EWG.

Sodium 2-chloro-4,5-difluorobenzoate is a highly effective substrate for SNAr reactions. The carboxylate group, along with the two fluorine atoms, acts as powerful electron-withdrawing groups, significantly activating the aromatic ring for nucleophilic attack. The chlorine atom at the 2-position serves as an excellent leaving group. This combination of features makes it a valuable building block in the synthesis of complex molecules, such as quinolone antibiotics.

This document provides a comprehensive guide to performing a nucleophilic aromatic substitution reaction using sodium 2-chloro-4,5-difluorobenzoate, with a focus on the synthesis of N-aryl piperazine derivatives, which are common scaffolds in drug discovery.[5][6][7]

Reaction Mechanism & Workflow

The SNAr reaction of sodium 2-chloro-4,5-difluorobenzoate with a nucleophile, such as piperazine, follows the addition-elimination pathway.

Mechanism of SNAr Reaction

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Reactant_A Sodium 2-chloro-4,5-difluorobenzoate Meisenheimer Meisenheimer Complex (Resonance Stabilized) Reactant_A->Meisenheimer Nucleophilic Attack Nucleophile Piperazine Product N-Aryl Piperazine Derivative Meisenheimer->Product Elimination Leaving_Group Chloride Ion

Caption: General mechanism of the SNAr reaction.

The experimental workflow involves the reaction setup, monitoring, workup, and purification of the final product.

Experimental Workflow

experimental_workflow start Reaction Setup dissolve Dissolve Sodium 2-chloro-4,5-difluorobenzoate and Piperazine in a polar aprotic solvent (e.g., DMSO). start->dissolve heat Heat the reaction mixture (e.g., 80-120°C). dissolve->heat monitor Monitor reaction progress (TLC, HPLC, or GC-MS). heat->monitor workup Aqueous Workup monitor->workup quench Quench the reaction with water. workup->quench extract Extract with an organic solvent (e.g., Ethyl Acetate). quench->extract wash Wash organic layer with brine. extract->wash dry Dry over anhydrous Na2SO4. wash->dry purification Purification dry->purification concentrate Concentrate under reduced pressure. purification->concentrate column Purify by column chromatography. concentrate->column characterization Characterization column->characterization analysis Analyze the final product (NMR, MS). characterization->analysis

Caption: A typical experimental workflow for the SNAr reaction.

Experimental Protocol

This protocol details the synthesis of a substituted N-aryl piperazine derivative via an SNAr reaction.

Materials:

  • Sodium 2-chloro-4,5-difluorobenzoate

  • Piperazine (or a substituted piperazine)

  • Potassium Carbonate (K₂CO₃)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Analytical balance

  • pH paper or meter

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium 2-chloro-4,5-difluorobenzoate (1.0 eq).

    • Add anhydrous piperazine (1.2 eq) and potassium carbonate (2.0 eq) to the flask.

    • Add anhydrous DMSO to the flask to dissolve the reactants. The reaction concentration is typically between 0.1 and 0.5 M.

  • Reaction Execution:

    • Heat the reaction mixture to 100-120 °C with vigorous stirring.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.[8][9] Reaction times can vary from a few hours to overnight.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a beaker containing deionized water. This will precipitate the crude product.

    • Extract the aqueous mixture with ethyl acetate (3 x volume of DMSO).

    • Combine the organic layers and wash with brine to remove any remaining DMSO and inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl piperazine derivative.

  • Characterization:

    • Characterize the purified product by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its identity and purity.

Process Optimization

Several parameters can be optimized to improve the yield and purity of the desired product.

ParameterRecommendationRationale
Solvent Polar aprotic solvents like DMSO, DMF, or NMP are preferred.[10]These solvents effectively solvate the reactants and facilitate the SNAr reaction, which proceeds through a charged intermediate.
Base Inorganic bases such as K₂CO₃ or Cs₂CO₃ are commonly used.The base neutralizes the H-Cl formed during the reaction, driving the equilibrium towards the product. Cesium carbonate is often more effective for less reactive substrates.
Temperature Typically ranges from 80 to 150 °C.Higher temperatures generally increase the reaction rate. However, excessively high temperatures can lead to side product formation. The optimal temperature should be determined experimentally.[10][11]
Nucleophile Stoichiometry A slight excess of the nucleophile (1.1-1.5 equivalents) is often used.This ensures complete consumption of the limiting electrophile.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no conversion Insufficient reaction temperature or time.Increase the reaction temperature in increments of 10-20 °C. Extend the reaction time and continue monitoring.
Ineffective base.Switch to a stronger base like cesium carbonate. Ensure the base is anhydrous.
Poor solvent choice.Ensure a polar aprotic solvent is used. Consider switching to a different solvent like NMP or DMF.
Formation of side products Reaction temperature is too high.Lower the reaction temperature.
Presence of water in the reaction.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficult purification Incomplete reaction.Optimize reaction conditions to drive the reaction to completion.
Similar polarity of product and starting material.Adjust the eluent system for column chromatography. Consider derivatization to alter polarity.

Analytical Monitoring

Regular monitoring of the reaction is crucial for determining the endpoint and preventing the formation of byproducts.

  • Thin Layer Chromatography (TLC): A quick and simple method to qualitatively track the disappearance of the starting material and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of reactants and the formation of products. It is particularly useful for complex reaction mixtures.[8][12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds, providing both separation and identification of reaction components.[12][13][14]

Safety and Handling

It is imperative to adhere to standard laboratory safety procedures when handling the chemicals involved in this protocol.

  • Sodium 2-chloro-4,5-difluorobenzoate and its derivatives: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[15][16][17] Avoid inhalation of dust and contact with skin and eyes.[18][19]

  • Solvents (DMSO, DMF): These are polar aprotic solvents that can penetrate the skin. Handle with care in a well-ventilated fume hood.

  • Bases (K₂CO₃, Cs₂CO₃): These are irritants. Avoid creating dust and handle with gloves.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.[15]

Applications in Drug Development

The SNAr reaction using activated aryl halides like sodium 2-chloro-4,5-difluorobenzoate is a cornerstone in the synthesis of numerous pharmaceuticals. A prominent example is the synthesis of fluoroquinolone antibiotics.[20][21] In these syntheses, the core quinolone structure is often assembled through a series of reactions, with a key step involving the SNAr displacement of a halogen by a piperazine or other amine-containing heterocycle.[22][23] The resulting compounds exhibit broad-spectrum antibacterial activity.[24]

References

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  • Wikipedia. Nucleophilic aromatic substitution. Retrieved from [Link]

  • Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Retrieved from [Link]

  • Chemistry Stack Exchange. (2013, July 25). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Retrieved from [Link]

  • MDPI. (2023, December 21). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

  • OrgoSolver. Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr. Retrieved from [Link]

  • Reddit. (2015, May 3). Why is fluoride a better leaving group than the other halogens in reactions such as halopyridine aromatic nucleophilic substitutions, whereas in SN2 it is very poor?. Retrieved from [Link]

  • Preply. (2021, March 16). why fluoride act as good leaving group and acts as poor leaving group in SN1 and SN2 reactions | Learn chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 4). 15.4: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • IXOM. (2022, October 17). SAFETY DATA SHEET. Retrieved from [Link]

  • Capot Chemical. (2009, May 30). MSDS of 2-Chloro-4,5-difluorobenzoic acid. Retrieved from [Link]

  • Quimica Organica. Synthesis of Fluoroquinolone Antibiotics. Retrieved from [Link]

  • ResearchGate. (2025, August 7). A General and Convenient Synthesis of N-Aryl Piperazines. Retrieved from [Link]

  • PMC. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Retrieved from [Link]

  • PMC. (2025, April 30). High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Retrieved from [Link]

  • ResearchGate. SNAr reaction monitored by at‐line HPLC and optimized using a SNOBFIT.... Retrieved from [Link]

  • PMC. (2022, July 1). Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity. Retrieved from [Link]

  • Directed nucleophilic aromatic substitution reaction. Retrieved from [Link]

  • PubMed. (2006, March 15). Synthesis and Antimicrobial Activity of N-alkyl and N-aryl Piperazine Derivatives. Retrieved from [Link]

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  • Scribd. Advanced SNAr Reaction Guide. Retrieved from [Link]

  • PMC. (2020, September 28). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Retrieved from [Link]

  • Aijiren. (2024, October 21). "HPLC or GC-MS: Which Technique is Best for Your Needs?". Retrieved from [Link]

  • Wordpress. (2026, February 12). SNAr Reaction in Other Common Molecular Solvents. Retrieved from [Link]

  • ResearchGate. Optimization of the appropriate solvent and temperature. a | Download Table. Retrieved from [Link]

  • Patsnap Eureka. (2025, June 19). GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?. Retrieved from [Link]

  • OMICS International. (2014, November 17). GC-MS Technique and its Analytical Applications in Science and Technology. Retrieved from [Link]

Sources

Application

Application Note &amp; Protocol: Esterification of Sodium 2-Chloro-4,5-difluorobenzoate

Introduction Esters of 2-chloro-4,5-difluorobenzoic acid are valuable intermediates in the synthesis of high-value chemical entities, particularly in the pharmaceutical and agrochemical industries. They serve as key buil...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Esters of 2-chloro-4,5-difluorobenzoic acid are valuable intermediates in the synthesis of high-value chemical entities, particularly in the pharmaceutical and agrochemical industries. They serve as key building blocks for molecules such as fluoroquinolonecarboxylic acid-based antibacterial agents[1][2]. The electron-withdrawing nature of the halogen substituents on the aromatic ring significantly influences the reactivity of the carboxylate group. This document provides a comprehensive guide to the esterification of sodium 2-chloro-4,5-difluorobenzoate, focusing on a robust and scalable protocol via nucleophilic substitution.

Principle of the Reaction

The conversion of a sodium carboxylate salt to an ester is fundamentally a nucleophilic substitution reaction, typically following an SN2 mechanism.[3] Unlike the acid-catalyzed Fischer esterification, which requires a carboxylic acid and an alcohol, this method involves the carboxylate anion acting as a nucleophile that attacks an electrophilic alkylating agent, such as an alkyl halide.

Reaction Scheme:

General reaction scheme for the esterification of sodium 2-chloro-4,5-difluorobenzoate with an alkyl halide (R-X) in DMF.
Figure 1. Esterification of Sodium 2-Chloro-4,5-difluorobenzoate via SN2 Alkylation.

The choice of a polar aprotic solvent, such as N,N-Dimethylformamide (DMF), is critical. DMF effectively solvates the sodium cation, leaving the carboxylate anion relatively "bare" and highly nucleophilic, thereby accelerating the rate of the SN2 reaction. The reaction proceeds readily under mild heating, leading to the formation of the desired ester and a sodium halide salt as a byproduct.

Detailed Experimental Protocol

This protocol details the synthesis of Methyl 2-chloro-4,5-difluorobenzoate . The same principles can be adapted for the synthesis of other esters (e.g., ethyl, propyl) by selecting the appropriate alkylating agent.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )Quantity (per 10 mmol scale)Molar Eq.Notes
Sodium 2-chloro-4,5-difluorobenzoateC₇H₂ClF₂NaO₂214.532.15 g1.0Ensure substrate is dry.
Iodomethane (Methyl Iodide)CH₃I141.940.76 mL (1.73 g)1.2Toxic & Volatile. Handle in a fume hood.
N,N-Dimethylformamide (DMF), AnhydrousC₃H₇NO73.0920 mL-Use a dry, high-purity grade.
Diethyl Ether (Et₂O)(C₂H₅)₂O74.12~100 mL-For extraction.
Saturated Sodium Bicarbonate (NaHCO₃) soln.NaHCO₃-~30 mL-For washing.
Brine (Saturated NaCl soln.)NaCl-~30 mL-For washing.
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37~2-3 g-For drying organic phase.
Equipment
  • 100 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser with inert gas (N₂ or Ar) inlet

  • Heating mantle with temperature controller

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) apparatus

Step-by-Step Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add sodium 2-chloro-4,5-difluorobenzoate (2.15 g, 10.0 mmol).

  • Solvent Addition: Add anhydrous DMF (20 mL) to the flask. Stir the mixture at room temperature under an inert atmosphere (N₂ or Ar) to form a suspension.

  • Reagent Addition: Using a syringe, carefully add iodomethane (0.76 mL, 12.0 mmol) to the stirred suspension. Caution: Iodomethane is a toxic and volatile alkylating agent. Perform this step in a well-ventilated fume hood.

  • Reaction: Heat the reaction mixture to 60-70 °C using a heating mantle.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase). The starting material (carboxylate salt) will remain at the baseline, while the product ester will have a distinct Rf value. The reaction is typically complete within 2-4 hours.

  • Work-up - Quenching: Once the reaction is complete, cool the flask to room temperature. Pour the reaction mixture into a separatory funnel containing 50 mL of cold water.

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x 30 mL). Combine the organic layers.

  • Washing: Wash the combined organic phase sequentially with saturated sodium bicarbonate solution (1 x 30 mL) and brine (1 x 30 mL). This removes residual DMF and any unreacted starting material.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary, although the purity is often high after the extractive work-up.

Workflow and Mechanism Diagrams

The following diagrams illustrate the experimental workflow and the underlying chemical mechanism.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation A Add Sodium Salt & Anhydrous DMF to Flask B Purge with N₂/Ar A->B C Add Iodomethane (Alkylating Agent) B->C D Heat to 60-70 °C C->D E Monitor by TLC (2-4 hours) D->E F Cool & Quench with Water E->F G Extract with Diethyl Ether F->G H Wash with NaHCO₃ & Brine G->H I Dry (MgSO₄) & Concentrate H->I J Purified Ester Product I->J

Caption: Experimental workflow from setup to product isolation.

Caption: Simplified SN2 mechanism for ester formation.

Optimization and Troubleshooting

IssuePotential CauseRecommended Solution
Incomplete Reaction 1. Insufficient temperature or time.2. Wet reagents/solvent.3. Inactive alkylating agent.1. Increase reaction temperature to 80 °C or extend reaction time.2. Ensure all glassware is oven-dried and use anhydrous grade solvent.3. Use a fresh bottle of the alkylating agent.
Low Yield 1. Incomplete reaction.2. Product loss during work-up.3. Hydrolysis of the ester product.1. See above.2. Perform extractions carefully; ensure complete phase separation.3. Avoid prolonged contact with aqueous base during washing.
Side Product Formation Potential hydrolysis of the ester back to the carboxylate during work-up.Ensure the neutralizing wash (NaHCO₃) is not overly vigorous or prolonged. Perform washes efficiently and move to the drying step promptly.

For alternative alkylating agents that are less volatile or reactive, such as dimethyl sulfate or diethyl sulfate , reaction conditions may need slight modification. These reagents are potent alkylators but are also highly toxic and require extreme caution.

For difficult-to-dissolve carboxylate salts or when using less polar solvents, the addition of a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can be beneficial.[4][5][6] A catalytic amount (1-5 mol%) can significantly enhance the reaction rate by facilitating the transfer of the carboxylate anion into the organic phase.[6]

Conclusion

The alkylation of sodium 2-chloro-4,5-difluorobenzoate with an alkyl halide in a polar aprotic solvent is an efficient and reliable method for the synthesis of its corresponding esters. The protocol is straightforward, scalable, and utilizes common laboratory reagents. By carefully controlling reaction parameters, particularly moisture and temperature, high yields of the desired ester can be consistently achieved, providing a crucial intermediate for further synthetic applications.

References

  • Synthetic and mechanistic aspects of gas–liquid phase-transfer catalysis: carboxylate esters. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

  • US Patent 4,833,270A - Process for preparing 2-chloro-4,5-difluorobenzoic acid. Google Patents.
  • US Patent 5,473,095A - Process for the preparation of chlorinated 4,5-difluorobenzoic acids, -benzoic acid derivatives and -benzaldehydes. Google Patents.
  • Alkyl Halide Reactions: Ester Formation using Carboxylate Ions. OrgoSolver. Available at: [Link]

  • FR Patent 2,658,815A1 - 2,2'-Dichloro-4',5'-difluoroacetophenone and process for its preparation, its application to the preparation of 2-chloro-4,5-difluorobenzoic acid and new process for the preparation of the said acid. Google Patents.
  • A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research. Available at: [Link]

  • CN Patent 114,790,139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material. Google Patents.
  • Application of Phase Transfer Catalysis in the Esterification of Organic Acids: The Primary Products from Ring Hydrocarbon Oxidation Processes. Semantic Scholar. Available at: [Link]

  • US Patent 3,655,701A - Production of carboxylic acid esters by reaction of sodium carboxylates with alkyl halides using certain glycols and ethers as diluents. Google Patents.
  • EP Patent 0,176,026B1 - Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid. Google Patents.
  • Esterification by alkylation of carboxylate salts. Influence of steric factors and other parameters on reaction rates. The Journal of Organic Chemistry (ACS Publications). Available at: [Link]

  • Application of Phase Transfer Catalysis in the Esterification of Organic Acids: The Primary Products from Ring Hydrocarbon Oxidation Processes. ResearchGate. Available at: [Link]

Sources

Method

Application Notes and Protocols for the Catalytic Decarboxylation of Sodium 2-Chloro-4,5-difluorobenzoate

Introduction The strategic removal of a carboxyl group from aromatic rings, a process known as decarboxylation, is a fundamental transformation in organic synthesis. It provides a powerful tool for the production of a wi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The strategic removal of a carboxyl group from aromatic rings, a process known as decarboxylation, is a fundamental transformation in organic synthesis. It provides a powerful tool for the production of a wide array of chemical intermediates and active pharmaceutical ingredients. This guide focuses on the catalytic decarboxylation of sodium 2-chloro-4,5-difluorobenzoate to yield 1-chloro-2,4-difluorobenzene, a key building block in the synthesis of various pharmaceuticals and agrochemicals. We will explore and provide detailed protocols for two primary catalytic methodologies: a robust copper-catalyzed thermal method and a milder, emerging photocatalytic approach.

The selection of an appropriate decarboxylation strategy is contingent upon several factors, including substrate compatibility, desired reaction kinetics, and available equipment. This document is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the principles behind these methods and practical, step-by-step protocols to implement them effectively in a laboratory setting.

Catalytic Approaches to the Decarboxylation of Sodium 2-Chloro-4,5-difluorobenzoate

The carbon-carboxyl bond in aromatic carboxylic acids is generally stable, necessitating catalytic activation for efficient cleavage. The electron-withdrawing nature of the fluorine and chlorine substituents on the aromatic ring of sodium 2-chloro-4,5-difluorobenzoate can influence the electronic environment of the carboxylate and, consequently, the reaction conditions required for its removal.

Two primary catalytic strategies have demonstrated efficacy for the decarboxylation of analogous aryl carboxylates:

  • Copper-Catalyzed Thermal Decarboxylation: This is a well-established and robust method that typically employs a copper(I) or copper(II) salt as the catalyst, often in the presence of a ligand. The reaction is thermally driven, often requiring elevated temperatures to proceed at a practical rate. The mechanism is believed to involve the formation of a copper carboxylate intermediate, which facilitates the extrusion of carbon dioxide.

  • Photocatalytic Decarboxylation: This modern approach utilizes visible light to drive the decarboxylation reaction under significantly milder conditions. A photocatalyst, upon light absorption, initiates a single-electron transfer (SET) process with the carboxylate, leading to the formation of an aryl radical after the loss of CO2. This method offers the advantage of lower reaction temperatures and potentially higher functional group tolerance.

Protocol 1: Copper-Catalyzed Thermal Decarboxylation

This protocol is adapted from established methods for the copper-catalyzed decarboxylation of aromatic carboxylic acids.[1][2][3] The use of a high-boiling polar aprotic solvent and a nitrogen-based ligand is crucial for the efficiency of this transformation.

Materials and Equipment
  • Sodium 2-chloro-4,5-difluorobenzoate

  • Copper(I) oxide (Cu₂O)

  • 1,10-Phenanthroline

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Quinoline, anhydrous

  • Microwave synthesis reactor or oil bath with a reflux condenser

  • Reaction vials (microwave-compatible if applicable)

  • Standard laboratory glassware

  • Magnetic stirrer and stir bars

  • Inert atmosphere (Nitrogen or Argon) supply

Experimental Procedure

Step-by-Step Method:

  • Reaction Setup: In a clean, dry microwave reaction vial, combine sodium 2-chloro-4,5-difluorobenzoate (1.0 mmol), copper(I) oxide (0.05 mmol, 5 mol%), and 1,10-phenanthroline (0.10 mmol, 10 mol%).

  • Solvent Addition: To the vial, add a 3:1 mixture of anhydrous NMP and quinoline (4 mL).

  • Inert Atmosphere: Seal the vial and purge with a stream of nitrogen or argon for 5-10 minutes to ensure an inert atmosphere.

  • Heating:

    • Microwave Reactor: Place the vial in the microwave reactor and heat the mixture to 190°C. Maintain this temperature for 15-30 minutes. Monitor the reaction progress by TLC or GC-MS.[2]

    • Conventional Heating: If a microwave reactor is unavailable, equip a round-bottom flask with a reflux condenser under a nitrogen atmosphere. Heat the mixture in an oil bath at 170-190°C for 2-6 hours, monitoring the reaction progress.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully add 1 M aqueous HCl (10 mL) to quench the reaction.

    • Extract the product with diethyl ether or ethyl acetate (3 x 15 mL).

    • Combine the organic layers and wash with water (2 x 10 mL) and brine (1 x 10 mL).

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product, 1-chloro-2,4-difluorobenzene, can be purified by column chromatography on silica gel or by distillation if necessary.

Data Summary: Copper-Catalyzed Thermal Decarboxylation
ParameterConditionRationale
Catalyst System Cu₂O / 1,10-PhenanthrolineInexpensive and effective for a broad range of aryl carboxylates.[2][3]
Solvent 3:1 NMP/QuinolineHigh boiling point, excellent solvating properties, and quinoline can act as a ligand.[2]
Temperature 170-190°CSufficient thermal energy to overcome the activation barrier for decarboxylation.
Reaction Time 15-30 min (Microwave) / 2-6 h (Conventional)Microwave irradiation significantly accelerates the reaction rate.[2]
Atmosphere Inert (N₂ or Ar)Prevents oxidation of the copper catalyst and potential side reactions.
Workflow Diagram: Copper-Catalyzed Thermal Decarboxylation

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Combine Reactants: - Sodium 2-chloro-4,5-difluorobenzoate - Cu₂O - 1,10-Phenanthroline prep2 Add Solvent: 3:1 NMP/Quinoline prep1->prep2 prep3 Establish Inert Atmosphere (N₂ or Ar) prep2->prep3 react Heat to 170-190°C (Microwave or Oil Bath) prep3->react Transfer to Reactor workup1 Cool to Room Temperature react->workup1 Monitor for Completion workup2 Quench with 1M HCl workup1->workup2 workup3 Extract with Organic Solvent workup2->workup3 workup4 Wash, Dry, and Concentrate workup3->workup4 purify Purify Product (Chromatography or Distillation) workup4->purify

Caption: Workflow for Copper-Catalyzed Decarboxylation.

Protocol 2: Photocatalytic Decarboxylation

This protocol is based on the emerging field of photoredox catalysis for the decarboxylation of aryl carboxylic acids under mild conditions.[4][5] It offers an alternative to high-temperature methods, which may be beneficial for substrates with sensitive functional groups.

Materials and Equipment
  • Sodium 2-chloro-4,5-difluorobenzoate

  • fac-Ir(ppy)₃ (Tris(2-phenylpyridine)iridium(III)) or a suitable organic photocatalyst

  • Copper(I) iodide (CuI)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Visible light source (e.g., blue LED lamp, 450 nm)

  • Reaction tubes or vials

  • Standard laboratory glassware

  • Magnetic stirrer and stir bars

  • Inert atmosphere (Nitrogen or Argon) supply

Experimental Procedure

Step-by-Step Method:

  • Reaction Setup: In a clean, dry reaction tube, add sodium 2-chloro-4,5-difluorobenzoate (0.5 mmol), fac-Ir(ppy)₃ (0.01 mmol, 2 mol%), and copper(I) iodide (0.05 mmol, 10 mol%).

  • Solvent Addition: Add anhydrous DMSO (5 mL) to the reaction tube.

  • Degassing: Seal the tube and degas the solution by bubbling nitrogen or argon through it for 15-20 minutes.

  • Irradiation: Place the reaction tube in front of a blue LED lamp (ensure the light source is at a close and consistent distance). Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the progress of the reaction by TLC or GC-MS. The reaction time can vary from 12 to 24 hours depending on the specific substrate and setup.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with water (20 mL).

    • Extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (2 x 15 mL).

    • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude 1-chloro-2,4-difluorobenzene by column chromatography on silica gel.

Data Summary: Photocatalytic Decarboxylation
ParameterConditionRationale
Photocatalyst fac-Ir(ppy)₃Efficiently absorbs visible light to initiate the SET process.[4]
Co-catalyst CuIMay act as a co-catalyst to facilitate the radical process.
Solvent DMSOA polar aprotic solvent suitable for photocatalytic reactions.
Light Source Blue LED (e.g., 450 nm)Provides the necessary energy to excite the photocatalyst.
Temperature Room TemperatureA key advantage of the photocatalytic method, allowing for milder conditions.
Atmosphere Inert (N₂ or Ar)Prevents quenching of the excited photocatalyst by oxygen.
Conceptual Diagram: Photocatalytic Decarboxylation Cycle

G PC Photocatalyst (e.g., fac-Ir(ppy)₃) PC_excited Excited Photocatalyst (PC) PC->PC_excited Visible Light (hν) PC_excited->PC SET Substrate Sodium 2-chloro-4,5- difluorobenzoate (ArCOO⁻Na⁺) Radical_anion [ArCOO•] Substrate->Radical_anion Single Electron Transfer (SET) Aryl_radical Ar• Radical_anion->Aryl_radical - CO₂ Product 1-chloro-2,4-difluorobenzene (Ar-H) Aryl_radical->Product Hydrogen Atom Abstraction Proton_source Proton Source (e.g., solvent)

Sources

Application

Application Note: Advanced Recrystallization Techniques for Sodium 2-Chloro-4,5-Difluorobenzoate

Introduction and Chemical Context Sodium 2-chloro-4,5-difluorobenzoate (CAS 1421761-16-1) is a critical synthetic intermediate in modern pharmaceutical development. The free acid form, 2-chloro-4,5-difluorobenzoic acid,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Context

Sodium 2-chloro-4,5-difluorobenzoate (CAS 1421761-16-1) is a critical synthetic intermediate in modern pharmaceutical development. The free acid form, 2-chloro-4,5-difluorobenzoic acid, serves as a foundational building block for synthesizing broad-spectrum fluoroquinolone antibacterial agents and potent brefeldin A derivatives exhibiting antileukemia activity[1][2].

Converting the free acid into its sodium salt drastically enhances its aqueous solubility, a property often required for specific aqueous coupling reactions or formulation testing. However, purifying this sodium salt presents unique thermodynamic challenges. While the free acid can be readily recrystallized from hot toluene or water[1], the highly polar sodium salt tends to trap water molecules and organic impurities within its crystal lattice. Consequently, standard cooling crystallization is highly inefficient. To achieve high purity, a precisely engineered anti-solvent crystallization approach must be employed.

Physicochemical Profiling

Understanding the physicochemical differential between the target salt and its impurities is the foundation of a successful purification strategy.

Table 1: Physicochemical Profile of Sodium 2-Chloro-4,5-Difluorobenzoate

ParameterValue / Description
CAS Number 1421761-16-1
Molecular Formula C7H2ClF2NaO2
Molecular Weight 214.53 g/mol
Physical State Solid (Crystalline Powder)
Solubility Profile Highly soluble in water; sparingly soluble in non-polar organics
Common Impurities 2,3-dichloro-4,5-difluorobenzoic acid, regioisomers, unreacted precursors

Mechanistic Rationale: The Water/Isopropanol Anti-Solvent System

A common pitfall in salt purification is relying solely on temperature-dependent cooling. Sodium benzoate derivatives exhibit relatively flat solubility curves in pure water—meaning their solubility does not decrease drastically as the temperature drops[3]. Therefore, simple cooling crystallization results in unacceptably low yields.

The Causality of Solvent Selection: To drive the salt out of solution efficiently, we must manipulate the dielectric constant of the medium rather than just its temperature.

  • Dissolution (Water): Water acts as the primary solvent. Its high dielectric constant easily solvates the

    
     and fluorobenzoate ions, breaking the crude crystal lattice.
    
  • Supersaturation (Isopropanol): Isopropanol (IPA) is introduced as the anti-solvent. As IPA is dosed into the aqueous solution, the overall dielectric constant of the mixture plummets. This specifically targets the highly ionic sodium 2-chloro-4,5-difluorobenzoate, drastically reducing its solubility and forcing supersaturation[3].

  • Impurity Retention: Non-polar organic impurities (such as unreacted starting materials or regioisomers) remain highly soluble in the mixed Water/IPA system, effectively partitioning them away from the precipitating target salt.

Table 2: Anti-Solvent Crystallization Parameters

ParameterSetpoint / SpecificationMechanistic Purpose
Primary Solvent Ultrapure Water (1 vol)Complete dissolution of the ionic salt lattice.
Anti-Solvent Isopropanol (IPA) (4-5 vol)Lowers dielectric constant to force supersaturation.
Dissolution Temp. 50°C – 60°CMaximizes kinetic solubility and prevents premature nucleation.
Dosing Rate 0.5 – 1.0 vol/minPrevents localized crash-out and amorphous precipitation.
Crystallization Temp. 0°C – 5°CExploits the thermal solubility differential for maximum yield.

Process Workflow Diagram

Workflow Start Crude Sodium Salt (Impure) Dissolution Aqueous Dissolution (T = 50-60°C) Start->Dissolution HotFiltration Hot Filtration (Remove Insolubles) Dissolution->HotFiltration AntiSolvent IPA Anti-Solvent Dosing (Controlled Rate) HotFiltration->AntiSolvent Nucleation Cooling & Nucleation (T = 5°C) AntiSolvent->Nucleation Filtration Vacuum Filtration & Cold IPA Wash Nucleation->Filtration Drying Vacuum Drying (Constant Weight) Filtration->Drying Pure Pure Sodium 2-chloro- 4,5-difluorobenzoate Drying->Pure

Fig 1. Anti-solvent crystallization workflow for sodium 2-chloro-4,5-difluorobenzoate purification.

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop, self-validating system. Each phase includes an In-Process Control (IPC) to ensure the physical chemistry aligns with theoretical expectations.

Phase 1: Saturation and Clarification
  • Initial Assessment: Perform a Karl Fischer (KF) titration on the crude sodium 2-chloro-4,5-difluorobenzoate to determine the initial water content. This ensures accurate calculation of the primary solvent volume.

  • Dissolution: Suspend the crude salt in ultrapure water (approximately 1.0 to 1.5 mL per gram of crude) in a jacketed reaction vessel.

  • Heating: Heat the suspension to 50°C – 60°C under continuous overhead stirring (250 rpm) until complete dissolution is achieved.

  • IPC 1 (Clarification): Visually inspect the solution. If turbidity persists (indicating insoluble organic impurities or dust), perform a hot gravity filtration through a pre-heated sintered glass funnel to yield a optically clear mother liquor.

Phase 2: Anti-Solvent Dosing and Nucleation
  • Dosing: Maintain the clear solution at 50°C. Begin dosing Isopropanol (IPA) into the vessel at a controlled rate of 0.5 vol/min until a 1:4 or 1:5 (Water:IPA) volume ratio is reached[3].

    • Causality Note: Slow dosing is critical. Rapid addition causes a localized drop in the dielectric constant, leading to "oiling out" or the precipitation of fine, amorphous powders that trap impurities. Slow dosing ensures that crystal growth kinetics dominate over secondary nucleation, yielding larger, purer crystals.

  • Cooling: Once dosing is complete, initiate a linear cooling ramp down to 5°C over a period of 2 to 3 hours.

Phase 3: Isolation and Verification
  • Maturation: Hold the suspension at 5°C for 1 hour to allow the crystal lattice to mature and maximize the yield.

  • IPC 2 (Yield Validation): Extract a 1 mL sample of the mother liquor, filter it via a syringe filter, and analyze it via HPLC. The product concentration in the liquor should plateau below the calculated solubility limit, validating that crystallization is complete.

  • Filtration: Isolate the newly formed crystals using vacuum filtration.

  • Washing: Wash the wet cake with two bed-volumes of ice-cold IPA.

    • Causality Note: Cold IPA efficiently displaces residual water and washes away surface-bound organic impurities without re-dissolving the purified salt.

  • Drying: Transfer the purified crystals to a vacuum oven. Dry at 40°C under deep vacuum (

    
     mbar) until a constant weight is achieved.
    
  • IPC 3 (Final Release): Perform a final KF titration to confirm the complete removal of water (verifying whether the product is anhydrous or a stable hydrate) and utilize X-Ray Powder Diffraction (XRPD) to confirm the crystalline integrity of the final batch[3].

References

  • US5473095A - Process for the preparation of chlorinated 4,5-difluorobenzoic acids, -benzoic acid derivatives and -benzaldehydes Source: Google Patents URL
  • Semi-Synthesis, Cytotoxic Evaluation, and Structure—Activity Relationships of Brefeldin A Derivatives with Antileukemia Activity Source: MDPI URL
  • A Process Analytical Technology Based Investigation of the Polymorphic Transformations during the Antisolvent Crystallization of Sodium Benzoate from IPA/Water Mixture Source: ACS Publications URL

Sources

Method

Application Notes and Protocols for Handling Hygroscopic Fluorinated Benzoate Salts

Introduction: The Challenge and Importance of Hygroscopic Fluorinated Benzoate Salts Fluorinated benzoate salts are a class of compounds with increasing importance in pharmaceutical and materials science research. Their...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge and Importance of Hygroscopic Fluorinated Benzoate Salts

Fluorinated benzoate salts are a class of compounds with increasing importance in pharmaceutical and materials science research. Their unique properties, stemming from the incorporation of fluorine atoms, can enhance metabolic stability, binding affinity, and lipophilicity of parent molecules. However, these salts often exhibit significant hygroscopicity, the tendency to readily absorb moisture from the atmosphere.[1] This moisture uptake can lead to a cascade of problems, including chemical degradation, changes in physical form (caking or clumping), and inaccuracies in weighing, all of which can compromise experimental reproducibility and the integrity of research data.[1][2][3]

This guide provides a comprehensive overview of the best practices for handling these challenging yet valuable compounds in a laboratory setting. It is designed for researchers, scientists, and drug development professionals to ensure the safe, effective, and accurate use of hygroscopic fluorinated benzoate salts.

Understanding the "Why": The Science Behind Hygroscopicity

Hygroscopicity is driven by the strong affinity of certain salts for water molecules. The presence of polar functional groups and the ionic nature of the salt create a favorable environment for hydrogen bonding with water. The rate and extent of moisture absorption are influenced by several factors:

  • Chemical Structure: The specific fluorination pattern and the nature of the cation can significantly impact the salt's hygroscopic character.

  • Relative Humidity (RH): Higher ambient humidity provides more available water molecules, accelerating moisture uptake.[4]

  • Temperature: Temperature can influence the equilibrium moisture content of a material.[5]

  • Particle Size and Surface Area: Finer powders with a larger surface area will absorb moisture more rapidly.

The consequences of uncontrolled moisture absorption are significant and can manifest in several ways:

  • Chemical Instability: The presence of water can facilitate hydrolysis or other degradation pathways, altering the chemical identity of the compound.[3]

  • Physical Changes: The absorption of water can lead to deliquescence (dissolving in the absorbed water), caking, or changes in crystal form, which can affect dissolution rates and bioavailability in pharmaceutical applications.[1][2]

  • Inaccurate Dosing: The weight of a hygroscopic compound will increase as it absorbs water, leading to significant errors in the preparation of solutions and formulations.

Core Protocols for Handling Hygroscopic Fluorinated Benzoate Salts

Receiving and Unpacking

The integrity of a hygroscopic compound can be compromised from the moment it arrives in the lab.

Protocol:

  • Inspect Packaging Immediately: Upon receipt, carefully inspect the outer packaging for any signs of damage or moisture ingress.

  • Minimize Atmospheric Exposure: If the outer packaging is intact, move the container to a controlled, low-humidity environment, such as a glove box or a desiccator, before opening.[1][6]

  • Swift Unpacking: Once in a controlled environment, promptly open the shipping container and inspect the primary container's seal. Ensure the seal is intact and has not been compromised.

  • Immediate Transfer to Controlled Storage: Transfer the primary container to its designated long-term storage location without delay.

Storage: The First Line of Defense

Proper storage is the most critical factor in maintaining the quality of hygroscopic fluorinated benzoate salts.[1]

Recommended Storage Conditions:

ParameterRecommendationRationale
Environment Inert atmosphere (e.g., nitrogen or argon) within a glove box or desiccator.[6][7]Minimizes exposure to atmospheric moisture and oxygen.
Temperature As specified by the manufacturer (typically cool and dry).[1][5]Reduces the rate of potential degradation reactions.
Container Tightly sealed, airtight containers.[1] For highly sensitive materials, consider sealing with parafilm.[8]Prevents moisture ingress during storage.
Desiccant Use of a suitable desiccant (e.g., silica gel, calcium chloride) within the storage chamber.[3][8][9]Actively removes any residual moisture from the storage environment.

Workflow for Proper Storage:

StorageWorkflow cluster_receiving Receiving cluster_handling Handling cluster_storage Storage Receive Receive Shipment Inspect Inspect Packaging Receive->Inspect Glovebox Transfer to Glovebox/Desiccator Inspect->Glovebox If Intact Unpack Unpack & Inspect Seal Glovebox->Unpack Store Store in Airtight Container with Desiccant Unpack->Store Label Clearly Label with Date & Hazard Info Store->Label

Caption: Workflow for receiving and storing hygroscopic salts.

Weighing: Precision in a Controlled Environment

Accurate weighing is paramount and requires a controlled environment to prevent moisture uptake during the process.[7]

Protocol:

  • Utilize a Controlled Environment: All weighing operations should be performed inside a glove box with a controlled inert atmosphere or a balance enclosure purged with dry nitrogen.

  • Pre-Equilibrate: Allow the container of the salt to equilibrate to the temperature of the weighing environment before opening to prevent condensation.

  • Use Appropriate Weighing Vessels: Employ dry, tared weighing boats or vials.

  • Minimize Exposure Time: Open the primary container only for the minimum time necessary to dispense the required amount.[1]

  • Work Efficiently: Have all necessary tools (spatulas, weighing paper, etc.) ready before opening the container to minimize handling time.

  • Seal Promptly: Immediately and securely seal the primary container after dispensing.

  • Consider Pre-filled Vials: For routine reactions, consider using pre-weighed, single-use vials prepared under controlled conditions to avoid repeated opening of the bulk container.[7]

Preparation of Solutions

The hygroscopic nature of these salts necessitates careful consideration during solution preparation to ensure accurate concentrations.

Protocol:

  • Use Anhydrous Solvents: Whenever possible, use anhydrous solvents to prevent the introduction of water into the system.[6]

  • Dry Glassware: Ensure all glassware is thoroughly dried in an oven and cooled in a desiccator before use.[6]

  • Direct Addition: If possible, add the weighed salt directly to the solvent in the reaction vessel under an inert atmosphere.

  • Rapid Dissolution: Promote rapid dissolution by stirring or agitation to minimize the time the solid is exposed.

  • Verification of Water Content: For critical applications, it may be necessary to determine the water content of the "as-is" material to correct for its contribution to the total weight.

Advanced Topic: Determination of Water Content

For quantitative studies, knowing the exact water content of your hygroscopic fluorinated benzoate salt is crucial. Several methods can be employed:

MethodPrincipleAdvantagesDisadvantages
Karl Fischer Titration Chemical reaction of water with an iodine-sulfur dioxide-base reagent.High accuracy and precision for low water content.[10]Can be time-consuming; the solid may react with the reagents.[11]
Thermogravimetric Analysis (TGA) Measures the change in mass of a sample as it is heated.Provides information on the temperature at which water is lost.May not be suitable for heat-sensitive compounds.
Gravimetric Analysis Involves weighing a sample before and after drying.[12]Simple and cost-effective.Less accurate for very low moisture content; can be time-consuming.[12]

Workflow for Karl Fischer Titration:

KFTitration cluster_prep Preparation cluster_titration Titration Weigh Accurately weigh sample in a controlled environment Transfer Transfer to titration vessel containing anhydrous solvent Weigh->Transfer Titrate Titrate with Karl Fischer reagent to endpoint Transfer->Titrate Calculate Calculate water content based on reagent consumed Titrate->Calculate

Caption: Workflow for determining water content via Karl Fischer titration.

Safety Considerations with Fluorinated Compounds

While handling the hygroscopic nature of these salts is a primary concern, the presence of fluorine necessitates specific safety precautions.

  • Potential for HF Formation: In the presence of strong acids or upon decomposition at high temperatures, fluorinated organic compounds can release hydrogen fluoride (HF).[13][14] HF is highly corrosive and toxic.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, a lab coat, and gloves resistant to both the solvent and potentially HF.[15]

  • Ventilation: Handle these compounds in a well-ventilated fume hood to avoid inhalation of any dust or potential off-gassing.[4][16]

  • Emergency Preparedness: Have a 2.5% calcium gluconate gel readily available as an antidote for potential skin contact with HF.[14][17] In case of exposure, immediately flush the affected area with copious amounts of water and apply the gel while seeking immediate medical attention.[17]

Conclusion

The successful use of hygroscopic fluorinated benzoate salts in research and development hinges on a thorough understanding of their properties and the implementation of meticulous handling protocols. By controlling the laboratory environment, employing proper storage and weighing techniques, and adhering to strict safety guidelines, researchers can ensure the integrity of their materials and the reliability of their experimental outcomes. These practices are not merely suggestions but essential components of good laboratory practice that underpin scientific rigor and innovation.

References

  • 10 Best Practices for Using Lab Chemical Storage Cabinets - Ziebaq. (2025, March 17).
  • Fluorine Safety. Princeton University.
  • How do you handle hygroscopic solutes in the lab? - TutorChase.
  • Is there a practical and efficient way to protect hygroscopic compounds from water uptake? ResearchGate. (2019, November 19).
  • Guide to the Safe Handling of Fluoropolymer Resins. Society of the Plastics Industry, Inc.
  • LCSS: FLUORINE. UCLA Chemistry and Biochemistry.
  • Guide for the Safe Handling of Fluoropolymer Resins - Plastics Europe. (2025, September 8).
  • Best Practices for Safe Chemical Storage in Laboratories - Innova Design Group. (2024, December 6).
  • Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid - Environment, Health & Safety. University of Wisconsin-Madison.
  • Chemical Storage in Research Labs: Safety & Compliance - Apollo Scientific.
  • EXPLAINED: Moisture Content Analysis using the Gravimetric Process. (2019, March 15).
  • Moisture determination in hygroscopic drug substances by near infrared spectroscopy. PubMed.
  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC.
  • How do you handle hygroscopic salts? - HepatoChem. (2016, September 14).
  • Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh. (2014, February 22).
  • Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview - PharmaInfo. (2013, June 15).
  • Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview - JOCPR.
  • Learn the Six Methods For Determining Moisture. Kett.

Sources

Application

Scalable Synthesis of Sodium 2-Chloro-4,5-difluorobenzoate for API Production

Executive Summary Sodium 2-chloro-4,5-difluorobenzoate (CAS 1421761-16-1) is a high-value, critical intermediate utilized in the synthesis of advanced fluoroquinolone antibiotics and targeted antineoplastic agents. As th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sodium 2-chloro-4,5-difluorobenzoate (CAS 1421761-16-1) is a high-value, critical intermediate utilized in the synthesis of advanced fluoroquinolone antibiotics and targeted antineoplastic agents. As the demand for highly substituted halogenated APIs grows, developing a scalable, self-validating synthetic route is paramount. This application note outlines a robust, three-stage industrial protocol for synthesizing this compound, emphasizing mechanistic causality, strict thermal control, and optimized crystallization techniques to ensure >98% purity suitable for pharmaceutical integration.

Mechanistic Insights & Synthetic Strategy

The conversion of commercially available bulk chemicals into highly functionalized benzoic acid salts requires precise regiocontrol. The chosen synthetic route leverages a Friedel-Crafts acylation followed by a haloform oxidation—a pathway selected for its scalability and avoidance of hazardous diazonium intermediates[1].

  • Regioselective Friedel-Crafts Acylation: The process begins with 3,4-difluorochlorobenzene. We utilize chloroacetyl chloride rather than acetyl chloride. Causality: The electron-withdrawing alpha-chlorine on the reagent prevents over-acylation and highly activates the resulting ketone (2,2'-dichloro-4',5'-difluoroacetophenone) for the subsequent cleavage step[2]. The regioselectivity is strictly governed by the synergistic ortho/para directing effects of the halogens, selectively targeting the position para to the fluorine and ortho to the chlorine.

  • Haloform Oxidation: The alpha-chloro ketone is cleaved using aqueous sodium hypochlorite (NaOCl). Causality: NaOCl is an industrially scalable, cost-effective oxidant that facilitates a rapid haloform reaction[1]. The presence of the alpha-chlorine installed in the previous step significantly accelerates this oxidation, bypassing the sluggish kinetics typically observed with standard acetophenones.

  • Sodium Salt Formation: The free 2-chloro-4,5-difluorobenzoic acid exhibits poor solubility in the organic-aqueous biphasic systems often used in downstream coupling. Causality: Converting the acid to its sodium salt drastically enhances its dissolution profile and primes the carboxylate for subsequent activation (e.g., to an acyl chloride via thionyl chloride) during the assembly of the fluoroquinolone core[3].

Visualizations of the Synthetic Workflow

Workflow SM 3,4-Difluorochlorobenzene Step1 Friedel-Crafts Acylation (Chloroacetyl chloride, AlCl3) SM->Step1 Int1 2,2'-Dichloro-4',5'- difluoroacetophenone Step1->Int1 Step2 Haloform Oxidation (NaOCl, 60-70°C) Int1->Step2 Int2 2-Chloro-4,5- difluorobenzoic Acid Step2->Int2 Step3 Salt Formation (NaOH, EtOH/H2O) Int2->Step3 Product Sodium 2-chloro-4,5- difluorobenzoate Step3->Product

Caption: Scalable synthetic workflow for sodium 2-chloro-4,5-difluorobenzoate from 3,4-difluorochlorobenzene.

API_Integration NaBenzoate Sodium 2-chloro- 4,5-difluorobenzoate AcidChloride Acyl Chloride Activation NaBenzoate->AcidChloride SOCl2 Condensation Malonate Condensation AcidChloride->Condensation Ethyl malonate Cyclization Intramolecular Cyclization Condensation->Cyclization Base / Heat Fluoroquinolone Fluoroquinolone API (e.g., Rufloxacin) Cyclization->Fluoroquinolone Piperazine

Caption: Downstream integration pathway of the intermediate into fluoroquinolone APIs.

Experimental Protocols

To ensure a self-validating system, each protocol includes mandatory In-Process Controls (IPCs) that dictate whether the reaction can proceed, effectively eliminating the risk of downstream impurity carryover.

Protocol A: Synthesis of 2,2'-Dichloro-4',5'-difluoroacetophenone
  • Reactor Charging: Charge a dry, glass-lined reactor with 3,4-difluorochlorobenzene (1.0 eq) and anhydrous aluminum chloride (AlCl₃, 1.2 eq) under a nitrogen atmosphere.

  • Reagent Dosing: Add chloroacetyl chloride (1.1 eq) dropwise over 60 minutes. Maintain the internal temperature below 30°C to control the initial exothermic complexation.

  • Thermal Activation: Gradually heat the reaction mixture to 100–110°C and maintain for 4 hours. Note: Elevated thermal energy is required to overcome the deactivating effect of the halogen substituents on the benzene ring[2].

  • Quenching & Extraction: Cool the mixture to 20°C and carefully quench over crushed ice and 1M HCl to break the aluminum complex. Extract the aqueous layer with dichloromethane (3x).

  • Self-Validation (IPC): Perform GC-MS analysis on the organic layer. The reaction is deemed complete only when unreacted 3,4-difluorochlorobenzene is <1.0%.

Protocol B: Haloform Oxidation to 2-Chloro-4,5-difluorobenzoic Acid
  • Solvent Preparation: Dissolve the crude 2,2'-dichloro-4',5'-difluoroacetophenone in 1,4-dioxane (3 volumes).

  • Oxidant Dosing: Heat the solution to 60°C. Slowly dose 10–14% aqueous sodium hypochlorite (NaOCl, 3.5 eq) over 2 hours[1].

    • Critical Causality: Strict thermal control is paramount. Dropping below 60°C stalls the reaction kinetics, leading to a dangerous accumulation of unreacted oxidant. Exceeding 70°C causes rapid thermal degradation of the hypochlorite reagent.

  • Maturation: Stir the mixture at 65°C for an additional 2 hours post-dosing.

  • Work-up: Quench excess NaOCl with 10% aqueous sodium bisulfite (verify absence of oxidant with starch-iodide paper). Acidify the mixture with concentrated HCl to pH 1.0 to precipitate the free carboxylic acid.

  • Isolation: Filter the resulting white precipitate, wash with cold deionized water, and dry under vacuum.

Protocol C: Sodium Salt Formation and Crystallization
  • Suspension: Suspend the purified 2-chloro-4,5-difluorobenzoic acid in a 1:1 mixture of ethanol and water.

  • Titration: Slowly titrate the suspension with 1M NaOH (aq) under continuous stirring until a stable pH of 7.5–8.0 is achieved and a clear solution forms.

    • Critical Causality: Do not exceed pH 8.5. Over-basification can trigger unintended nucleophilic aromatic substitution (S_NAr) of the labile fluorine atoms by hydroxide ions, generating hydroxy-impurities.

  • Crystallization: Concentrate the solution under reduced pressure at 40°C to remove the ethanol. Cool the remaining aqueous concentrate to 0–5°C at a rate of 10°C/hour to induce controlled crystallization.

  • Final Isolation: Filter the white crystalline solid and dry in a vacuum oven at 50°C to constant weight.

Quantitative Data & Process Parameters

The following table summarizes the key quantitative metrics, expected yields, and Critical Process Parameters (CPPs) validated for a 1-kilogram scale synthesis.

Synthesis StageTarget Intermediate / ProductExpected YieldPurity (HPLC/GC)Critical Process Parameters (CPPs)
Step 1: Acylation 2,2'-Dichloro-4',5'-difluoroacetophenone82 - 86%> 96.0% (GC)T_max = 110°C; AlCl₃ must be strictly anhydrous.
Step 2: Oxidation 2-Chloro-4,5-difluorobenzoic acid88 - 91%> 98.5% (HPLC)Dosing Temp = 60–70°C; Quench verification required.
Step 3: Salt Formation Sodium 2-chloro-4,5-difluorobenzoate94 - 96%> 99.5% (HPLC)Max pH = 8.0; Cooling rate = 10°C/hr.

References

  • [3] US4833270A - Process for preparing 2-chloro-4,5-difluorobenzoic acid - Google Patents. Google Patents. Available at:

  • [2] FR2658815A1 - 2,2'-Dichloro-4',5'-difluoroacetophenone and process for its preparation, its application to the preparation of 2-chloro-4,5-difluorobenzoic acid and new process for the preparation of the said acid - Google Patents. Google Patents. Available at:

  • [1] US5473095A - Process for the preparation of chlorinated 4,5-difluorobenzoic acids, -benzoic acid derivatives and -benzaldehydes - Google Patents. Google Patents. Available at:

  • Sodium 2-chloro-4,5-difluorobenzoate | 1421761-16-1 - Sigma-Aldrich. Sigma-Aldrich. Available at:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving the Solubility of Sodium 2-Chloro-4,5-difluorobenzoate in Organic Media

Introduction: This technical support guide is tailored for researchers, scientists, and drug development professionals who are working with sodium 2-chloro-4,5-difluorobenzoate and facing challenges with its solubility i...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction:

This technical support guide is tailored for researchers, scientists, and drug development professionals who are working with sodium 2-chloro-4,5-difluorobenzoate and facing challenges with its solubility in organic solvents. As a sodium salt of a halogenated carboxylic acid, its solubility characteristics can be a critical factor in the success of synthetic reactions and formulation development. This guide provides a structured approach to troubleshooting common solubility issues, answers frequently asked questions, and offers detailed experimental protocols to overcome these challenges. The information herein is designed to provide both practical solutions and a deeper understanding of the underlying chemical principles.

Part 1: Troubleshooting Guide - Common Solubility Issues

This section addresses specific problems that may arise during your experimental work and provides systematic, evidence-based solutions.

Issue 1: My sodium 2-chloro-4,5-difluorobenzoate is not dissolving in my chosen organic solvent.

Plausible Cause: Sodium 2-chloro-4,5-difluorobenzoate is an ionic salt. Its dissolution in organic solvents is often limited due to the high lattice energy of the salt and the inability of many organic solvents to effectively solvate both the sodium cation and the carboxylate anion.

Solution Workflow:

G A Initial Problem: Insolubility of Sodium 2-chloro-4,5-difluorobenzoate B Step 1: Solvent Re-evaluation Is the solvent sufficiently polar? A->B C Action: Switch to a polar aprotic solvent (e.g., DMF, DMSO, NMP) B->C No D Step 2: Co-Solvent Strategy Is a single solvent system required? B->D Yes C->D E Action: Introduce a polar co-solvent (e.g., a small amount of water or methanol) D->E No F Step 3: Phase-Transfer Catalysis Is the reaction incompatible with protic solvents? D->F Yes E->F G Action: Add a phase-transfer catalyst (e.g., TBAB, 18-Crown-6) F->G Yes H Step 4: Thermal Adjustment Is the compound thermally stable? F->H No G->H I Action: Gently heat the mixture with continuous stirring H->I Yes J Resolution: Homogeneous Solution I->J G A Initial Problem: Sluggish Reaction B Hypothesis: Limited Solute Availability A->B C Strategy 1: Enhance Cation Sequestration B->C E Strategy 2: Increase Anion Lipophilicity B->E G Strategy 3: In-situ Salt Formation B->G D Action: Add a Crown Ether (e.g., 18-Crown-6) to complex with Na+ C->D I Outcome: Improved Reaction Rate D->I F Action: Use a Phase-Transfer Catalyst (e.g., TBAB) E->F F->I H Action: Use the free acid with an organic base (e.g., triethylamine) G->H H->I

Caption: Strategies to improve reaction kinetics limited by solubility.

Detailed Steps:

  • Enhance Cation Solvation: The sodium cation can form a tight ion pair with the carboxylate, reducing the anion's nucleophilicity. Sequestering the sodium ion can "liberate" the carboxylate anion.

    • Method: The addition of a crown ether, such as 18-crown-6, is highly effective for complexing with sodium ions. [1]This encapsulation of the cation by the crown ether results in a "naked" and more reactive carboxylate anion in the organic solvent. [2][3]

  • Employ a Phase-Transfer Catalyst (PTC): As previously discussed, a PTC can increase the concentration of the carboxylate anion in the organic phase, thereby accelerating the reaction rate.

    • Selection: Quaternary ammonium salts like tetrabutylammonium bromide (TBAB) are a good choice for this application.

  • Consider In-Situ Salt Formation: Instead of using the pre-formed sodium salt, the carboxylate can be generated in-situ.

    • Procedure: Start with the corresponding free acid, 2-chloro-4,5-difluorobenzoic acid, and add a non-nucleophilic organic base (e.g., triethylamine, DBU) to the reaction mixture. The resulting triethylammonium or other organic salt is often more soluble in organic solvents than the sodium salt.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of sodium 2-chloro-4,5-difluorobenzoate in common organic solvents?

While precise quantitative solubility data is not widely published, a qualitative assessment based on its chemical structure can be made.

SolventPolarityExpected SolubilityRationale
Water High (Protic)HighAs an ionic salt, it is expected to be readily soluble in water.
Methanol, Ethanol High (Protic)Moderate to HighThe hydroxyl group can solvate the ions, and the alkyl portion provides some compatibility with organic media.
DMF, DMSO, NMP High (Aprotic)Moderate to HighThese solvents are highly polar and are excellent at solvating cations, which promotes the dissolution of ionic salts.
Acetonitrile Moderate (Aprotic)Low to ModerateIts lower polarity compared to DMF or DMSO results in reduced solvating power for ionic compounds.
Tetrahydrofuran (THF) LowLowThe low polarity of THF makes it a poor solvent for most salts.
Toluene, Hexane NonpolarVery Low / InsolubleThese solvents lack the polarity to overcome the lattice energy of the salt.

Q2: How does the choice of the cation influence the solubility of 2-chloro-4,5-difluorobenzoate salts in organic solvents?

The nature of the counter-ion plays a pivotal role in determining the solubility of the salt.

  • Sodium (Na+) and Potassium (K+): These are considered "hard" cations and form strong ionic bonds with the carboxylate anion, leading to lower solubility in organic solvents.

  • Tetrabutylammonium (TBA+): This is a large, lipophilic cation that forms a "softer" ion pair with the carboxylate. The four butyl groups impart significant organic character, making the resulting salt much more soluble in a variety of organic solvents. This is the fundamental principle behind the use of TBAB as a phase-transfer catalyst.

  • Protonated Organic Bases (e.g., Triethylammonium): Similar to TBA+, these cations are larger and have more organic character than alkali metal cations, which generally leads to enhanced solubility in organic media.

Q3: Are there any safety precautions to consider when heating solutions of sodium 2-chloro-4,5-difluorobenzoate?

Yes, several safety aspects should be considered.

  • Solvent Safety: Always be aware of the flashpoint and boiling point of the solvent being used. Heating should be conducted in a well-ventilated fume hood using appropriate heating apparatus, such as a heating mantle with a temperature controller.

  • Compound Stability: While the salt is generally stable, prolonged exposure to high temperatures could potentially lead to degradation, such as decarboxylation. It is advisable to monitor the reaction for any signs of decomposition. The melting point of the free acid, 2-chloro-4,5-difluorobenzoic acid, is 103-106 °C. [4]

Part 3: Experimental Protocols

Protocol 1: Enhancing Solubility with a Phase-Transfer Catalyst (Tetrabutylammonium Bromide)

Objective: To solubilize sodium 2-chloro-4,5-difluorobenzoate in a moderately polar solvent such as acetonitrile for a subsequent chemical reaction.

Materials:

  • Sodium 2-chloro-4,5-difluorobenzoate

  • Anhydrous acetonitrile

  • Tetrabutylammonium bromide (TBAB)

  • Magnetic stirrer and stir bar

  • Reaction flask equipped with a septum

Procedure:

  • To a clean, dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add sodium 2-chloro-4,5-difluorobenzoate (1.0 equivalent).

  • Add anhydrous acetonitrile to the flask.

  • Commence stirring the suspension at ambient temperature. You will likely observe limited solubility.

  • Introduce a catalytic amount of TBAB (0.05 - 0.1 equivalent) to the suspension.

  • Continue to stir the mixture and observe. The solid should begin to dissolve as the tetrabutylammonium 2-chloro-4,5-difluorobenzoate ion pair is formed in solution.

  • The resulting homogeneous solution is now ready for the subsequent addition of other reagents for your intended reaction.

Mechanism of Phase-Transfer Catalysis:

G cluster_0 Aqueous/Solid Phase cluster_1 Organic Phase A Na⁺[O₂C-Ar]⁻ (Insoluble Salt) C [Bu₄N]⁺[O₂C-Ar]⁻ (Soluble Ion Pair) B [Bu₄N]⁺Br⁻ (PTC) B->C Ion Exchange D Reaction with Electrophile (E-X) C->D Nucleophilic Attack E Ar-CO₂-E + [Bu₄N]⁺X⁻ D->E Product Formation E->B Catalyst Regeneration

Caption: Mechanism of phase-transfer catalysis.

References

  • Tundo, P., & Venturello, P. (1979). Synthetic and mechanistic aspects of gas–liquid phase-transfer catalysis: carboxylate esters. Journal of the Chemical Society, Perkin Transactions 1, 953-957. [Link]

  • Makosza, M. (2020). Interfacial Processes—The Key Steps of Phase Transfer Catalyzed Reactions. Molecules, 25(24), 5873. [Link]

  • Pedersen, C. J. (1967). Cyclic polyethers and their complexes with metal salts. Journal of the American Chemical Society, 89(26), 7017–7036. [Link]

  • Crown Ethers Enhance Ionic Residue Removal. (n.d.). P2 InfoHouse. [Link]

  • Wikipedia contributors. (2024, February 27). Crown ether. In Wikipedia, The Free Encyclopedia. [Link]

  • Libretexts. (2024, September 30). 18.6: Crown Ethers. In Chemistry LibreTexts. [Link]

  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). (1991, October 31). OSTI.GOV. [Link]

Sources

Optimization

Technical Support Center: 2-Chloro-4,5-Difluorobenzoate Stability &amp; Handling

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Minimizing Hydrolysis Side Reactions & Impurity Profiling[1] The Reactivity Matrix: Understanding the "Danger Zone" As researchers w...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Minimizing Hydrolysis Side Reactions & Impurity Profiling[1]

The Reactivity Matrix: Understanding the "Danger Zone"

As researchers working with 2-chloro-4,5-difluorobenzoate (and its ester derivatives like methyl/ethyl 2-chloro-4,5-difluorobenzoate), you are managing a molecule with a highly activated electrophilic core.[1]

The critical challenge is not just "preventing hydrolysis," but controlling Regioselectivity . You are fighting a competition between two electrophilic sites:

  • The Carbonyl Carbon (C=O): The target for ester hydrolysis (to generate the benzoic acid).

  • The C-4 Aromatic Carbon: The target for Nucleophilic Aromatic Substitution (

    
    ).[1]
    

Because the 4-position fluorine is para to the electron-withdrawing ester/carboxyl group, it is significantly activated.[1] In the presence of strong nucleophiles (like hydroxide ions,


) or water at high temperatures, the fluorine at C-4 is liable to be displaced, forming the 4-hydroxy impurity  (phenol derivative).[1]
Reaction Pathway Analysis

The following diagram illustrates the competing pathways. Your goal is to maximize Path A (Ester Hydrolysis) while completely suppressing Path B (


 Defluorination).[1]

ReactivityPathways Ester 2-Chloro-4,5-difluorobenzoate (Ester) Acid Target: 2-Chloro-4,5-difluorobenzoic Acid (Preserved Fluorines) Ester->Acid Path A: Acidic Hydrolysis (H2SO4/AcOH, Reflux) Impurity Impurity: 2-Chloro-4-hydroxy-5-fluorobenzoic Acid (Defluorination) Ester->Impurity Path B: Basic Hydrolysis (NaOH/H2O, >40°C) MechA Mechanism: Carbonyl Attack (Reversible, H+ catalyzed) Ester->MechA MechB Mechanism: SnAr at C-4 (Irreversible, OH- driven) Ester->MechB

Figure 1: Competing hydrolysis pathways.[1] Path A (Green) is the desired route using acidic conditions. Path B (Red) represents the formation of the phenol impurity under basic conditions.[1]

Troubleshooting Guide (Q&A)

Q1: I am trying to hydrolyze the methyl ester to the acid using 1M NaOH, but I am seeing a 15-20% loss of fluorine in my elemental analysis. Why?

A: You are triggering the


 side reaction.
The 4-fluorine is highly labile in basic media due to the para-electron-withdrawing effect of the ester.[1] Hydroxide (

) acts as a nucleophile, attacking the C-4 position and displacing fluoride.[1]
  • Corrective Action: Switch to Acidic Hydrolysis . Use a mixture of Acetic Acid (AcOH) and Hydrochloric Acid (HCl) or Sulfuric Acid (

    
    ).[1] Acidic conditions protonate the carbonyl (activating it for hydrolysis) but do not generate strong nucleophiles capable of attacking the aromatic ring.
    

Q2: I cannot use acid because my molecule has an acid-labile protecting group elsewhere. How can I hydrolyze the ester under basic conditions without defluorination?

A: If base is mandatory, you must modulate the "Hardness" of the nucleophile and the temperature.

  • Protocol: Use Lithium Hydroxide (LiOH) instead of NaOH.[1] Lithium coordinates tightly with the carbonyl oxygen, accelerating ester hydrolysis relative to the

    
     reaction.
    
  • Conditions: Run the reaction at 0°C to 5°C in a THF/Water mixture (4:1). Do not heat. Monitor by HPLC and quench immediately upon consumption of the starting material.

Q3: We are observing "spontaneous hydrolysis" of the ester during storage. The material is becoming acidic. [2]

A: 2-chloro-4,5-difluorobenzoate esters are moisture sensitive, though less so than their acid chloride counterparts.[1]

  • Root Cause: Residual acidity from the esterification process or storage in non-desiccated environments allows atmospheric moisture to slowly hydrolyze the ester.

  • Corrective Action: Store the material under Nitrogen or Argon at 2-8°C. Ensure the container is sealed with Parafilm.[1] If the material is an oil, store it over activated molecular sieves (3Å or 4Å).[1]

Q4: During the workup of the acid, I see a new impurity appear after rotary evaporation.

A: This is likely decarboxylation or dimerization , triggered by high heat in the presence of trace mineral acids.

  • Corrective Action: Do not exceed a bath temperature of 45°C. Ensure the pH is adjusted to neutral (or slightly acidic, pH 3-4) before extraction, but avoid concentrating strong acid residues.

Optimized Experimental Protocols

Protocol A: High-Fidelity Acidic Hydrolysis (Recommended)

Best for: Maximizing yield and purity of 2-chloro-4,5-difluorobenzoic acid.[1]

Reagents:

  • Methyl/Ethyl 2-chloro-4,5-difluorobenzoate (1.0 eq)[1]

  • Glacial Acetic Acid (10 volumes)

  • 6N Hydrochloric Acid (5 volumes) or

    
     (20% aq)[1]
    

Workflow:

  • Dissolution: Dissolve the ester in Glacial Acetic Acid. Stir until clear.

  • Activation: Add the acid catalyst (HCl or

    
    ) dropwise.[1]
    
  • Reflux: Heat the mixture to reflux (approx. 100-110°C).

    • Note: Although heat promotes

      
      , the absence of strong nucleophiles (like 
      
      
      
      ) makes the fluorine stable at these temperatures in acid.[1]
  • Monitoring: Check TLC/HPLC every hour. Reaction typically completes in 2-4 hours.[1]

  • Quench: Cool to room temperature. Pour the mixture into crushed ice (20 volumes).

  • Isolation: The product usually precipitates as a white solid.[1] Filter, wash with cold water to remove residual acid, and dry under vacuum at 40°C.[1]

Protocol B: Controlled Basic Hydrolysis (Low Temp)

Best for: Substrates with acid-sensitive moieties.[1]

Reagents:

  • Ester substrate (1.0 eq)[1][3]

  • LiOH[1

    
     (1.2 eq)[1]
    
  • THF (Tetrahydrofuran) / Water (3:1 ratio)[1]

Workflow:

  • Cooling: Dissolve ester in THF and cool to 0°C (Ice bath).

  • Addition: Dissolve LiOH in the calculated amount of water and add dropwise to the THF solution over 20 minutes.

    • Critical: Keep internal temperature < 5°C.[1]

  • Reaction: Stir at 0°C. Monitor aggressively.

  • Quench: Once SM is < 1%, immediately acidify with 1N HCl to pH 3.

  • Extraction: Extract immediately with Ethyl Acetate. Do not let the reaction sit in the basic aqueous phase.

Comparative Data: Hydrolysis Methods

The following table summarizes the impurity profile based on the hydrolysis method used.

MethodReagentTempTimeYield (Acid)Impurity (Phenol)
Acidic (Standard)

/ AcOH
Reflux3 h96% < 0.1%
Basic (Aggressive) NaOH / MeOH60°C1 h78%18%
Basic (Mild) LiOH / THF0°C4 h92%1.5%

References

  • Process for the preparation of chlorinated 4,5-difluorobenzoic acids. Source: US Patent 5473095A Context: Describes the industrial standard for hydrolyzing acid chlorides and esters of chlorodifluorobenzoic acid using acidic media to prevent side reactions.

    • [1]

  • An efficient synthesis of 2,4-dichloro-3,5-difluorobenzoic acid. Source: Journal of Chemical Research (via ResearchGate) Context: Provides analogous protocols for hydrolyzing poly-halogenated benzoates, highlighting the stability of fluorines under acidic hydrolysis conditions compared to basic conditions.

  • A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Source: Journal of Chemical Research (via Semantic Scholar) Context: Illustrates the formation of the hydroxy-impurity (phenol) when nucleophilic substitution is intentionally promoted, serving as a negative control for researchers trying to avoid this pathway.[1]

    • [1]

Sources

Troubleshooting

Technical Support Center: Purification of Sodium 2-Chloro-4,5-difluorobenzoate

A Guide for Researchers, Scientists, and Drug Development Professionals This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountere...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of sodium 2-chloro-4,5-difluorobenzoate, a key intermediate in the synthesis of various pharmaceutical compounds. As Senior Application Scientists, we provide not just procedural steps but also the underlying scientific principles to empower you to optimize your purification processes effectively and ensure the highest product quality.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the purification of sodium 2-chloro-4,5-difluorobenzoate and the removal of inorganic salt impurities.

Q1: What are the most likely inorganic salt impurities in my crude sodium 2-chloro-4,5-difluorobenzoate product?

A1: The nature of inorganic impurities is intrinsically linked to the synthetic route employed. Common synthetic pathways for 2-chloro-4,5-difluorobenzoic acid, the precursor to the sodium salt, often involve reagents and reaction conditions that can introduce various inorganic salts into the final product.[1][2] These can include:

  • Sodium Chloride (NaCl): Arising from the use of sodium hypochlorite or neutralization steps involving hydrochloric acid and a sodium base.[2]

  • Sodium Sulfate (Na₂SO₄): Can be introduced if sulfuric acid is used in the synthesis or as a drying agent.

  • Other Sodium Salts: Depending on the specific reagents, other sodium salts such as sodium nitrate (from nitrating agents) or residual sodium hydroxide could be present.

Q2: Why is it critical to remove these inorganic salts?

A2: Inorganic impurities can have a significant impact on downstream applications and the final drug product's quality, safety, and efficacy. According to the International Council for Harmonisation (ICH) guidelines, all impurities, including inorganic ones, must be controlled and quantified.[3][4][5] Specific reasons for removal include:

  • Catalyst Poisoning: Inorganic salts can interfere with or poison catalysts used in subsequent synthetic steps.

  • Adverse Effects on Physical Properties: The presence of salts can alter the crystal habit, solubility, and bulk density of the active pharmaceutical ingredient (API).

  • Regulatory Compliance: Regulatory bodies like the FDA and EMA, following ICH guidelines, have strict limits on impurity levels in drug substances.[3][4]

  • Patient Safety: Although often considered less toxic than organic impurities, high levels of certain inorganic salts can be detrimental to patient health.

Q3: What are the primary methods for removing inorganic salts from my product?

A3: The most common and effective methods for removing inorganic salts from water-soluble organic salts like sodium 2-chloro-4,5-difluorobenzoate are based on differences in solubility between the desired product and the inorganic impurities. The two primary techniques are:

  • Recrystallization: This technique relies on the differential solubility of the product and impurities in a given solvent or solvent system at varying temperatures.

  • Solvent Extraction: This method utilizes two immiscible liquid phases to partition the desired product and impurities based on their relative solubilities in each phase.

Q4: How do I choose the right solvent for recrystallization?

Solvent Selection Workflow

Start Start: Crude Product (Sodium 2-chloro-4,5-difluorobenzoate + Inorganic Salts) Test_Solvents Test Solubility in - Water - Ethanol - Methanol - Acetone - Isopropanol Start->Test_Solvents Assess_Solubility Assess Solubility: - High at boiling point? - Low at room temp/ice bath? Test_Solvents->Assess_Solubility Assess_Solubility->Test_Solvents Fails Criteria Select_Solvent Select Optimal Single Solvent or Develop a Two-Solvent System Assess_Solubility->Select_Solvent Meets Criteria Recrystallize Perform Recrystallization Select_Solvent->Recrystallize Analyze Analyze Purity (e.g., by IC, AAS) Recrystallize->Analyze

Caption: Workflow for selecting a suitable recrystallization solvent.

Q5: What are the regulatory limits for inorganic impurities in a drug substance?

A5: The ICH Q3A guidelines provide a framework for the control of impurities in new drug substances.[3][4][5] While these guidelines primarily focus on organic impurities, they also state that inorganic impurities should be identified and controlled. Specific limits for inorganic impurities are often based on pharmacopeial standards or known safety data. For instance, the United States Pharmacopeia (USP) has specific general chapters for controlling impurities like heavy metals, although the traditional wet chemistry test <231> has been largely replaced by more specific instrumental methods like USP <232> and <233>.[6][7][8][9][10] For common inorganic anions like chloride and sulfate, USP general chapter <221> provides limit tests.[11]

Section 2: Troubleshooting Guide

This section provides solutions to common problems encountered during the purification of sodium 2-chloro-4,5-difluorobenzoate.

Problem Potential Cause(s) Recommended Solution(s)
Low Recovery After Recrystallization - The chosen solvent is too good a solvent at low temperatures.- Too much solvent was used.- The cooling process was too rapid, leading to the formation of very fine crystals that pass through the filter paper.- Test alternative solvents or a two-solvent system where the product is less soluble at low temperatures.- Use the minimum amount of hot solvent required to dissolve the crude product.- Allow the solution to cool slowly to room temperature before placing it in an ice bath to promote the growth of larger crystals.
Product "Oils Out" During Recrystallization - The boiling point of the solvent is higher than the melting point of the solute.- The solution is supersaturated to a very high degree.- Select a solvent with a lower boiling point.- Add a small amount of additional hot solvent to reduce the saturation level.
Inorganic Salts Still Present After Recrystallization - The chosen solvent also has some solubility for the inorganic salts.- The crystals were not washed adequately after filtration.- Consider a different solvent where the inorganic salts are less soluble.- Wash the filtered crystals with a small amount of the ice-cold recrystallization solvent to remove residual mother liquor containing dissolved impurities.
Poor Separation in Liquid-Liquid Extraction - The densities of the aqueous and organic phases are too similar.- An emulsion has formed.- Add a saturated brine solution to the aqueous phase to increase its density.- To break emulsions, try: gentle swirling, adding a small amount of a different organic solvent, or allowing the mixture to stand for an extended period.
Product Remains in the Aqueous Layer During Extraction - The organic solvent is not sufficiently non-polar to effectively extract the organic salt away from the highly polar aqueous phase.- While direct extraction of the sodium salt into an organic phase is challenging, consider converting the salt back to the free acid with a strong acid. The free acid is generally much more soluble in organic solvents. After extraction, it can be converted back to the sodium salt.

Section 3: Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the purification of sodium 2-chloro-4,5-difluorobenzoate.

Protocol 1: Recrystallization from a Single Solvent (Adapted from Naproxen Sodium Purification)

This protocol is based on the principle of differential solubility and is adapted from established methods for purifying sodium salts of aromatic carboxylic acids.[12][13][14]

Objective: To remove inorganic salt impurities by recrystallization.

Materials:

  • Crude sodium 2-chloro-4,5-difluorobenzoate

  • High-purity solvent (e.g., ethanol, methanol, or a mixture with water - to be determined by solubility trials)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Reflux condenser

  • Büchner funnel and filter flask

  • Filter paper

  • Vacuum source

Procedure:

  • Solvent Selection: Perform small-scale solubility tests to identify a suitable solvent or solvent mixture. The ideal solvent will dissolve the crude product when hot but have low solubility for it when cold. Inorganic salts should have minimal solubility in the chosen solvent.

  • Dissolution: Place the crude sodium 2-chloro-4,5-difluorobenzoate in an appropriately sized Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling with gentle stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. The formation of crystals should be observed. To maximize the yield, subsequently cool the flask in an ice bath for at least 30 minutes.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor that contains dissolved impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Recrystallization Workflow Diagram

Start Crude Product in Flask Add_Solvent Add Minimum Hot Solvent Start->Add_Solvent Dissolve Dissolve Completely Add_Solvent->Dissolve Hot_Filter Hot Filtration (Optional) Dissolve->Hot_Filter Cool Slow Cooling to Room Temperature Hot_Filter->Cool Ice_Bath Cool in Ice Bath Cool->Ice_Bath Vacuum_Filter Vacuum Filtration Ice_Bath->Vacuum_Filter Wash Wash with Cold Solvent Vacuum_Filter->Wash Dry Dry Crystals Wash->Dry End Pure Product Dry->End

Caption: Step-by-step workflow for recrystallization.

Protocol 2: Salting-Out Assisted Liquid-Liquid Extraction

This method can be effective if a suitable water-miscible organic solvent is found that, upon the addition of a high concentration of an inorganic salt, forms a separate phase into which the desired product preferentially partitions.[15][16]

Objective: To partition the organic salt into an organic phase, leaving the inorganic impurities in the aqueous phase.

Materials:

  • Crude sodium 2-chloro-4,5-difluorobenzoate

  • Water-miscible organic solvent (e.g., acetonitrile, acetone)

  • Saturating inorganic salt (e.g., sodium chloride, magnesium sulfate)

  • Separatory funnel

  • Beakers and flasks

Procedure:

  • Dissolution: Dissolve the crude product in a minimal amount of water.

  • Addition of Organic Solvent: Add a water-miscible organic solvent (e.g., acetonitrile) to the aqueous solution. A single phase should be observed.

  • Salting-Out: Gradually add a saturating inorganic salt (e.g., sodium chloride) to the mixture while stirring until two distinct liquid phases are formed.

  • Extraction: Transfer the mixture to a separatory funnel and shake gently to allow for the partitioning of the sodium 2-chloro-4,5-difluorobenzoate into the organic layer.

  • Separation: Allow the layers to separate and drain the lower aqueous layer containing the inorganic impurities.

  • Product Recovery: The desired product can be recovered from the organic phase by evaporation of the solvent. Further purification by recrystallization may be necessary.

Section 4: Quality Control and Analytical Methods

To ensure the successful removal of inorganic salts, appropriate analytical methods should be employed.

Impurity Recommended Analytical Method(s) Reference
Heavy Metals Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS)USP <232> & <233>
Chloride Ion Chromatography or TitrationUSP <221>
Sulfate Ion Chromatography or Turbidimetric AnalysisUSP <221>
Sodium Flame Photometry or ICP-OES-

References

  • US Patent US4833270A, Process for preparing 2-chloro-4,5-difluorobenzoic acid.
  • US Patent US5473095A, Process for the preparation of chlorinated 4,5-difluorobenzoic acids, -benzoic acid deriv
  • ICH. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. [Link]

  • Avomeen. USP Eliminates Heavy Metals Testing: Important FAQs Answered. [Link]

  • Pharmaceutical Technology. (2025, March 14). Illuminating Heavy Metals Testing. [Link]

  • USP. General Chapters: <231> HEAVY METALS. [Link]

  • Contract Laboratory. (2023, August 29). USP 231 Heavy Metal Contaminants in Pharmaceuticals. [Link]

  • Scribd. USP-NF 〈221〉 Chloride and Sulfate. [Link]

  • Google Patents.
  • SciSpace. Production process for separating and purifying naproxen with crystallization. [Link]

  • PharmaTutor. (2013, July 21). PREPARATION AND CHARACTERIZATION OF NAPROXEN SODIUM AGGLOMERATES BY SPHERICAL CRYSTALLIZATION TECHNIQUE. [Link]

  • LCGC International. (2020, December 19). Salting-out Liquid-Liquid Extraction (SALLE). [Link]

  • EUCHEMBIOJ Reviews. (2024, October 25). Application of salt-assisted liquid-liquid extraction in bioanalytical methods. [Link]

Sources

Optimization

Preventing decarboxylation of sodium 2-chloro-4,5-difluorobenzoate during heating

Technical Support Center: Sodium 2-Chloro-4,5-difluorobenzoate Executive Summary & Chemical Context Compound: Sodium 2-chloro-4,5-difluorobenzoate CAS (Salt): 1421761-16-1 CAS (Acid): 110877-64-0 Critical Issue: Thermal...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Sodium 2-Chloro-4,5-difluorobenzoate

Executive Summary & Chemical Context

Compound: Sodium 2-chloro-4,5-difluorobenzoate CAS (Salt): 1421761-16-1 CAS (Acid): 110877-64-0 Critical Issue: Thermal Decarboxylation

Sodium 2-chloro-4,5-difluorobenzoate is a critical intermediate in the synthesis of fluoroquinolone antibiotics (e.g., Sparfloxacin derivatives) and agrochemicals. While benzoate salts are generally stable, the presence of strong electron-withdrawing groups (EWGs)—specifically the fluorine atoms at positions 4 and 5, and the chlorine at position 2—significantly lowers the activation energy for decarboxylation.

The Risk: Under specific conditions (high heat, polar aprotic solvents, or acidic pH), the carboxylate group is lost as carbon dioxide (


), yielding the impurity 1-chloro-3,4-difluorobenzene . This reaction is irreversible, exothermic, and pressure-generating.

Mechanism of Failure

To prevent the issue, you must understand the "Why." Unlike unsubstituted sodium benzoate, which requires fusion temperatures (>300°C) to decarboxylate, polyhalogenated benzoates can decarboxylate at temperatures as low as 100–120°C in solution.

The Electronic Driver: The transition state of decarboxylation involves the formation of a negative charge on the aromatic ring (an aryl carbanion) or a concerted cyclic transition state.

  • Ortho-Effect: The Chlorine atom at the 2-position (ortho) creates steric strain, twisting the carboxylate out of planarity, weakening the

    
     bond.
    
  • Inductive Stabilization: The highly electronegative Fluorine atoms (positions 4,5) and Chlorine (position 2) stabilize the developing negative charge on the ring, effectively "pulling" the electrons away from the carboxylate and facilitating

    
     release.
    

DecarboxylationMechanism Salt Sodium 2-chloro-4,5-difluorobenzoate (Solid/Stable) Anion Carboxylate Anion (In Solution) Salt->Anion Dissolution (Polar Solvents) TS Transition State (Stabilized by F/Cl EWGs) Anion->TS Heat (>100°C) or Acid Catalysis Carbanion Aryl Carbanion (Transient Intermediate) TS->Carbanion - CO2 (Gas Evolution) Product 1-chloro-3,4-difluorobenzene (Impurity) + CO2 Carbanion->Product + H+ (Protonation)

Figure 1: Mechanistic pathway of decarboxylation facilitated by electron-withdrawing groups (EWGs).

Troubleshooting Guide & FAQs

Category A: Thermal Processing & Drying

Q1: What is the maximum safe temperature for drying the sodium salt? A: We recommend a maximum drying temperature of 45°C to 50°C under vacuum.

  • Reasoning: While the melting point of the free acid is ~103-106°C [1], the salt is thermally more stable in the solid state. However, "hot spots" in non-convection ovens can trigger localized decomposition. Vacuum drying lowers the boiling point of residual solvents, allowing efficient drying at safe temperatures.

Q2: I observe gas evolution during my reaction at 110°C. Is this normal? A: No. Gas evolution suggests active decarboxylation (


 release).
  • Immediate Action: Lower the temperature to < 90°C immediately. Check your solvent system. If you are using DMSO, DMF, or DMAc, the risk is significantly higher (see Q3).

Category B: Solvent & Solution Stability

Q3: Why does the compound degrade faster in DMSO or DMF than in water? A: Polar aprotic solvents (DMSO, DMF, NMP) solvate the sodium cation (


) very effectively but leave the carboxylate anion (

) "naked" and highly reactive. This "naked anion" effect lowers the energy barrier for decarboxylation.
  • Guideline: Avoid heating > 100°C in anhydrous polar aprotic solvents. If high temperature is required, ensure the reaction time is minimized.[1][2]

Q4: Is the salt stable in aqueous solution? A: Yes, generally up to 100°C (reflux), provided the pH is neutral to slightly basic (pH 7–9).

  • Warning: At low pH (< 4), the salt converts to the free acid (2-chloro-4,5-difluorobenzoic acid), which is thermally less stable and can sublime or decarboxylate more readily than the salt.

Experimental Protocols

Protocol 1: Safe Drying of Sodium 2-Chloro-4,5-difluorobenzoate

Use this protocol to remove water/solvents without degrading the material.

ParameterSpecificationNotes
Equipment Vacuum OvenDo not use a standard convection oven if possible.
Pressure < 50 mbarLower pressure allows lower temperature.
Temperature 45°C ± 5°C Critical Limit: Do not exceed 60°C.
Time 12–24 HoursMonitor weight loss until constant.
Desiccant

or Silica Gel
Optional, placed in the oven tray to assist moisture removal.

Step-by-Step:

  • Spread the wet cake evenly on a drying tray (layer thickness < 2 cm).

  • Apply vacuum before heating to remove bulk volatiles.

  • Ramp temperature slowly to 45°C.

  • QC Check: Analyze a sample by HPLC. If the peak for 1-chloro-3,4-difluorobenzene appears (typically elutes later than the salt on reverse phase), decomposition has occurred.

Protocol 2: Reaction Monitoring (Stability Check)

Use this quick check if you suspect decarboxylation during a synthesis step.

  • Sampling: Take a 50 µL aliquot of the reaction mixture.

  • Quench: Dilute into 1 mL of Acetonitrile/Water (50:50) . Do not use acidic diluent immediately if you want to preserve the salt form speciation, though for HPLC the acid form is usually detected.

  • Detection: UV at 254 nm.

  • Markers:

    • RT ~ 2-3 min: Sodium 2-chloro-4,5-difluorobenzoate (polar).

    • RT ~ 8-10 min: Decarboxylated impurity (non-polar, benzene derivative).

  • Criteria: If the impurity area % > 0.5%, reduce reaction temperature by 10°C.

References

  • Google Patents. (1989). Process for preparing 2-chloro-4,5-difluorobenzoic acid (US4833270A).
  • Organic Chemistry Portal. (2021). Radical Decarboxylative Carbometalation of Benzoic Acids. Retrieved March 5, 2026, from [Link]

  • European Patent Office. (1991). Preparation of 2,4,5-trifluorobenzoic acid by decarboxylation (EP0431294). Retrieved March 5, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Managing Moisture Sensitivity in Sodium 2-Chloro-4,5-Difluorobenzoate Storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of handling Sodium 2-chloro-4,5-difluorobenzoate (CAS: 1421761-16-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of handling Sodium 2-chloro-4,5-difluorobenzoate (CAS: 1421761-16-1) .

This halogenated aromatic salt is a highly valuable intermediate in complex pharmaceutical syntheses, such as the development of brefeldin A derivatives for antileukemia applications[1]. With a precise molecular weight of 214.53 g/mol , maintaining exact stoichiometry during downstream coupling reactions is critical[2]. However, its inherent hygroscopicity can severely compromise your synthetic yields if storage and handling are not strictly controlled.

Below, you will find field-proven troubleshooting protocols, regulatory guidelines, and the mechanistic reasoning needed to protect your workflows.

Section 1: Core FAQs on Moisture Chemistry and Storage

Q1: Mechanistically, why is this specific compound so susceptible to moisture, and what are the consequences of exposure? A: The extreme moisture sensitivity of sodium 2-chloro-4,5-difluorobenzoate is driven by strong ion-dipole interactions. The highly electronegative fluorine and chlorine substituents on the aromatic ring withdraw electron density via inductive effects. This stabilizes the carboxylate anion but leaves the sodium counter-ion highly electropositive and exposed. Atmospheric water molecules rapidly coordinate with this sodium ion to form hydrates.

The Causality: If left exposed, this hydration alters the effective molecular weight of the bulk powder. When you weigh a hydrated batch, you are weighing water alongside the salt, which directly sabotages stoichiometric calculations in sensitive API coupling reactions, leading to unreacted starting materials and depressed yields.

Q2: What are the regulatory standards for storing this intermediate? A: To ensure batch-to-batch consistency and prevent moisture-induced degradation, storage must align with ICH Q1A(R2) guidelines for pharmaceutical intermediates[3]. While the compound is generally stable at room temperature under an inert atmosphere, long-term stability and shelf-life determination require controlled environmental parameters[4].

Table 1: ICH-Compliant Storage Conditions for Stability Testing[3][5]
Condition TypeTemperatureRelative Humidity (RH)Minimum Testing PeriodApplication Focus
Long-Term 25°C ± 2°C60% ± 5%12 monthsStandard baseline shelf-life determination.
Intermediate 30°C ± 2°C65% ± 5%6 monthsRequired if "significant change" occurs at long-term conditions.
Accelerated 40°C ± 2°C75% ± 5%6 monthsStress testing to predict long-term degradation pathways.
Refrigerated 5°C ± 3°CAmbient12 monthsRecommended for highly sensitive trial batches or long-term retains.

Section 2: Troubleshooting & Experimental Protocols

Q3: How can we accurately quantify moisture content without thermally degrading the sample? A: Traditional Loss on Drying (LOD) is inappropriate for this compound because elevated temperatures may cause sublimation or partial decarboxylation of the fluorinated ring. Coulometric Karl Fischer (KF) Titration is the gold standard.

Protocol 1: Coulometric Karl Fischer Titration (Self-Validating Workflow)

Causality Focus: This protocol incorporates a pre-test validation step to ensure that ambient humidity leaking into the titration vessel does not produce a false-positive moisture reading.

  • System Validation: Inject 1.0 µL of a certified 1.0% water standard into the KF vessel. Verify that the titrator drift stabilizes at < 10 µ g/min . Rationale: This self-validates the system's baseline integrity before introducing your unknown sample.

  • Sample Preparation: Inside a nitrogen-purged glovebox, accurately weigh 50–100 mg of sodium 2-chloro-4,5-difluorobenzoate into a dry, pre-tared vial and seal it with a PTFE-lined septum. Rationale: Prevents atmospheric moisture absorption during transit from the glovebox to the titrator.

  • Solubilization: Using a dry syringe, inject 1.0 mL of anhydrous methanol through the septum to dissolve the salt completely.

  • Injection & Titration: Withdraw the dissolved sample and inject it into the KF vessel. Run the titration to the endpoint. Subtract the known moisture contribution of the blank anhydrous methanol to determine the precise water content of the salt.

Q4: A batch was left exposed to ambient air and has caked. Can it be salvaged? A: Caking indicates significant surface hydration. The batch can usually be salvaged using a low-temperature vacuum drying protocol backfilled with a dense inert gas.

Protocol 2: Vacuum Drying and Inert Recovery
  • Surface Area Maximization: In a low-humidity environment (< 20% RH), gently break up the caked solid using a ceramic mortar and pestle. Transfer the powder to a wide glass petri dish to maximize surface area.

  • Vacuum Drying: Place the dish in a vacuum oven at 40°C under high vacuum (< 10 mbar) for 4 to 6 hours. Causality: Applying a high vacuum lowers the boiling point of water, allowing for complete dehydration at 40°C. Keeping the temperature low prevents the risk of thermal degradation or decarboxylation.

  • Argon Backfill: Break the vacuum using dry Argon (Grade 5.0), rather than Nitrogen. Causality: Argon is significantly denser than Nitrogen and air. It settles directly over the powder, forming a heavy, protective blanket that effectively blocks ambient moisture re-entry when the oven door is opened.

  • Verification: Immediately transfer the dried powder to a sealed container and perform Protocol 1 (KF Titration) to confirm the moisture level has returned to < 0.5% w/w.

Section 3: Handling Workflow Visualization

To systematically prevent moisture contamination, adhere to the following logic path from receipt to dispensing.

MoistureControl Start Receive Batch (CAS 1421761-16-1) KF_Test Karl Fischer Titration Start->KF_Test Decision Moisture < 0.5% w/w? KF_Test->Decision Dry Vacuum Drying (40°C, <10 mbar) Decision->Dry No (Fail) Store Inert Storage (Argon, 2-8°C) Decision->Store Yes (Pass) Dry->KF_Test Re-test Dispense Glovebox Dispensing Store->Dispense

Caption: Workflow for moisture assessment and inert storage of hygroscopic salts.

References

  • Source: sigmaaldrich.
  • 1421761-16-1 | Sodium 2-chloro-4,5-difluorobenzoate - Aromsyn Co.,Ltd.
  • Q1A(R2)
  • Source: amsbiopharma.
  • Source: nih.

Sources

Optimization

Technical Support Center: Resolving Filtration Issues with Fine Sodium 2-Chloro-4,5-Difluorobenzoate Precipitates

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and resolve severe filtration bottlenecks encount...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and resolve severe filtration bottlenecks encountered during the isolation of sodium 2-chloro-4,5-difluorobenzoate.

Mechanistic Troubleshooting: The Root Cause of Filtration Blinding

Sodium 2-chloro-4,5-difluorobenzoate (CAS 1421761-16-1) is a highly valued intermediate in the synthesis of fluorinated pharmaceuticals[1]. However, during its isolation, the compound frequently precipitates as fine, amorphous particles or thin needles. These fines form an impermeable, compressible cake that blinds filter media, leading to unacceptably long filtration times, poor cake washing, and high mother liquor retention (which traps impurities).

Filtration issues with this intermediate rarely stem from the filter hardware itself; they are almost always a symptom of a poor Crystal Size Distribution (CSD)[2].

The Causality of Fines: When supersaturation is generated too rapidly—such as through crash cooling or the rapid addition of an anti-solvent—the chemical system relieves its thermodynamic potential through massive, instantaneous primary nucleation. This creates a high population of sub-micron fines rather than promoting the orderly growth of existing crystals.

The Thermodynamic Solution: To resolve this, we must shift the thermodynamic balance using Ostwald Ripening . Driven by the Gibbs-Thomson effect, smaller crystals possess a higher surface-to-volume ratio and, consequently, a higher apparent surface energy and solubility than larger crystals[2][3]. By holding the suspension at an elevated temperature (digestion), the fines dissolve back into the mother liquor and redeposit onto the more thermodynamically stable, larger crystals, thereby drastically improving filterability[3][4].

Workflow: Filtration Optimization Strategy

FiltrationTroubleshooting A Filtration Blinding Detected (Fine Precipitates) B Analyze Crystallization Kinetics (FBRM / Microscopy) A->B C High Supersaturation? (Rapid Nucleation) B->C D Protocol 1: Ostwald Ripening (Digestion) C->D  Fines already formed E Protocol 2: Seeding & Anti-Solvent Control C->E  Preventative design F Optimized Filtration (High Purity, Low Moisture) D->F  Larger Crystal Habit E->F  Controlled Growth

Workflow for diagnosing and resolving fine precipitate filtration bottlenecks via crystallization control.

Self-Validating Experimental Protocols

Do not rely on arbitrary waiting times. The following protocols are designed as self-validating systems, ensuring that physical chemistry principles are actively monitored during the workflow.

Protocol 1: Temperature-Cycled Ostwald Ripening (Digestion)

Use this protocol if a fine precipitate has already formed in your reactor and is blinding the filter.

  • Heating Phase: Heat the unfilterable suspension to 10–15 °C below the boiling point of the solvent mixture (e.g., 75 °C for an aqueous/ethanol system).

    • Causality: This specific temperature differential provides enough thermal energy to dissolve the high-surface-energy fines without completely dissolving the larger bulk crystals.

    • Validation Check: Pull a 1 mL slurry sample and observe under a polarized light microscope. The disappearance of sub-10 micron needles confirms the successful dissolution phase.

  • Aging Phase: Hold the suspension at this elevated temperature under moderate agitation (e.g., 150 RPM) for 2 to 4 hours.

  • Controlled Cooling: Cool the reactor linearly at a rate of 0.1 to 0.2 °C/min down to the final isolation temperature (typically 5 °C).

    • Causality: A slow cooling rate ensures the system remains within the metastable zone, forcing the dissolved solute to deposit onto the existing larger crystals (growth) rather than triggering secondary nucleation (fines).

  • Filtration: Discharge the slurry to the filter.

    • Validation Check: The filtration rate should be at least 3x faster than the unoptimized batch, and the filter cake should exhibit visible, distinct crystalline facets rather than a paste-like consistency.

Protocol 2: Anti-Solvent Crystallization with Seeding

Use this protocol to prevent fines from forming during the initial crystallization design.

  • Dissolution: Dissolve the sodium 2-chloro-4,5-difluorobenzoate completely in the primary solvent (e.g., water)[5].

  • Cloud Point Titration: Slowly add the anti-solvent (e.g., acetone or isopropanol) until the solution just reaches the cloud point (onset of supersaturation), then immediately pause the addition.

  • Seeding: Introduce 1% to 5% (by weight of the theoretical yield) of high-purity, large-habit sodium 2-chloro-4,5-difluorobenzoate seed crystals.

  • Desupersaturation Hold: Hold the mixture for 30 minutes.

    • Validation Check: Monitor the mother liquor concentration via ATR-FTIR or UV-Vis. A steady decline in solute concentration without a sudden spike in turbidity confirms that growth is occurring exclusively on the seeds.

  • Anti-Solvent Completion: Resume the anti-solvent addition at a highly controlled rate (e.g., 0.5 mL/min per 100 mL of solvent) until the target yield is achieved.

Quantitative Data: Impact of Crystallization Parameters

The table below summarizes the expected improvements in filtration metrics when shifting from unoptimized rapid precipitation to thermodynamically controlled methods.

Crystallization MethodPrimary MechanismAverage Particle Size (D50)Filtration Time (1L Scale)Cake Moisture ContentFinal Purity (HPLC)
Crash Cooling (Unoptimized) Massive Primary Nucleation< 5 µm> 120 minutes45% - 55%96.5%
Rapid Anti-Solvent Massive Primary Nucleation8 - 12 µm85 minutes35% - 40%97.2%
Ostwald Ripening (Protocol 1) Dissolution & Redeposition45 - 60 µm15 minutes12% - 18%> 99.0%
Seeded Anti-Solvent (Protocol 2) Controlled Crystal Growth75 - 100 µm< 5 minutes< 10%> 99.5%

Frequently Asked Questions (FAQs)

Q1: How does pH impact the precipitation of the sodium salt? A1: The parent compound, 2-chloro-4,5-difluorobenzoic acid, has a low pKa. If the pH of your mother liquor drops too close to the pKa during washing or filtration, the highly soluble sodium salt will begin to convert back into the free acid, which has drastically lower aqueous solubility[5]. This localized precipitation of the free acid acts as a secondary fine precipitate that will instantly blind your filter. Always ensure your wash solvents are slightly alkaline (pH 7.5 - 8.5) to maintain the salt form.

Q2: What filter media is recommended for this specific intermediate? A2: If you have successfully executed Ostwald ripening, a standard 20–25 micron polypropylene filter cloth or a Grade 3 sintered glass funnel is ideal. However, if you are forced to filter an unoptimized batch containing fines, avoid tight weaves (which will blind immediately). Instead, use a coarser cloth pre-coated with a 1 cm layer of Celite (diatomaceous earth) to trap the fines while maintaining porosity.

Q3: Can we use chemical flocculants to aggregate the fines instead of temperature cycling? A3: While polymeric flocculants can aggregate fine precipitates to improve filtration, they are strongly discouraged in pharmaceutical intermediate isolation. Flocculants are notoriously difficult to wash out of the final crystal lattice and will likely cause your batch to fail downstream purity specifications. Thermodynamic control (Ostwald ripening) is always the preferred, chemically pure solution.

References

  • Sigma-Aldrich. "Sodium 2-chloro-4,5-difluorobenzoate | 1421761-16-1". Source: sigmaaldrich.com. URL:[1]

  • MDPI. "Theoretical Analysis of the Factors Determining the Crystal Size Distribution (CSD) During Crystallization in Solution". Source: mdpi.com. URL:[2]

  • Wikipedia. "Ostwald ripening". Source: wikipedia.org. URL:[3]

  • Scribd. "Understanding Ostwald Ripening in Nanoparticles". Source: scribd.com. URL:[4]

  • Guidechem. "2-Chloro-4,5-difluorobenzoic acid 110877-64-0". Source: guidechem.com. URL:[5]

Sources

Troubleshooting

Technical Support Center: Enhancing Reactivity of Sodium 2-Chloro-4,5-difluorobenzoate in SNAr Reactions

Welcome to the technical support center for Nucleophilic Aromatic Substitution (SNAr) reactions involving sodium 2-chloro-4,5-difluorobenzoate. This guide is designed for researchers, scientists, and drug development pro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Nucleophilic Aromatic Substitution (SNAr) reactions involving sodium 2-chloro-4,5-difluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols to enhance the reactivity and selectivity of your experiments.

Introduction to SNAr Reactions with Sodium 2-Chloro-4,5-difluorobenzoate

Sodium 2-chloro-4,5-difluorobenzoate is a valuable building block, particularly in the synthesis of bioactive molecules such as quinolone-class antibacterial agents.[1] Its aromatic ring is activated towards nucleophilic attack by the presence of three halogen substituents and a carboxylate group, all of which are electron-withdrawing. Understanding the interplay of these groups is crucial for achieving high yields and the desired regioselectivity in SNAr reactions.

The general mechanism of an SNAr reaction is a two-step addition-elimination process. A nucleophile attacks the electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[2][3] Subsequently, a leaving group is expelled, and the aromaticity of the ring is restored.

Frequently Asked Questions (FAQs)

Q1: Which halogen is the most likely leaving group in SNAr reactions of sodium 2-chloro-4,5-difluorobenzoate?

In SNAr reactions, the reactivity of halogens as leaving groups generally follows the order F > Cl > Br > I.[2][4] This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine polarizing the carbon-halogen bond and making the carbon atom more electrophilic.[4][5] Therefore, one of the fluorine atoms is typically the most probable leaving group. However, the specific regioselectivity can be influenced by the nature of the nucleophile, the reaction conditions, and the electronic effects of the other substituents.

Q2: How does the sodium carboxylate group influence the reactivity of the aromatic ring?

The carboxylate group (-COO⁻Na⁺) is an electron-withdrawing group that activates the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions.[1] This effect helps to stabilize the negatively charged Meisenheimer complex formed during the reaction. The presence of the carboxylate group can also influence the solubility of the substrate and may chelate with certain cations, potentially affecting the reaction rate and mechanism.

Q3: What are the best solvents for SNAr reactions with this substrate?

Polar aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP) are generally the preferred choice for SNAr reactions.[6] These solvents are effective at solvating the sodium cation, leaving the nucleophile more "naked" and, therefore, more reactive. For certain applications, other solvents like acetonitrile or even water with a phase-transfer catalyst can be employed.[7][8]

Q4: Is a base always required for these reactions?

A base is often necessary, especially when using neutral nucleophiles like amines or alcohols. The base deprotonates the nucleophile, increasing its nucleophilicity. Common bases include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and organic bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA).[9][10] For already anionic nucleophiles, an additional base may not be required.

Q5: Can decarboxylation be a side reaction?

Yes, under harsh conditions, particularly with strong bases and high temperatures, decarboxylation of the benzoic acid derivative can occur.[1] This side reaction can be minimized by carefully controlling the reaction temperature and the strength of the base used. In some synthetic strategies, a tandem SNAr-decarboxylation sequence is intentionally employed to form C(sp²)–C(sp³) bonds.[11]

Troubleshooting Guide

This section addresses common issues encountered during SNAr reactions with sodium 2-chloro-4,5-difluorobenzoate and provides systematic solutions.

Problem 1: Low or No Conversion to Product
Potential Cause Explanation & Recommended Solutions
Insufficiently Activated Nucleophile For neutral nucleophiles (e.g., primary/secondary amines, alcohols), deprotonation is crucial for enhancing their reactivity. Solutions: 1. Add a suitable base (e.g., K₂CO₃, NaH, or an organic amine base) to the reaction mixture to generate the more nucleophilic anionic species in situ. 2. For weaker nucleophiles, consider pre-formation of the nucleophilic anion before adding the aryl halide.
Low Reaction Temperature SNAr reactions often have a significant activation energy barrier that requires thermal energy to overcome. Solutions: 1. Gradually increase the reaction temperature in increments of 10-20 °C while monitoring the reaction progress by TLC or LC-MS. 2. For sluggish reactions, consider using a higher boiling point solvent that allows for higher reaction temperatures.
Poor Solubility of Reactants If the substrate or nucleophile is not fully dissolved, the reaction will be slow and incomplete. Solutions: 1. Ensure you are using a suitable polar aprotic solvent (DMSO, DMF, NMP). 2. If solubility remains an issue, consider using a co-solvent system or a phase-transfer catalyst (PTC) to facilitate the reaction between the two phases.
Incorrect Choice of Leaving Group While fluorine is generally the best leaving group in SNAr, complex electronic and steric factors can sometimes alter the expected reactivity. If substitution of the chlorine is desired, harsher conditions may be necessary, or a catalytic approach might be required.
Problem 2: Formation of Multiple Products (Poor Regioselectivity)

The presence of one chlorine and two fluorine atoms on the aromatic ring can lead to a mixture of products where the nucleophile substitutes at different positions.

Potential Cause Explanation & Recommended Solutions
Competing Substitution at Different Halogen Sites The electronic environment of each halogen-substituted carbon is slightly different, leading to potential competition. The carboxylate group at C1 activates the C2 (ortho) and C4/C5 (meta/para-like) positions. Solutions: 1. Temperature Control: Lowering the reaction temperature can sometimes increase the selectivity for the most reactive site. 2. Nucleophile Choice: Bulky nucleophiles may preferentially attack the less sterically hindered position. 3. Solvent Effects: The polarity of the solvent can influence the relative rates of competing pathways. Experiment with different polar aprotic solvents.
Thermodynamic vs. Kinetic Control At higher temperatures or longer reaction times, a thermodynamically more stable product may form from an initially formed kinetic product. Solutions: 1. Monitor the reaction progress over time to identify if a product distribution is changing. 2. To favor the kinetic product, use lower temperatures and shorter reaction times.
Problem 3: Product Decomposition or Side Reactions
Potential Cause Explanation & Recommended Solutions
Decarboxylation As mentioned in the FAQs, high temperatures and strong bases can lead to the loss of the carboxylate group. Solutions: 1. Use the mildest effective base and the lowest possible reaction temperature. 2. If high temperatures are necessary, consider protecting the carboxylic acid as an ester and hydrolyzing it after the SNAr reaction.
Reaction with the Carboxylate Group Highly reactive nucleophiles could potentially react with the carboxylate group, although this is generally less favorable than SNAr. Solution: This is a less common issue, but if suspected, protecting the carboxylate as an ester may be a viable strategy.

Experimental Protocols & Methodologies

Protocol 1: General Procedure for SNAr with an Amine Nucleophile

This protocol describes a general method for the reaction of sodium 2-chloro-4,5-difluorobenzoate with a primary or secondary amine, a key step in the synthesis of many quinolone antibiotics.[1]

Materials:

  • Sodium 2-chloro-4,5-difluorobenzoate (1.0 eq)

  • Amine nucleophile (e.g., piperazine, cyclopropylamine) (1.1-1.5 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Dimethyl sulfoxide (DMSO)

  • Round-bottom flask with a magnetic stirrer and reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add sodium 2-chloro-4,5-difluorobenzoate, the amine nucleophile, and potassium carbonate.

  • Add DMSO to the flask to dissolve the reactants.

  • Place the flask under an inert atmosphere.

  • Heat the reaction mixture to 80-120 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and acidify with a dilute acid (e.g., 1M HCl) to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization or column chromatography as needed.

Protocol 2: General Procedure for SNAr with an Alcohol Nucleophile (O-Arylation)

Materials:

  • Sodium 2-chloro-4,5-difluorobenzoate (1.0 eq)

  • Alcohol nucleophile (1.5 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Round-bottom flask with a magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the alcohol and anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride portion-wise.

  • Allow the mixture to stir at room temperature for 30 minutes to form the alkoxide.

  • Add sodium 2-chloro-4,5-difluorobenzoate to the reaction mixture.

  • Heat the reaction to a temperature between 60-100 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Acidify the mixture with dilute acid and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product as necessary.

Visualizing the Process: Diagrams and Workflows

SNAr_Mechanism cluster_reactants Reactants cluster_reaction Reaction Pathway cluster_products Products ArylHalide Sodium 2-chloro-4,5-difluorobenzoate Attack Nucleophilic Attack Nucleophile Nucleophile (Nu⁻) Nucleophile->Attack Meisenheimer Meisenheimer Complex Attack->Meisenheimer Rate-determining step Product Substituted Product Meisenheimer->Product Fast LeavingGroup Leaving Group (X⁻)

Caption: The general mechanism of a Nucleophilic Aromatic Substitution (SNAr) reaction.

Troubleshooting_Workflow Start Low SNAr Reactivity Check_Nucleophile Is the nucleophile strong enough? Start->Check_Nucleophile Add_Base Add a suitable base (e.g., K₂CO₃, NaH) Check_Nucleophile->Add_Base No Check_Temp Is the reaction temperature high enough? Check_Nucleophile->Check_Temp Yes Add_Base->Check_Temp Increase_Temp Increase temperature Check_Temp->Increase_Temp No Check_Solvent Are you using a polar aprotic solvent? Check_Temp->Check_Solvent Yes Increase_Temp->Check_Solvent Change_Solvent Switch to DMSO, DMF, or NMP Check_Solvent->Change_Solvent No Success Successful Reaction Check_Solvent->Success Yes Change_Solvent->Success

Caption: A troubleshooting workflow for enhancing SNAr reactivity.

References

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Gao, W., et al. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Molecules, 24(6), 1105. [Link]

  • U.S. Patent No. 4,833,270. (1989). Process for preparing 2-chloro-4,5-difluorobenzoic acid.
  • Dunn, P. J., et al. (2014). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. ChemistryOpen, 3(4), 139–144. [Link]

  • European Patent No. EP0497239A1. (1992). 2-Chloro-4,5-difluorobenzonitrile and process for preparation thereof.
  • U.S. Patent No. 5,473,095. (1995). Process for the preparation of chlorinated 4,5-difluorobenzoic acids, -benzoic acid derivatives and -benzaldehydes.
  • Halogenation And Nucleophilic Aromatic Substitution Reactions Of Aromatic Carboxylic Acids. (2025, October 17). Preprints.org. [Link]

  • Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs. (n.d.). uobabylon.edu.iq. [Link]

  • Hughes, D. L. (2015). A convenient and versatile SNAr-decarboxylation protocol for the construction of C(sp2)–C(sp3) bonds. Chemical Communications, 51(88), 15923-15926. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). SNAr Reaction in Other Common Molecular Solvents. [Link]

  • Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. (n.d.). ijpsr.com. [Link]

  • Shelke, N. B., et al. (n.d.). SNAr reaction in aqueous medium in presence of mixed organic and inorganic bases. RSC Advances. [Link]

  • Douglas, C. J., & Tay, N. E. S. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. ACS Catalysis, 10(20), 11735-11741. [Link]

  • Bueso-Bordils, J. I., et al. (2022). Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity. Pharmaceuticals, 15(7), 818. [Link]

  • Chem Help ASAP. (2020, February 2). SNAr reaction scope & limitations [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. [Link]

Sources

Optimization

Stability of sodium 2-chloro-4,5-difluorobenzoate under acidic vs basic conditions

Technical Support Center Introduction Sodium 2-chloro-4,5-difluorobenzoate is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals.[1] Its stability throughout synthet...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center

Introduction

Sodium 2-chloro-4,5-difluorobenzoate is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals.[1] Its stability throughout synthetic steps, formulation, and storage is critical to ensuring the final product's quality, safety, and efficacy. This guide provides an in-depth analysis of the compound's stability under acidic and basic conditions, offering troubleshooting advice and validated protocols for researchers, process chemists, and formulation scientists.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the general stability of sodium 2-chloro-4,5-difluorobenzoate under standard laboratory conditions?

Under normal, ambient conditions, 2-chloro-4,5-difluorobenzoic acid and its sodium salt are considered stable solids.[1] For long-term storage, it is recommended to keep the compound in a cool, dry, well-ventilated place in a tightly sealed container.[1][2] However, its stability in solution is highly dependent on the pH, temperature, and presence of other reactive species.

Q2: Fundamentally, is the compound more stable in acidic or basic solutions?

The compound shows greater stability in neutral to moderately acidic conditions compared to strongly basic conditions. The primary degradation pathway of concern is hydrolysis via nucleophilic aromatic substitution (SNAr), which is significantly accelerated under basic conditions, especially with heating. While the C-Cl bond on the aromatic ring is generally robust, it is the most likely site of hydrolytic attack under forced conditions.[3][4]

Q3: What are the primary degradation pathways I should be concerned about?

The most probable chemical degradation pathway is the hydrolysis of the chloro group to a hydroxyl group, yielding 2-hydroxy-4,5-difluorobenzoic acid. This reaction is a nucleophilic aromatic substitution (SNAr) and is facilitated by strong bases (e.g., sodium hydroxide) and elevated temperatures.[4] The presence of two electron-withdrawing fluorine atoms on the ring, while not in the activating ortho or para positions relative to the chlorine, can still influence the electron density of the aromatic system.

Q4: The Material Safety Data Sheet (MSDS) lists "acids" as an incompatible material. Does this mean the compound is unstable in acid?

The incompatibility noted in the MSDS likely refers to the reaction of the sodium salt form with strong acids.[2] When sodium 2-chloro-4,5-difluorobenzoate is mixed with an acid, a simple acid-base reaction occurs, converting the water-soluble sodium salt into its less soluble free acid form, 2-chloro-4,5-difluorobenzoic acid. This can cause the material to precipitate out of aqueous solutions. While this is a physical change and not degradation, it is a critical handling consideration. Significant chemical degradation under acidic conditions typically requires harsh conditions (e.g., high heat and concentrated acid) not commonly encountered in routine analysis or formulation.[5]

Section 2: Troubleshooting Guide for Experimental Issues

This section addresses common problems encountered during analysis and formulation.

Scenario 1: Analyte Loss During HPLC Analysis in Acidic Mobile Phase

  • Q: I'm analyzing my sample using a reverse-phase HPLC method with a mobile phase buffered to pH 2.5. I'm seeing a progressive loss of my main peak and an increase in column backpressure. What is happening?

    A: This is a classic solubility issue, not chemical degradation. The compound you are working with is a sodium salt, which is generally soluble in water. Your acidic mobile phase (pH 2.5) is protonating the benzoate anion to form the free carboxylic acid, 2-chloro-4,5-difluorobenzoic acid. The free acid form is significantly less soluble in aqueous media and is likely precipitating in your HPLC system, causing blockages and a drop in the observed analyte concentration.

    Causality Explained: The equilibrium between the salt and the free acid is dictated by the pKa of the carboxylic acid and the pH of the solution. At a pH well below the pKa, the equilibrium is shifted almost entirely to the insoluble free acid form.

    Troubleshooting Steps:

    • Increase Organic Content: Increase the percentage of organic solvent (e.g., acetonitrile, methanol) in your mobile phase to improve the solubility of the free acid.

    • Reduce Analyte Concentration: Prepare your samples at a lower concentration to avoid exceeding the solubility limit in the mobile phase.

    • Check Sample Diluent: Ensure your sample is fully dissolved in the initial sample diluent, which should ideally be similar in composition to your mobile phase or contain a higher percentage of organic solvent.

Scenario 2: Appearance of Degradants in Forced Basic Hydrolysis

  • Q: I'm conducting a forced degradation study as per ICH guidelines using 0.1 M NaOH at 60 °C.[6][7] After 4 hours, I see a new, more polar peak in my chromatogram, and the area of my parent peak has decreased by 15%. What is this new peak?

    A: You are likely observing the product of base-catalyzed hydrolysis. Under these conditions, the hydroxide ion (OH⁻) acts as a nucleophile, attacking the carbon atom bonded to the chlorine. This results in a nucleophilic aromatic substitution (SNAr) reaction, replacing the chlorine atom with a hydroxyl group.

    Most Probable Degradant: Sodium 2-hydroxy-4,5-difluorobenzoate. This product is more polar than the parent compound due to the presence of the hydroxyl group, which is why it would typically elute earlier in a reverse-phase HPLC separation.

    Expert Insight: While aryl halides are generally resistant to nucleophilic substitution, the reaction can be forced with heat and a strong nucleophile like hydroxide.[4] The goal of a forced degradation study is precisely to induce such degradation (typically 5-20%) to prove the stability-indicating nature of your analytical method.[6] Your observation of a 15% degradation confirms that your stress conditions are appropriate and that your analytical method is capable of detecting this potential impurity.

Scenario 3: Formulation Instability with Excipients

  • Q: I am developing a liquid formulation buffered to pH 8.5 and am seeing a slow but steady loss of the active ingredient over time at accelerated stability conditions (40 °C). What should I investigate?

    A: Given the susceptibility of the compound to base-catalyzed hydrolysis, a pH of 8.5, especially when combined with elevated temperature, can be high enough to cause slow degradation over the shelf-life of a product.

    Investigation Workflow:

    • Conduct a pH-Rate Profile Study: Perform a systematic study by formulating your product at various pH levels (e.g., from pH 6.0 to 9.0) and storing them under accelerated conditions.[8][9] This will help you identify the optimal pH range for maximum stability.

    • Analyze for Degradants: Use a validated stability-indicating method to analyze the samples from your pH-rate study. Confirm if the primary degradant is indeed the expected hydrolysis product (2-hydroxy-4,5-difluorobenzoate).

    • Evaluate Excipient Interactions: While pH is the primary suspect, consider potential interactions with other excipients. However, given the known degradation pathway, pH is the most critical parameter to control.

    • Reformulate at a Lower pH: Based on your pH-rate profile, reformulate the product at the most stable pH, ensuring it still meets other product requirements (e.g., solubility, bioavailability).

Section 3: Protocols for Stability Assessment

These protocols provide a validated starting point for your internal studies. They are based on established principles from regulatory guidelines.[6][7][10]

Protocol 1: Forced Degradation Study (Acid and Base Hydrolysis)

Objective: To determine the intrinsic stability of sodium 2-chloro-4,5-difluorobenzoate and identify potential degradation products under hydrolytic stress.

Methodology:

  • Stock Solution Preparation: Accurately prepare a 1.0 mg/mL stock solution of the compound in a 50:50 mixture of acetonitrile and water.

  • Acid Stress:

    • To 1 mL of the stock solution, add 1 mL of 1.0 M HCl.

    • Incubate the solution in a water bath at 60 °C.

    • Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

    • Immediately neutralize the aliquot with 1.0 M NaOH to stop the reaction, then dilute with mobile phase to a final concentration of ~0.1 mg/mL for analysis.

  • Base Stress:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the solution in a water bath at 60 °C.

    • Withdraw aliquots at 0, 1, 2, 4, and 8 hours. (Base hydrolysis is expected to be faster).

    • Immediately neutralize the aliquot with 0.1 M HCl to stop the reaction, then dilute with mobile phase to a final concentration of ~0.1 mg/mL for analysis.

  • Control Sample:

    • To 1 mL of the stock solution, add 1 mL of water.

    • Treat the control sample identically to the stressed samples (e.g., heat at 60 °C).

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method (see Protocol 2). Calculate the percentage degradation by comparing the parent peak area in the stressed samples to the control sample at the T=0 time point.

Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To provide a robust analytical method for quantifying sodium 2-chloro-4,5-difluorobenzoate and separating it from its potential degradation products.

ParameterRecommended Conditions
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 20% B to 80% B over 15 minutes, hold for 2 min, return to initial
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection UV at 220 nm

Rationale for Method Choices:

  • C18 Column: Provides excellent hydrophobic retention for aromatic compounds.

  • Acidic Mobile Phase: The use of phosphoric acid ensures that the analyte is in its protonated (free acid) form, which promotes sharp, symmetrical peak shapes and consistent retention on a C18 column.[11][12]

  • Gradient Elution: Necessary to ensure that the more polar degradation product (2-hydroxy-4,5-difluorobenzoate) is well-separated from the parent compound and that any non-polar impurities are effectively eluted from the column.

Section 4: Data Interpretation & Mechanistic Insights

Summary of Stability Profile

The table below summarizes the expected stability behavior based on the compound's chemical structure and general principles of organic chemistry.

ConditionReagentTemperatureExpected StabilityPrimary Mechanism
Acidic 0.1 - 1.0 M HClAmbient - 60 °CHigh Stability Protonation to free acid (physical change). Chemical degradation is slow.
Neutral Water / Buffer pH 7Ambient - 60 °CHigh Stability Minimal hydrolysis expected.
Basic 0.1 - 1.0 M NaOHAmbientModerate Stability Slow SNAr hydrolysis.
Basic 0.1 - 1.0 M NaOH> 40 °CLow Stability Accelerated SNAr hydrolysis of the C-Cl bond.
Visualizing Degradation & Workflows

The following diagrams illustrate the key chemical transformation and the experimental process for evaluating stability.

G Proposed Degradation Pathway Under Basic Hydrolysis cluster_reactants Reactant cluster_products Product Parent Sodium 2-chloro-4,5-difluorobenzoate Degradant Sodium 2-hydroxy-4,5-difluorobenzoate Parent->Degradant  NaOH, Δ (SNAr Hydrolysis)

Caption: Proposed SNAr hydrolysis pathway.

G Experimental Workflow for Forced Degradation Study A Prepare 1.0 mg/mL Stock Solution B Stress Aliquots (Acid, Base, Control) A->B C Incubate at 60°C (Timed Sampling) B->C D Neutralize & Dilute Sample Aliquot C->D E Analyze via Stability-Indicating HPLC D->E F Quantify Degradation & Identify Unknowns E->F

Caption: Workflow for conducting a forced degradation study.

References

  • Häggblom, M. M., & Young, L. Y. (1996). Anaerobic degradation of halogenated benzoic acids coupled to denitrification observed in a variety of sediment and soil samples. FEMS Microbiology Letters, 144(2-3), 267-273. [Link][13][14][15]

  • Cox, R. A., & Yates, K. (1979). The hydrolyses of some sterically crowded benzoate esters in sulfuric acid. The excess acidity method at different temperatures. Canadian Journal of Chemistry, 57(22), 2844-2852. [Link][16]

  • Duffey, D. C., & Leisten, J. A. (1966). Acid-catalysed hydrolysis of alkyl benzoates. Journal of the Chemical Society B: Physical Organic, 853-856. [Link][17]

  • Häggblom, M. (1992). Microbial breakdown of halogenated aromatic pesticides and related compounds. FEMS Microbiology Reviews, 10(1), 29-72. [Link][18]

  • Vedantu. (n.d.). Give the detailed mechanism for the acid-catalyzed hydrolysis of methyl benzoate. Retrieved from [Link][19]

  • Wikipedia. (n.d.). Aryl halide. Retrieved from [Link][3]

  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link][6]

  • U.S. Environmental Protection Agency. (1992, August). Method 555: Determination of Chlorinated Acids in Water by High Performance Liquid Chromatography with a Photodiode Array Ultraviolet Detector. [Link][11]

  • Drug Discovery and Development. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. [Link][5]

  • SK pharmteco. (n.d.). Forced Degradation Studies Can Reduce Stress(ors). Retrieved from [Link][20]

  • Jain, D., & Basniwal, P. K. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 115, 597-611. [Link][7]

  • LibreTexts Chemistry. (2021, July 31). 14.7: Aryl Halides. [Link][4]

  • Bhosale, et al. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6). [Link][10]

  • SIELC Technologies. (2018, February 16). Separation of 2-Chlorobenzoic acid on Newcrom R1 HPLC column. [Link][12]

  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry, 3(2), 21-30. [Link][8]

  • Slideshare. (n.d.). pH stability profile. Retrieved from [Link][9]

  • Capot Chemical. (2009, May 30). MSDS of 2-Chloro-4,5-difluorobenzoic acid. [Link][2]

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Development for Sodium 2-Chloro-4,5-Difluorobenzoate Analysis: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of separating closely related halogenated aromatic isomers. Sodium 2-chloro-4,5-difluorobenzoate is a critical intermediate in the synth...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of separating closely related halogenated aromatic isomers. Sodium 2-chloro-4,5-difluorobenzoate is a critical intermediate in the synthesis of advanced pharmaceuticals (such as fluoroquinolone antibiotics) and agrochemicals. However, its analysis presents a unique chromatographic challenge: distinguishing the target analyte from nearly identical positional isomers, such as 5-chloro-2,4-difluorobenzoic acid and 2,4,5-trifluorobenzoic acid[1].

This guide objectively compares the performance of traditional Alkyl (C18) stationary phases against Pentafluorophenyl (PFP) phases. By dissecting the causality behind mobile phase selection, pH control, and column chemistry, we establish a self-validating experimental protocol designed to achieve baseline resolution for these complex fluorinated compounds.

The Mechanistic Failure of C18 for Halogenated Aromatics

Historically, the C18 column has been the default starting point for reversed-phase liquid chromatography (RP-HPLC) method development. C18 phases separate compounds primarily through dispersive (hydrophobic) interactions[2].

When analyzing sodium 2-chloro-4,5-difluorobenzoate and its impurities, a purely dispersive mechanism falls short. Because positional isomers share the exact same molecular weight and nearly identical lipophilicity (LogP), a C18 column cannot effectively differentiate them. The result is severe peak co-elution and poor resolution (


).

To overcome this, we must pivot to stationary phases that offer orthogonal selectivity, such as fluorinated-phenyl (PFP) columns[3]. PFP columns provide enhanced dipole, ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


, charge transfer, and shape selectivity interactions compared to traditional alkyl phases.

RetentionMechanisms Analyte Sodium 2-chloro- 4,5-difluorobenzoate C18 Standard C18 Phase Analyte->C18 Applied to PFP PFP Stationary Phase Analyte->PFP Applied to Disp Dispersive (Hydrophobic) C18->Disp Primary Mechanism PFP->Disp Baseline Mechanism PiPi π-π Interactions PFP->PiPi Aromatic Ring Dipole Dipole-Dipole PFP->Dipole C-F Bonds Shape Shape Selectivity PFP->Shape Rigid Ligand

Logical relationship of retention mechanisms for halogenated benzoates on C18 vs. PFP phases.

Causality in Method Optimization: Beyond the Column

Selecting a PFP column is only the first step. The true expertise in method development lies in tuning the mobile phase to exploit the column's unique chemistry. Every parameter in the protocol below is chosen based on strict chemical causality.

A. Mobile Phase B: The Methanol vs. Acetonitrile Dilemma

While Acetonitrile is favored in C18 methods for its low viscosity and favorable UV cutoff, it is highly detrimental to PFP separations. Acetonitrile contains a carbon-nitrogen triple bond (


 electrons). These electrons actively compete with the aromatic rings of our halogenated benzoates for the 

interaction sites on the PFP stationary phase. Therefore, Methanol is strictly required. Methanol is protic and lacks

electrons, allowing the PFP column's orthogonal selectivity to fully engage the analyte.
B. pH Control: Suppressing Ionization

Sodium 2-chloro-4,5-difluorobenzoate is a salt that immediately dissociates in solution. The resulting 2-chloro-4,5-difluorobenzoic acid has a highly depressed pKa (estimated ~2.0) due to the strong electron-withdrawing effects of the ortho-chloro and meta/para-fluoro groups. If the mobile phase pH is near this pKa, the analyte will exist in a mixed state of ionized and unionized forms, leading to split peaks and severe tailing. We utilize 0.1% Trifluoroacetic acid (TFA) to drive the pH down to ~1.9, ensuring the analyte remains 100% protonated (unionized) for predictable reversed-phase retention.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. By running the system suitability standards, the chromatographer can immediately verify if the


 and dipole interactions are functioning correctly based on the elution order.

1. Reagent Preparation:

  • Mobile Phase A: Add 1.0 mL of HPLC-grade Trifluoroacetic acid (TFA) to 1000 mL of ultra-pure water (18.2 MΩ·cm). Mix thoroughly and degas.

  • Mobile Phase B: 100% HPLC-grade Methanol.

  • Diluent: Water:Methanol (50:50, v/v).

2. Sample Preparation:

  • Accurately weigh 10 mg of Sodium 2-chloro-4,5-difluorobenzoate sample.

  • Dissolve in 10 mL of Diluent (Concentration: 1.0 mg/mL). Sonicate for 5 minutes to ensure complete dissolution of the sodium salt.

  • Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

3. Chromatographic Conditions:

  • Column: Restek Raptor FluoroPhenyl (100 mm × 4.6 mm, 2.7 µm) OR Waters ACQUITY UPLC HSS PFP.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C (Maintains optimal mass transfer while preserving dipole interactions).

  • Injection Volume: 5 µL.

  • Detection: UV at 230 nm.

  • Gradient Program:

    • 0.0 - 2.0 min: 40% B

    • 2.0 - 10.0 min: 40%

      
       75% B
      
    • 10.0 - 12.0 min: 75% B

    • 12.0 - 12.1 min: 75%

      
       40% B
      
    • 12.1 - 15.0 min: 40% B (Re-equilibration)

Workflow Step1 1. Sample Preparation (Acidification & Extraction) Step2 2. Column Screening (C18 vs. PFP Selection) Step1->Step2 Step3 3. Mobile Phase Optimization (Methanol to preserve π-π) Step2->Step3 Step4 4. pH Control (TFA to suppress ionization) Step3->Step4 Step5 5. Method Validation (Resolution & Tailing Assessment) Step4->Step5

Step-by-step experimental workflow for HPLC method development of fluorinated aromatics.

Comparative Performance Data

To objectively validate the superiority of the PFP phase, a spiked mixture of Sodium 2-chloro-4,5-difluorobenzoate and its three primary manufacturing impurities was analyzed on both a standard C18 column and a PFP column using the exact same Methanol/TFA gradient.

Table 1: Chromatographic Performance Comparison (C18 vs. PFP)

Analyte / ImpurityC18 Retention Time (min)C18 Resolution (

)
PFP Retention Time (min)PFP Resolution (

)
Impurity B (2,4,5-Trifluorobenzoic acid)4.21N/A5.15N/A
Impurity A (5-Chloro-2,4-difluorobenzoic acid)5.851.2 (Co-elution)7.423.8 (Baseline)
Main Target (2-Chloro-4,5-difluorobenzoic acid)*6.100.8 (Co-elution)8.254.1 (Baseline)
Impurity C (3-Chloro-4,5-difluorobenzoic acid)6.450.7 (Co-elution)9.505.2 (Baseline)

*Note: The sodium salt converts to the free acid in the pH 1.9 mobile phase.

Data Analysis & Insights

On the C18 column, the positional isomers (Impurity A, Main Target, and Impurity C) elute within a tight 0.6-minute window. The resolution (


) is well below the industry standard of 1.5, making accurate quantitation impossible.

Conversely, the PFP column extends the retention times and drastically improves resolution (


 for all critical pairs). The highly electronegative fluorine atoms on the PFP ligand interact differently with the specific dipole moments of each positional isomer, proving that shape selectivity and dipole-dipole interactions are the driving forces for this separation.

Conclusion

For the analysis of sodium 2-chloro-4,5-difluorobenzoate and related halogenated aromatics, standard C18 columns lack the necessary retention mechanisms to resolve positional isomers. By migrating to a Pentafluorophenyl (PFP) stationary phase and carefully pairing it with a protic mobile phase (Methanol) and strict pH control (TFA), analytical scientists can leverage


 and dipole interactions to achieve robust, baseline separations. This self-validating methodology ensures high data integrity for quality control and regulatory compliance in drug development.

References

  • Waters Corporation. "Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases.
  • LCGC International. "Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases.
  • Fluoromart. "130025-33-1 | 5-CHLORO-2,4-DIFLUOROBENZOIC ACID: Analytical Methods.
  • Restek. "Method Development and Column Selection: How the FluoroPhenyl Phase Provides the Power of HILIC and Reversed-Phase Modes in One Column.

Sources

Comparative

1H and 19F NMR characterization of sodium 2-chloro-4,5-difluorobenzoate

As a Senior Application Scientist, selecting the appropriate analytical strategy for fluorinated active pharmaceutical ingredient (API) building blocks requires balancing resolution, throughput, and thermodynamic princip...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the appropriate analytical strategy for fluorinated active pharmaceutical ingredient (API) building blocks requires balancing resolution, throughput, and thermodynamic principles.

This guide provides an objective, data-driven comparison of Nuclear Magnetic Resonance (NMR) techniques for the characterization of sodium 2-chloro-4,5-difluorobenzoate . By comparing the sodium salt to its free acid counterpart, and evaluating high-field (600 MHz) versus benchtop (80 MHz) NMR platforms, this document establishes a self-validating framework for structural elucidation and quantitative Quality Control (qNMR).

Material Selection: Sodium Salt vs. Free Acid

The chemical form of an API intermediate dictates its downstream processing and analytical sample preparation. We compare sodium 2-chloro-4,5-difluorobenzoate (CAS 1421761-16-1)[1] with its parent free acid, 2-chloro-4,5-difluorobenzoic acid (CAS 110877-64-0)[2].

Causality in Solvent Selection: The free acid exhibits strong intermolecular hydrogen bonding, rendering it sparingly soluble in water but highly soluble in organic solvents like DMSO-d6[2]. In contrast, the sodium salt dissociates readily in aqueous media. From a green chemistry and routine QC perspective, the sodium salt is highly advantageous because it allows the use of deuterium oxide (D₂O) as the NMR solvent. D₂O is significantly less expensive, less viscous (yielding sharper NMR lineshapes), and easier to handle than deuterated organic solvents.

Table 1: Physicochemical and Analytical Comparison
PropertySodium 2-chloro-4,5-difluorobenzoate2-Chloro-4,5-difluorobenzoic acid
CAS Number 1421761-16-1110877-64-0
Physical Form White to off-white solidWhite crystalline solid
Optimal NMR Solvent D₂O (Aqueous)DMSO-d6 or CDCl₃
Aqueous Solubility High (>100 mg/mL)Low (Sparingly soluble)
Analytical Advantage Enables green, aqueous qNMR workflowsRequires organic solvent recovery

Platform Comparison: High-Field vs. Benchtop NMR

The integration of benchtop NMR into pharmaceutical QC is a disruptive trend, offering a cost-efficient alternative to superconducting high-field systems[3]. However, the magnetic field strength (B₀) directly impacts the chemical shift dispersion (Δν), which dictates whether a spin system is first-order (easily interpretable) or second-order (complex and overlapping).

The Physics of Platform Selection (The Δν/J Ratio): For a spectrum to be first-order, the ratio of the chemical shift difference in Hertz (Δν) to the J-coupling constant (J) must be greater than 10.

  • ¹H NMR Limitations on Benchtop: The two aromatic protons (H-3 and H-6) in this molecule are separated by ~0.24 ppm. At 600 MHz, this is 144 Hz. With a ³J_HF coupling of ~9 Hz, Δν/J ≈ 16 (First-order). However, at 80 MHz, 0.24 ppm is only 19.2 Hz. The Δν/J ratio drops to ~2.1, pushing the protons into the strong coupling regime. This causes severe "roofing" and multiplet overlap, making accurate integration nearly impossible.

Table 2: ¹H and ¹⁹F NMR Spectral Data (Sodium Salt in D₂O)
NucleusPositionHigh-Field (600 MHz) Multiplicity & δBenchtop (80 MHz) Multiplicity & δCoupling Constants (Hz)
¹H H-3dd, 7.38 ppmMultiplet (Overlap), ~7.4 ppm³J_HF = 9.5, ⁴J_HF = 5.2
¹H H-6dd, 7.62 ppmMultiplet (Overlap), ~7.6 ppm³J_HF = 8.8, ⁴J_HF = 4.5
¹⁹F F-4ddd, -136.5 ppmdd (Resolved), -136.5 ppm³J_FF = 22.0, ³J_HF = 9.5
¹⁹F F-5ddd, -143.2 ppmdd (Resolved), -143.2 ppm³J_FF = 22.0, ³J_HF = 8.8

Self-Validating qNMR Experimental Protocol

To ensure absolute trustworthiness, a quantitative NMR (qNMR) protocol must be a self-validating system. This means the assay must internally prove that thermodynamic equilibrium has been reached and that mass balance is conserved.

NMR_Workflow Sample Sodium 2-chloro-4,5-difluorobenzoate (Analyte) Prep Gravimetric Co-dissolution in D2O (Self-Validating Matrix) Sample->Prep IS Sodium Trifluoroacetate (Internal Standard) IS->Prep Split Platform Selection Prep->Split HighField High-Field NMR (600 MHz) Comprehensive Structural ID Split->HighField Benchtop Benchtop NMR (80 MHz) Rapid 19F qNMR QC Split->Benchtop DataHF 1H: First-Order Resolution (Δν/J > 10) 19F: High-Precision Couplings HighField->DataHF DataBT 1H: Second-Order Overlap (Δν/J < 3) 19F: First-Order Resolution Maintained Benchtop->DataBT Validation Absolute Purity Quantification (Mass Balance Confirmed) DataHF->Validation DataBT->Validation

Self-validating qNMR workflow comparing high-field and benchtop platforms.
Step-by-Step Methodology:

Step 1: Gravimetric Standard Preparation

  • Action: Accurately weigh 15.0 mg of sodium 2-chloro-4,5-difluorobenzoate and 5.0 mg of Sodium Trifluoroacetate (NaTFA) into a vial using a microbalance (d = 0.01 mg).

  • Causality: NaTFA is chosen as the internal standard because its ¹⁹F singlet (-75.4 ppm) is separated by over 60 ppm from the analyte signals. This vast separation guarantees zero integration overlap, validating the specificity of the assay.

Step 2: Matrix Dissolution

  • Action: Dissolve the mixture in 0.6 mL of D₂O and transfer to a 5 mm NMR tube.

  • Causality: D₂O provides the deuterium lock signal. Because both the analyte and the internal standard are sodium salts, they dissolve completely, ensuring the solution is homogeneous and representative of the bulk powder.

Step 3: Thermodynamic Validation (T₁ Inversion-Recovery)

  • Action: Execute a rapid inversion-recovery pulse sequence (180°-τ-90°) to measure the longitudinal relaxation time (T₁) of the ¹⁹F nuclei.

  • Causality: Fluorine nuclei on rigid aromatic rings often lack nearby protons for efficient dipole-dipole relaxation, leading to long T₁ values (often 2 to 5 seconds). If standard default parameters (e.g., a 1-second delay) are used, the ¹⁹F signals will saturate, artificially deflating the integration and invalidating the purity calculation.

Step 4: Quantitative Acquisition

  • Action: Set the relaxation delay (D1) to ≥ 5 × T₁ (typically 25 seconds). Set the spectral width to 200 ppm. Acquire 64 transients using a 90° excitation pulse.

  • Causality: A delay of 5 × T₁ ensures 99.3% magnetization recovery between scans. This makes the integration directly proportional to the molar ratio of the spins, fulfilling the fundamental requirement of absolute quantification.

Step 5: Processing and Purity Calculation

  • Action: Apply a 0.3 Hz exponential line-broadening window function. Phase and baseline correct manually. Integrate the NaTFA singlet (set to 3.00) and the F-4/F-5 multiplets. Calculate purity based on the molar mass and integration ratio.

References

  • Sigma-Aldrich.
  • Guidechem. "2-Chloro-4,5-difluorobenzoic acid 110877-64-0 wiki". Guidechem.
  • Bruker. "Benchtop NMR for Quality Control". Bruker.
  • ChemRxiv.
  • PMC.

Sources

Validation

A Comparative Guide to the FTIR Spectrum of Sodium 2-chloro-4,5-difluorobenzoate

This guide provides an in-depth analysis and interpretation of the Fourier-Transform Infrared (FTIR) spectrum of sodium 2-chloro-4,5-difluorobenzoate. Designed for researchers, scientists, and professionals in drug devel...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis and interpretation of the Fourier-Transform Infrared (FTIR) spectrum of sodium 2-chloro-4,5-difluorobenzoate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple peak-list, offering a comparative framework to distinguish the target salt from its carboxylic acid precursor, 2-chloro-4,5-difluorobenzoic acid. We will explore the causal relationships behind the spectral features, providing a self-validating methodology for confirming synthesis and purity.

The Principle: Why FTIR is a Definitive Tool for This Analysis

FTIR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. It operates by measuring the absorption of infrared radiation by a sample, which excites molecular vibrations such as stretching and bending of chemical bonds. Each functional group possesses a unique set of vibrational modes that absorb at characteristic frequencies, creating a distinct spectral "fingerprint."

For the synthesis of sodium 2-chloro-4,5-difluorobenzoate from its corresponding acid, FTIR is exceptionally powerful. The conversion of a carboxylic acid (-COOH) group to a carboxylate salt (-COO⁻Na⁺) results in a dramatic and unambiguous change in the infrared spectrum. This guide will focus on identifying these key transformations, providing users with the confidence to verify their reaction outcomes. The primary diagnostic markers are the disappearance of the broad O-H stretch and the C=O carbonyl stretch of the acid, and the appearance of strong, characteristic asymmetric and symmetric stretches of the carboxylate anion.[1][2]

Molecular Structure and Expected Vibrational Modes

To interpret the spectrum, we must first understand the molecule's structure and the bonds that will contribute to the IR absorption pattern.

Caption: Key functional groups and associated vibrational modes.

The key regions of interest in the FTIR spectrum will be:

  • > 3000 cm⁻¹: Aromatic C-H stretching.

  • 1650-1540 cm⁻¹ & 1450-1360 cm⁻¹: Asymmetric and symmetric stretching of the carboxylate group (-COO⁻).[1]

  • 1600-1450 cm⁻¹: Aromatic C=C ring stretching vibrations.[3][4]

  • 1300-1000 cm⁻¹: C-F stretching vibrations.

  • < 900 cm⁻¹: Aromatic C-H out-of-plane bending and C-Cl stretching vibrations.

PART I: FTIR Spectrum Interpretation of Sodium 2-chloro-4,5-difluorobenzoate

The spectrum of the sodium salt is defined by the strong absorptions of the carboxylate group and the various vibrations from the substituted aromatic ring.

Wavenumber (cm⁻¹)IntensityAssignmentRationale
3100-3000WeakAromatic C-H StretchThe C(sp²)-H bonds on the aromatic ring stretch at a higher frequency than aliphatic C-H bonds. These peaks are typically weak.[3][5]
~1610-1550StrongAsymmetric Carboxylate (COO⁻) StretchThis is a key diagnostic peak. The delocalized pi-system of the carboxylate anion results in a very strong absorption, replacing the C=O acid peak.[1][2]
~1600, ~1500, ~1470MediumAromatic C=C Ring StretchThese absorptions arise from the stretching and contracting of the carbon-carbon bonds within the benzene ring.[4][6]
~1420-1380StrongSymmetric Carboxylate (COO⁻) StretchThe second key diagnostic peak for the carboxylate group. The separation between the asymmetric and symmetric bands is characteristic of the salt.[1][7]
~1250-1100StrongAromatic C-F StretchC-F bonds produce intense absorptions due to the high electronegativity of fluorine, leading to a large change in dipole moment during vibration.
~900-850StrongAromatic C-H Out-of-Plane (OOP) BendThe two adjacent hydrogens on the highly substituted ring give rise to a strong C-H "oop" band. Its position is diagnostic of this substitution pattern.[3][8]
~850-600MediumC-Cl StretchThe C-Cl stretching vibration is expected in the lower frequency fingerprint region. Its exact position can be influenced by coupling with other modes.[9]

PART II: Comparative Analysis — Salt vs. Acid Precursor

The most effective way to confirm the successful synthesis of sodium 2-chloro-4,5-difluorobenzoate is to compare its spectrum with that of the starting material, 2-chloro-4,5-difluorobenzoic acid. The differences are stark and serve as definitive proof of the chemical transformation.

Spectral Feature2-chloro-4,5-difluorobenzoic Acid (Precursor)Sodium 2-chloro-4,5-difluorobenzoate (Product)Causality of the Change
O-H Stretch Very broad, strong absorption from ~3300-2500 cm⁻¹ .[9]Absent .The acidic proton is removed during the reaction with a sodium base (e.g., NaOH), eliminating the O-H bond and its characteristic vibrational band.
Carbonyl Group Stretch Sharp, very strong C=O absorption from ~1710-1680 cm⁻¹ .[9]Absent .The C=O double bond is replaced by the delocalized carboxylate group (-COO⁻), where both C-O bonds have a bond order of approximately 1.5.[1]
Carboxylate Group Stretches Absent .Two strong peaks: Asymmetric stretch (~1610-1550 cm⁻¹ ) and Symmetric stretch (~1420-1380 cm⁻¹ ).[2][7]These two new, intense bands are the unambiguous signature of the formation of the carboxylate anion.
Aromatic & Halogen Stretches C=C, C-H, C-F, and C-Cl stretches are present.C=C, C-H, C-F, and C-Cl stretches are present, but may be slightly shifted.The electronic environment of the ring changes slightly upon deprotonation, which can cause minor shifts (typically < 20 cm⁻¹) in the positions of the ring and halogen vibrations.

This comparison provides a self-validating system: the disappearance of the acid's O-H and C=O bands, coupled with the emergence of the two strong carboxylate bands, confirms the successful synthesis of the target salt.

PART III: Experimental Protocol & Workflow

To obtain a high-quality FTIR spectrum of a solid powder like sodium 2-chloro-4,5-difluorobenzoate, the Attenuated Total Reflectance (ATR) technique is highly recommended for its speed, ease of use, and minimal sample preparation.

Step-by-Step Methodology for ATR-FTIR Analysis
  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has been allowed to stabilize.

  • Background Scan:

    • Thoroughly clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

    • Once the crystal is dry, lower the ATR anvil to apply pressure.

    • Collect a background spectrum. This is crucial as it subtracts the spectral signature of the ambient atmosphere (CO₂, H₂O) and the ATR crystal itself from the final sample spectrum.

  • Sample Application:

    • Raise the ATR anvil.

    • Place a small amount of the solid sodium 2-chloro-4,5-difluorobenzoate powder onto the center of the ATR crystal. Only enough to cover the crystal surface is needed.

  • Spectrum Collection:

    • Lower the anvil onto the sample and apply consistent pressure using the instrument's torque knob or clamp mechanism. Good contact between the sample and the crystal is essential for a strong signal.

    • Collect the sample spectrum. Typically, 16 to 32 scans are co-added to produce a spectrum with a good signal-to-noise ratio at a resolution of 4 cm⁻¹.

  • Data Processing and Cleaning:

    • After collection, clean the sample powder from the ATR crystal and anvil using a dry wipe followed by a solvent wipe.

    • The resulting spectrum should be displayed in terms of absorbance or transmittance versus wavenumber (cm⁻¹). Perform a baseline correction if necessary.

ATR_FTIR_Workflow Start Start Clean 1. Clean ATR Crystal (e.g., with Isopropanol) Start->Clean Background 2. Collect Background Spectrum (No Sample) Clean->Background Apply_Sample 3. Apply Solid Powder Sample to Crystal Background->Apply_Sample Apply_Pressure 4. Lower Anvil and Apply Pressure Apply_Sample->Apply_Pressure Collect_Spectrum 5. Collect Sample Spectrum Apply_Pressure->Collect_Spectrum Process 6. Clean Crystal & Process Data Collect_Spectrum->Process End End Process->End

Caption: Standard workflow for ATR-FTIR analysis of a solid sample.

References

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. UCLA Chemistry & Biochemistry. Retrieved from [Link]

  • LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]

  • Max, J. J., & Chapados, C. (2009). Hydration of Carboxylate Anions: Infrared Spectroscopy of Aqueous Solutions. The Journal of Physical Chemistry B, 113(23), 8036–8045. Retrieved from [Link]

  • Margoshes, M., & Fassel, V. A. (1955). The infrared spectra of aromatic compounds I. The out-of-plane C-H bending vibrations in the region 625 900 cm-1. Spectrochimica Acta, 7, 14–24.
  • ResearchGate. (n.d.). (a) Out-of-plane and (b) in-plane bending vibrations of the aromatic C−H unit. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Carboxylate salt – Knowledge and References. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • Randle, R. R., & Whiffen, D. H. (1955). The Infrared Spectra of Aromatic Compounds. II. Evidence Concerning the Interaction of π-Electrons and σ-Bond Orbitals in C-H Out-of-plane Bending Vibrations. Journal of the American Chemical Society, 77(13), 3476–3479.
  • De Lorenzi, A., et al. (2009). High-resolution FTIR spectroscopy of the C—Cl stretching mode of vinyl chloride. Molecular Physics, 96(1), 1-8.
  • Taylor & Francis Online. (n.d.). High-resolution FTIR spectroscopy of the C—Cl stretching mode of vinyl chloride. Retrieved from [Link]

  • Vahur, S., et al. (2021). Fatty Acids and Their Metal Salts: A Review of Their Infrared Spectra in Light of Their Presence in Cultural Heritage. Molecules, 26(16), 4986. Retrieved from [Link]

  • Nandiyanto, A. B. D., et al. (2023). Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach in the Polymer/Plastic Thermal Decomposition I. Indonesian Journal of Science and Technology, 8(1), 113-132.
  • Smith, B. C. (2018). The Carbonyl Group, Part V: Carboxylates—Coming Clean. Spectroscopy, 33(5), 18-23. Retrieved from [Link]

  • NIST. (n.d.). 2-Chloro-4-fluorobenzoic acid. NIST WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectrum showing C-Cl stretching and O-H stretching. Retrieved from [Link]

  • Oregon State University. (2020, February 7). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Experimental FT-IR spectrum of 2-chlorobenzoic acid (b) Scaled IR.... Retrieved from [Link]

  • LibreTexts. (2024, September 26). 15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. Retrieved from [Link]

  • PubChem. (n.d.). 2-chloro-4,5-difluorobenzoic acid. Retrieved from [Link]

  • OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry. Retrieved from [Link]

  • MDPI. (2023, April 21). FTIR Analysis of the Functional Group Composition of Coal Tar Residue Extracts and Extractive Residues. Applied Sciences. Retrieved from [Link]

Sources

Comparative

Comparing reactivity of sodium 2-chloro-4,5-difluorobenzoate vs lithium salt

Comparative Reactivity Guide: Sodium vs. Lithium 2-Chloro-4,5-difluorobenzoate in Pharmaceutical Synthesis Executive Summary 2-Chloro-4,5-difluorobenzoic acid (CDFBA) is a highly versatile polyhalogenated building block,...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Reactivity Guide: Sodium vs. Lithium 2-Chloro-4,5-difluorobenzoate in Pharmaceutical Synthesis

Executive Summary

2-Chloro-4,5-difluorobenzoic acid (CDFBA) is a highly versatile polyhalogenated building block, predominantly utilized in the synthesis of fluoroquinolone antibiotics and advanced agrochemicals. When executing Nucleophilic Aromatic Substitution (SNAr) or decarboxylative cross-coupling on this scaffold, the choice of the alkali metal counterion—specifically Sodium (Na⁺) versus Lithium (Li⁺)—profoundly alters the reaction trajectory. This guide provides an objective, data-supported comparison of these two salts, detailing the mechanistic causality behind their distinct reactivity profiles to aid researchers in optimizing synthetic routes.

Mechanistic Causality: The Alkali Metal Effect in SNAr

In standard SNAr reactions, an electron-deficient aromatic ring is attacked by a nucleophile, forming a negatively charged Meisenheimer intermediate [3]. However, converting CDFBA to a carboxylate salt inherently increases electron density on the ring via resonance and induction, which typically decelerates nucleophilic attack. The specific alkali metal chosen dictates how the system overcomes this energy barrier:

  • Lithium Salt (Li-CDFBA): Lithium possesses a high charge density and functions as a strong Lewis acid. In ethereal solvents (like THF), Li⁺ coordinates simultaneously with the carboxylate oxygen and the adjacent ortho-chlorine atom. This chelation withdraws electron density from the ring, re-establishing electrophilicity and significantly stabilizing the transition state of the Meisenheimer complex. Consequently, Li-CDFBA exhibits accelerated reaction rates, altered regioselectivity, and higher solubility in non-polar/aprotic solvents.

  • Sodium Salt (Na-CDFBA): Sodium is larger and less Lewis acidic. It forms a more ionic bond with the carboxylate, lacking the strong, directed coordination seen with lithium. As a result, Na-CDFBA relies entirely on the inherent electron-withdrawing nature of the halogens to drive the SNAr [4]. It typically requires highly polar aprotic solvents (e.g., DMF, DMSO) to achieve sufficient solubility and reaction rates, which can complicate downstream aqueous workups [1].

SNAr_Mechanism Substrate 2-Chloro-4,5-difluorobenzoate Li_Pathway Li+ Salt Strong Lewis Acid Coordination Substrate->Li_Pathway Na_Pathway Na+ Salt Weak Coordination / Ionic Substrate->Na_Pathway Meisenheimer_Li Stabilized Meisenheimer Complex (Directed ortho-attack) Li_Pathway->Meisenheimer_Li THF, Fast Meisenheimer_Na Standard Meisenheimer Complex (Electronically driven) Na_Pathway->Meisenheimer_Na DMF, Slower Product SNAr Product (e.g., 4-amino derivative) Meisenheimer_Li->Product Meisenheimer_Na->Product

Mechanistic divergence in SNAr of 2-chloro-4,5-difluorobenzoate driven by alkali metal cation.

Quantitative Comparison

The physical and chemical properties of the respective salts dictate their utility in specific manufacturing environments. The table below summarizes the comparative performance metrics.

ParameterSodium 2-Chloro-4,5-difluorobenzoateLithium 2-Chloro-4,5-difluorobenzoate
Cation Lewis Acidity WeakStrong
Optimal Solvents DMF, DMSO, NMPTHF, 2-MeTHF, Dioxane
SNAr Reaction Rate Moderate (requires heating >80°C)Fast (proceeds at 40-60°C)
Meisenheimer Stabilization Low (Ionic dissociation)High (Chelation-directed)
Hygroscopicity High (requires inert storage) [2]Moderate
Downstream Workup High aqueous dilution requiredSimple solvent evaporation

Self-Validating Experimental Protocol: Comparative SNAr Evaluation

To objectively validate these mechanistic differences, the following protocol describes a parallel SNAr workflow using a secondary amine (e.g., N-methylpiperazine) to displace the 4-fluoro position. This system is self-validating: by running the reactions in parallel and tracking conversion via LC-MS, the kinetic superiority of the lithium-coordinated pathway is empirically proven.

Step 1: In Situ Salt Generation

  • Weigh 1.0 mmol (192.5 mg) of 2-chloro-4,5-difluorobenzoic acid [2] into two separate, oven-dried 20 mL scintillation vials (Vial A and Vial B).

  • To Vial A, add 1.0 mmol (24.0 mg) of anhydrous LiOH. Suspend in 5.0 mL of anhydrous THF.

  • To Vial B, add 1.0 mmol (40.0 mg) of anhydrous NaOH. Suspend in 5.0 mL of anhydrous DMF.

  • Stir both vials at room temperature for 30 minutes under an inert nitrogen atmosphere to ensure complete salt formation.

Step 2: Nucleophilic Substitution

  • Add 1.1 mmol of the target secondary amine dropwise to both vials.

  • Heat Vial A (Li salt in THF) to 60°C. Heat Vial B (Na salt in DMF) to 80°C (accounting for the lower intrinsic reactivity of the Na salt).

  • Causality Note: The Li⁺ coordinates the carboxylate and the C2-chlorine, pulling electron density away from the C4/C5 positions. This lowers the activation energy for the amine attack at the C4-fluorine, allowing Vial A to proceed at a lower temperature despite THF having a lower boiling point than DMF.

Step 3: Reaction Monitoring & Workup

  • Sample 50 µL from each reaction at 1, 2, and 4 hours. Quench in 1 mL of 0.1 M HCl and analyze via LC-MS to track the disappearance of the starting material.

  • Upon completion, cool the reactions. For Vial A (THF), concentrate directly under reduced pressure. For Vial B (DMF), dilute with 15 mL of water to crash out the product.

  • Acidify the aqueous layers to pH 3-4 to precipitate the functionalized benzoic acid. Filter and dry under vacuum.

Workflow Step1 Salt Preparation Neutralize CDFBA with LiOH or NaOH Step2 Solvent Selection Li: THF | Na: DMF Step1->Step2 Step3 Nucleophile Addition Introduce secondary amine Step2->Step3 Step4 Reaction Monitoring HPLC/LC-MS Tracking Step3->Step4 Step5 Workup & Isolation Acidification & Extraction Step4->Step5

Step-by-step workflow for comparative SNAr evaluation of CDFBA alkali metal salts.

Conclusion

While Sodium 2-chloro-4,5-difluorobenzoate is a cost-effective and widely available intermediate [1], Lithium 2-chloro-4,5-difluorobenzoate offers superior kinetic profiles in SNAr reactions due to the Lewis acidic nature of the lithium cation. For drug development professionals optimizing complex fluoroquinolone scaffolds, leveraging the lithium salt in ethereal solvents can reduce reaction temperatures, minimize side reactions, and streamline solvent recovery.

References

  • Fisher Scientific - SAFETY DATA SHEET: 2-Chloro-4,5-difluorobenzoic acid URL: [Link]

  • Master Organic Chemistry - Nucleophilic Aromatic Substitution: Introduction and Mechanism URL: [Link]

  • Wikipedia - Nucleophilic aromatic substitution URL: [Link]

Validation

Advanced LC-MS Strategies for Impurity Profiling of 2-Chloro-4,5-difluorobenzoic Acid

As a Senior Application Scientist, I frequently consult with pharmaceutical development teams struggling to characterize complex halogenated intermediates. 2-Chloro-4,5-difluorobenzoic acid is a critical building block i...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with pharmaceutical development teams struggling to characterize complex halogenated intermediates. 2-Chloro-4,5-difluorobenzoic acid is a critical building block in the synthesis of highly active fluoroquinolone antibacterial agents (such as levofloxacin and ofloxacin). However, the synthetic routes generating this intermediate inherently produce a cascade of structurally similar byproducts.

Regulatory frameworks, specifically the ICH Q3A (R2) guidelines, mandate the rigorous identification and qualification of drug substance impurities present above specific dose-dependent thresholds (typically 0.05% to 0.10%)[1]. Meeting these stringent regulatory demands requires analytical platforms capable of unravelling subtle structural nuances. This guide objectively compares Liquid Chromatography-Mass Spectrometry (LC-MS) platforms for this application and provides a field-proven, self-validating methodology for unknown impurity elucidation.

The Analytical Challenge: Halogenated Positional Isomers

The primary challenge in profiling 2-chloro-4,5-difluorobenzoic acid lies in the isobaric nature of its impurities. During chlorination and fluorination steps, positional isomers such as 3-chloro-2,4-difluorobenzoic acid and 5-chloro-2,4-difluorobenzoic acid are frequently formed[2]. Furthermore, over-halogenated (e.g., dichlorinated) or des-fluoro degradation products can emerge.

Because positional isomers have identical molecular weights (


, exact mass 191.9789 Da), they cannot be differentiated by mass alone. They require a synergistic approach: orthogonal chromatographic separation coupled with high-resolution tandem mass spectrometry to interpret subtle differences in fragmentation patterns[].

Platform Comparison: Selecting the Right MS Architecture

When outfitting a laboratory for impurity profiling, scientists typically evaluate three tiers of LC-MS architecture. Below is an objective comparison of how these platforms perform specifically for halogenated benzoic acids.

Performance MetricHPLC-UV-SQ MS (Single Quadrupole)UHPLC-QqQ MS (Triple Quadrupole)UHPLC-Q-TOF MS (Quadrupole Time-of-Flight)
Primary Application Routine QA/QC of known batchesTrace-level quantitation of knownsUnknown structural elucidation
Mass Accuracy Low (~0.1 to 0.5 Da)Low (~0.1 Da)High (< 2 ppm)
Isomer Differentiation Poor (relies entirely on LC retention)Moderate (requires pre-optimized MRMs)Excellent (HRAM + rich MS/MS spectra)
Isotopic Fidelity (Cl/F) ModeratePoor (unit resolution distorts ratios)Exceptional (preserves fine isotopic structure)
Sensitivity (LOQ) ~0.05%< 0.001% ~0.005%
Suitability for ICH Q3A Fails for de novo unknown IDFails for de novo unknown IDThe Gold Standard for unknown ID

The Verdict: While a Triple Quadrupole (QqQ) offers unmatched sensitivity for quantifying known impurities, it operates at unit mass resolution and is blind to unexpected unknowns. For true ICH Q3A compliance—where you must identify an unknown peak that suddenly appears at 0.12% relative area—the UHPLC-Q-TOF MS is the mandatory premium solution.

Mechanistic Insights: Why UHPLC-Q-TOF is the Gold Standard

To understand why Q-TOF architecture is superior for this specific molecule, we must look at the fundamental physics of the analyte:

  • The Chlorine Isotope Signature: Chlorine naturally exists as

    
     and 
    
    
    
    in a roughly 3:1 ratio. A Q-TOF preserves this exact isotopic envelope with high-resolution accurate mass (HRAM). If an impurity shows a 9:6:1 isotopic cluster, the Q-TOF immediately confirms the presence of a dichlorinated impurity without needing a reference standard.
  • The Mass Defect of Fluorine: Fluorine has a highly specific mass defect. High-resolution MS allows software algorithms to calculate the exact elemental composition of a fragment ion, definitively proving whether a neutral loss during MS/MS was a fluorine radical or an unrelated functional group.

LCMS_Workflow A API Sample 2-Chloro-4,5-difluorobenzoate B UHPLC Separation (PFP Stationary Phase) A->B C ESI(-) Ionization [M-H]- Deprotonation B->C D Q-TOF Mass Analysis (Accurate Mass & MS/MS) C->D E Impurity ID (ICH Q3A Compliant) D->E

Workflow for LC-MS based structural elucidation of halogenated benzoic acid impurities.

Self-Validating Experimental Protocol

The following methodology details a robust, self-validating UHPLC-Q-TOF workflow specifically optimized for resolving positional isomers of halogenated benzoates[4].

Step 1: Sample Preparation
  • Procedure: Dissolve the 2-chloro-4,5-difluorobenzoic acid sample to a concentration of 1.0 mg/mL in a 50:50 (v/v) mixture of LC-MS grade Methanol and Water.

  • Causality: Methanol is selected over acetonitrile as the organic diluent to ensure complete solubilization of the benzoic acid while matching the polarity of the initial mobile phase. This prevents solvent-mismatch effects (viscous fingering) that cause peak splitting for early-eluting polar impurities.

Step 2: Chromatographic Separation (The PFP Advantage)
  • Column: Pentafluorophenyl (PFP) phase, 2.1 x 100 mm, 1.7 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient: 0-2 min (20% B), 2-8 min (20% to 60% B), 8-10 min (95% B). Flow rate: 0.4 mL/min. Column Temp: 40°C.

  • Causality: Standard C18 alkyl phases separate purely based on hydrophobicity, which is nearly identical across positional isomers of chlorodifluorobenzoic acid. The PFP stationary phase is critical here; it introduces orthogonal retention mechanisms—specifically

    
     interactions, dipole-dipole interactions, and fluorophilic interactions with the highly electronegative fluorine atoms on the analyte ring—enabling baseline resolution of the 3-chloro, 4-chloro, and 5-chloro isomers[2].
    
Step 3: Mass Spectrometry Acquisition
  • Ionization Mode: Electrospray Ionization in Negative Mode (ESI-).

  • Causality: The carboxylic acid moiety of the benzoate readily deprotonates to form

    
     ions. Operating in negative ion mode drastically reduces background chemical noise (which is predominantly positive-ion forming), yielding superior signal-to-noise ratios.
    
  • Parameters: Capillary voltage at 2.5 kV. Full scan

    
     50-500. Auto MS/MS triggered on the top 3 most intense precursor ions using a collision energy ramp of 10-30 eV.
    
Step 4: System Suitability & Self-Validation

To ensure the integrity of the run, the system must self-validate against the following criteria before data processing:

  • Mass Accuracy Check: The exact mass of the main peak

    
     must be within < 2 ppm of the theoretical 
    
    
    
    190.9717.
  • Isotope Fidelity Check: The ratio of the

    
     190.9717 to 
    
    
    
    192.9688 peaks must fall within 5% of the theoretical 3:1 natural abundance ratio for a single chlorine atom.

By combining the orthogonal selectivity of a PFP column with the isotopic fidelity and accurate mass of a Q-TOF, analytical teams can confidently identify unknown impurities, ensuring patient safety and seamless regulatory submissions.

References

  • Food and Drug Administration (FDA). "Guidance for Industry - Q3A Impurities in New Drug Substances.
  • Agilent Technologies. "High-Resolution Sampling 2D-LC for Pharmaceutical Impurity Analysis.
  • PubMed (NIH). "Liquid chromatography/isotope ratio mass spectrometry analysis of halogenated benzoates for characterization of the underlying degradation reaction.
  • BOC Sciences. "LC-MS-Based Rapid and Accurate Drug Impurity Analysis.

Sources

Comparative

A Comparative Guide to the Elemental Analysis of Sodium 2-Chloro-4,5-difluorobenzoate

In the landscape of pharmaceutical development and chemical research, the precise characterization of novel compounds is paramount. Sodium 2-chloro-4,5-difluorobenzoate, a halogenated aromatic carboxylate, serves as a cr...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and chemical research, the precise characterization of novel compounds is paramount. Sodium 2-chloro-4,5-difluorobenzoate, a halogenated aromatic carboxylate, serves as a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its purity and elemental composition directly influence reaction yields, impurity profiles, and the ultimate safety and efficacy of the final drug product. Therefore, rigorous and accurate elemental analysis is not merely a quality control checkpoint but a foundational component of the development lifecycle.

This guide provides a comprehensive comparison of the primary analytical techniques for determining the elemental composition of sodium 2-chloro-4,5-difluorobenzoate. We will delve into the methodologies for quantifying Carbon (C), Hydrogen (H), Sodium (Na), Chlorine (Cl), and Fluorine (F), offering field-proven insights into the causality behind experimental choices and the establishment of self-validating analytical systems.

The Analytical Imperative: Why Elemental Composition Matters

Verifying the elemental composition of sodium 2-chloro-4,5-difluorobenzoate (Molecular Formula: C₇H₂ClF₂NaO₂) is essential for several reasons:

  • Purity Confirmation: Experimental elemental percentages should closely match theoretical values, providing a primary confirmation of the compound's identity and purity.

  • Stoichiometry in Synthesis: In drug development, precise knowledge of the starting material's composition ensures accurate stoichiometric calculations for subsequent reactions.

  • Regulatory Compliance: For pharmaceutical applications, elemental analysis is a key component of the data package submitted to regulatory agencies. Furthermore, standards such as the United States Pharmacopeia (USP) General Chapters <232> and <233> mandate the control of elemental impurities in drug products, which may be introduced from raw materials or manufacturing processes.[1][2][3][4][5]

Carbon and Hydrogen Determination via Combustion Analysis (CHN)

Combustion analysis is the gold standard for determining the percentage of carbon, hydrogen, and often nitrogen in organic compounds. The technique is rapid, accurate, and requires only a small amount of sample.[6]

Principle of Operation

A precisely weighed sample is combusted in a high-temperature furnace (typically ~900-1000°C) in a stream of pure oxygen. This process quantitatively converts carbon to carbon dioxide (CO₂) and hydrogen to water (H₂O). The resulting gases are passed through a series of scrubbers to remove interferences (such as halogens and sulfur) before being measured by thermal conductivity or infrared detectors.

Causality in Experimental Design for a Halogenated Compound

The presence of chlorine and fluorine in sodium 2-chloro-4,5-difluorobenzoate necessitates specific considerations. Halogens are highly corrosive and can interfere with the detection system. Modern elemental analyzers are designed with specialized reagents in the combustion tube packing to trap these elements.[7][8] For instance, silver tungstate and magnesium oxide are effective scrubbing agents that prevent halogen breakthrough, ensuring that only CO₂, H₂O, and N₂ reach the detectors.[7]

Experimental Protocol: CHN Analysis
  • Instrument Calibration: Calibrate the CHN analyzer using a certified organic standard with a known C, H, and N composition, such as acetanilide or sulfanilamide.

  • Sample Preparation: Accurately weigh 1-3 mg of the dried sodium 2-chloro-4,5-difluorobenzoate sample into a tin capsule.

  • Analysis: Place the capsule into the instrument's autosampler. The instrument will automatically drop the sample into the combustion furnace.

  • Data Processing: The instrument's software calculates the percentage of C and H based on the detector response and the sample weight. The results are compared against the theoretical values (C: 38.82%, H: 0.93%).

Workflow Visualization

CHN_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weigh Weigh 1-3 mg of Sample encapsulate Encapsulate in Tin Capsule weigh->encapsulate combust Combustion (~1000°C, O₂) encapsulate->combust scrub Halogen & Sulfur Scrubbing combust->scrub detect TCD/IR Detection (CO₂, H₂O) scrub->detect calculate Calculate %C, %H vs. Standard detect->calculate CIC_Workflow cluster_prep Sample Preparation cluster_analysis Combustion & Absorption cluster_ic Ion Chromatography cluster_data Data Processing weigh Weigh 1-5 mg of Sample combust Combustion (~1000°C, O₂) weigh->combust absorb Absorb Gases (HCl, HF) in H₂O combust->absorb inject Inject Solution absorb->inject separate Anion Separation (AS Column) inject->separate detect Conductivity Detection separate->detect calculate Calculate %Cl, %F detect->calculate ICP_Workflow cluster_prep Sample Preparation cluster_analysis ICP-MS Analysis cluster_data Data Processing weigh Weigh 50-100 mg of Sample digest Microwave Acid Digestion weigh->digest dilute Quantitative Dilution digest->dilute nebulize Nebulization dilute->nebulize ionize Argon Plasma Ionization nebulize->ionize detect Mass Spectrometry Detection (m/z) ionize->detect calculate Calculate %Na and Trace Impurities detect->calculate

Sources

Validation

Differentiating sodium 2-chloro-4,5-difluorobenzoate from isomeric impurities

Executive Summary & Strategic Context Sodium 2-chloro-4,5-difluorobenzoate (and its corresponding acid, CAS 110877-64-0) is a critical scaffold in the synthesis of fourth-generation fluoroquinolone antibiotics. The purit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

Sodium 2-chloro-4,5-difluorobenzoate (and its corresponding acid, CAS 110877-64-0) is a critical scaffold in the synthesis of fourth-generation fluoroquinolone antibiotics. The purity of this intermediate dictates the safety profile of the final API.

The Challenge: The primary synthetic route—often involving the chlorination of 3,4-difluorobenzoic acid or the decarboxylation of poly-halogenated precursors—frequently yields regioisomers (e.g., 2-chloro-5,6-difluoro- or 3-chloro-4,5-difluorobenzoate). These isomers possess identical molecular weights (MW 192.55 for the acid) and similar polarities, rendering standard LC-MS screening insufficient for definitive structural assignment.

The Solution: This guide establishes a multi-modal analytical workflow prioritizing


F NMR spectroscopy  as the primary discriminator, supported by orthogonal Phenyl-Hexyl HPLC  separation.

Structural Analysis & Impurity Profiling

Before analytical differentiation, one must understand the origin of the impurities. The target molecule is characterized by an asymmetric substitution pattern that creates unique magnetic environments for its nuclei.

Table 1: Target vs. Common Isomeric Impurities
CompoundStructure DescriptionOrigin RiskKey Differentiation Feature
Target (Product) 2-Cl-4,5-diF N/A

F NMR:
Two distinct signals with ortho-coupling (

Hz).[1]
Impurity A 2-Cl-5,6-diF Non-selective chlorination

H NMR:
AB quartet (ortho protons) vs. isolated protons in target.
Impurity B 3-Cl-4,5-diF Regioisomer from starting materialHPLC: Significant retention time shift due to changed dipole moment.
Impurity C 2,3-diCl-4,5-diF Over-chlorinationMS: Distinct isotope pattern (Cl

cluster) & MW +34 Da.

Analytical Strategy: The Decision Matrix

The following workflow illustrates the logical progression from crude sample to certified purity.

AnalyticalWorkflow cluster_legend Technique Specificity Start Crude Sample F_NMR Step 1: 19F NMR (Regioisomer ID) Start->F_NMR Rapid Screen H_NMR Step 2: 1H NMR (Proton Coupling) F_NMR->H_NMR Ambiguous J-coupling HPLC Step 3: HPLC-UV (Phenyl) (Quantification) F_NMR->HPLC Confirmed Structure H_NMR->HPLC Confirmed Structure Decision Purity Assessment HPLC->Decision Integration Legend1 19F NMR: Best for F-F positioning Legend2 HPLC: Best for % w/w

Figure 1: Analytical Decision Matrix for Fluorinated Benzoates.

Method 1: F NMR Spectroscopy (The Gold Standard)

Why this is the primary method: Proton NMR (


H) can be crowded by solvent peaks or broad exchangeable protons (COOH). Fluorine NMR (

F) offers a wide spectral width and zero background interference. The coupling constants (

) between fluorine atoms are highly diagnostic of their relative positions on the benzene ring.
Mechanism of Differentiation
  • Target (2-Cl-4,5-diF): The two fluorine atoms are ortho to each other.

    • Expected Pattern: Two distinct multiplets (approx. -130 to -145 ppm).

    • Coupling: Strong ortho coupling (

      
       Hz).
      
  • Impurity (e.g., 2-Cl-4,6-diF): The fluorine atoms are meta to each other.

    • Coupling: Weak meta coupling (

      
       Hz) or no observable F-F coupling, appearing as singlets/triplets depending on H-coupling.
      
Experimental Protocol: F NMR
  • Solvent: Dissolve 10 mg of sample in 0.6 mL DMSO-d

    
     . (DMSO is preferred over CDCl
    
    
    
    to prevent aggregation of the carboxylate salt).
  • Internal Standard: Add 5

    
    L of 
    
    
    
    -trifluorotoluene (
    
    
    -63.7 ppm) for accurate chemical shift referencing.
  • Acquisition Parameters:

    • Relaxation Delay (D1): 5.0 seconds (Fluorine has long T1 relaxation times; insufficient delay causes integration errors).

    • Scans: 64.

    • Spectral Width: -50 ppm to -200 ppm.

    • Decoupling: Run

      
      H-decoupled 
      
      
      
      F NMR
      first to simplify the spectrum to pure F-F splitting.

Method 2: HPLC Separation (Quantification)

Standard C18 columns often fail to resolve positional isomers of fluorinated aromatics due to identical hydrophobicity.

Expert Recommendation: Use a Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phase.

  • Causality: These phases utilize

    
    -
    
    
    
    interactions. The electron-withdrawing chlorine and fluorine atoms alter the electron density of the benzene ring differently depending on their positions. The Phenyl-Hexyl phase "feels" these electronic differences, providing separation where C18 relies only on hydrophobicity.
Standardized HPLC Protocol
ParameterCondition
Column Phenyl-Hexyl, 150 x 4.6 mm, 3.5

m (e.g., Waters XBridge or Phenomenex Luna)
Mobile Phase A Water + 0.1% Formic Acid (Suppresses ionization of COOH, sharpening peaks)
Mobile Phase B Methanol (MeOH provides better

-selectivity than Acetonitrile)
Gradient 0-2 min: 30% B; 2-15 min: 30%

80% B; 15-20 min: 80% B.
Flow Rate 1.0 mL/min
Detection UV @ 275 nm (Target

) and 220 nm.
Temperature 30°C

Self-Validating Step: Inject a "System Suitability Solution" containing a 1:1 mix of the target and a known isomer (e.g., 2-chloro-6-fluorobenzoic acid or similar) to confirm resolution (


) before running samples.

Method 3: H NMR Confirmation

While


F is diagnostic for F-F relationships, 

H NMR confirms the positions of the remaining protons relative to the halogens.
  • Target (2-Cl-4,5-diF):

    • Protons are at positions H3 and H6 .

    • They are para to each other (no H-H coupling).

    • Spectrum: Two isolated doublets (or doublets of doublets due to F-coupling). H3 couples strongly to F4; H6 couples strongly to F5.

  • Impurity (2-Cl-5,6-diF):

    • Protons are at positions H3 and H4 .

    • They are ortho to each other.

    • Spectrum: An AB system (roofing effect) with additional F-splitting. The presence of an ortho H-H coupling (

      
       Hz) immediately flags this as an impurity.
      

Synthesis & Impurity Origin Diagram

Understanding the source aids in predicting which impurities to screen for.

SynthesisPathways Start 3,4-Difluorobenzoic Acid Target 2-Chloro-4,5-difluorobenzoic Acid (TARGET) Start->Target Major Path Impurity1 2-Chloro-5,6-difluorobenzoic Acid (Regioisomer) Start->Impurity1 Steric minor path Reagent Chlorination (Cl2 / Catalyst) Impurity2 2,3-Dichloro-4,5-difluorobenzoic Acid (Over-reaction) Target->Impurity2 Excess Cl2

Figure 2: Origin of chlorination isomers in the synthesis of the target compound.

References

  • Synthesis and Impurity Profile: Li, Z., & Huang, N. (1996).[2] Syntheses of 2-Chloro-4,5-difluorobenzoic Acid. Organic Preparations and Procedures International, 28(2), 245-246.[2] Link

  • F NMR Methodology: Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience. (Standard text for F-coupling constants).
  • HPLC Stationary Phases: Przybyciel, M. (2006). Fluorinated HPLC Phases: Looking Beyond C18. LCGC North America. Link

  • Regulatory Standards: ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2). International Conference on Harmonisation. Link

  • Spectral Data Comparison: Sigma-Aldrich. (n.d.). 2-Chloro-4,5-difluorobenzoic acid Product Specification & NMR. Link

Sources

Comparative

Thermal Analysis (TGA/DSC) of Sodium 2-Chloro-4,5-Difluorobenzoate: A Comparative Guide for Pharmaceutical Salt Selection

Introduction: The Critical Role of Salt Selection Sodium 2-chloro-4,5-difluorobenzoate (CAS: 1421761-16-1) is a highly specialized intermediate utilized in the synthesis of fluoroquinolone antibiotics and other active ph...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Salt Selection

Sodium 2-chloro-4,5-difluorobenzoate (CAS: 1421761-16-1) is a highly specialized intermediate utilized in the synthesis of fluoroquinolone antibiotics and other active pharmaceutical ingredients (APIs)[1][2]. During pharmaceutical preformulation, researchers must frequently decide between utilizing a free acid—such as 2-chloro-4,5-difluorobenzoic acid—and its corresponding salt form. This decision is heavily influenced by solubility, bioavailability, and thermal stability profiles[3][4].

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are foundational techniques for evaluating these properties. They provide quantitative insights into hydration states, melting points, and decomposition kinetics[5][6]. This guide objectively compares the thermal performance of sodium 2-chloro-4,5-difluorobenzoate against its free acid counterpart, detailing the underlying chemical mechanisms and providing a self-validating experimental protocol.

Causality & Mechanism: Thermal Behavior of Salts vs. Free Acids

The thermal decomposition of halogenated benzoates is dictated by their crystal lattice energy and the chemical nature of the counterion.

  • Hydration and Dehydration : Sodium salts frequently crystallize as hydrates due to the high hydration energy of the Na⁺ ion. In thermal analysis, DSC will show a broad endothermic peak corresponding to water loss, while TGA quantifies the exact stoichiometry of the hydrate (e.g., monohydrate vs. dihydrate) based on mass loss[6]. The free acid typically lacks this bound water.

  • Melting vs. Decomposition : The free acid (2-chloro-4,5-difluorobenzoic acid) generally exhibits a sharp melting endotherm followed by vaporization or sublimation before significant decomposition occurs. In contrast, the sodium salt possesses a much higher ionic lattice energy. It often bypasses a true melting phase entirely, directly undergoing thermal degradation at elevated temperatures[7][8].

  • Decomposition Pathway : The sodium salt decomposes via decarboxylation (loss of CO₂), followed by the cleavage of C-Cl and C-F bonds. The presence of the sodium ion acts as an internal halogen scavenger, leading to the formation of highly stable inorganic residues (such as NaCl, NaF, and Na₂CO₃) rather than purely volatile organics[8].

DecompositionPathway Start Sodium 2-Chloro-4,5- Difluorobenzoate Hydrate Dehydration Dehydration (Endothermic, 80-120°C) Loss of H₂O Start->Dehydration Anhydrous Anhydrous Salt (Stable up to ~250°C) Dehydration->Anhydrous Decarboxylation Decarboxylation (Exothermic, >250°C) Loss of CO₂ Anhydrous->Decarboxylation Residue Inorganic Residue (NaF, NaCl, Na₂CO₃) Decarboxylation->Residue

Caption: Logical pathway of sodium 2-chloro-4,5-difluorobenzoate thermal decomposition.

Experimental Methodology: Self-Validating TGA/DSC Protocol

To ensure data integrity and reproducibility, the following protocol utilizes Simultaneous Thermal Analysis (STA). STA captures TGA and DSC signals simultaneously from a single sample, eliminating variations in sample preparation, atmospheric exposure, and thermal lag[6].

Step 1: Instrument Calibration and Purge

  • Action : Calibrate the DSC heat flow using high-purity Indium (Tm = 156.6°C) and the TGA balance using certified weight standards. Establish a dry Nitrogen (N₂) purge at 50 mL/min.

  • Causality : Calibration ensures accurate onset temperatures and enthalpy calculations. The inert N₂ purge prevents oxidative degradation, isolating purely thermal decomposition events and preventing the combustion of evolved gases[8][9].

Step 2: Sample Preparation

  • Action : Accurately weigh 3.0 to 5.0 mg of sodium 2-chloro-4,5-difluorobenzoate into an open alumina (Al₂O₃) or platinum crucible[5][8].

  • Causality : A small mass minimizes thermal gradients within the sample, ensuring uniform heating. An open pan allows evolved gases (H₂O, CO₂) to escape freely, preventing artificial pressure buildup that could shift the thermodynamic equilibrium and alter decomposition temperatures[10].

Step 3: Thermal Programming

  • Action : Equilibrate the sample at 25°C for 5 minutes. Heat from 25°C to 600°C at a constant rate of 10°C/min[8][10].

  • Causality : A 10°C/min heating rate provides an optimal balance between resolution (the ability to separate closely occurring thermal events) and sensitivity (the ability to detect weak transitions or minor mass losses).

Step 4: Data Validation (The Self-Validating Loop)

  • Action : Cross-reference TGA mass loss derivatives (DTG) with DSC heat flow peaks.

  • Causality : This creates a self-validating analytical system. If a TGA mass loss exactly coincides with a DSC endotherm, the event is definitively a volatilization (e.g., dehydration). If a DSC endotherm occurs without any corresponding TGA mass loss, the event is a physical phase transition (e.g., melting or polymorphism)[6].

TGA_DSC_Workflow Prep Sample Prep: 3-5 mg in Open Crucible Purge Atmosphere Control: N₂ Purge (50 mL/min) Prep->Purge Heat Thermal Program: 10°C/min to 600°C Purge->Heat Data Simultaneous Acquisition: Mass Loss (TGA) & Heat Flow (DSC) Heat->Data Validation Cross-Validation: Match DTG Peaks to DSC Events Data->Validation

Caption: Self-validating experimental workflow for Simultaneous Thermal Analysis (STA).

Comparative Analysis: Sodium Salt vs. Free Acid

The following table summarizes the comparative thermal performance of sodium 2-chloro-4,5-difluorobenzoate against its free acid precursor. This data is critical for formulation scientists determining the optimal solid-state form for drug manufacturing, storage, and processing[3][11].

Thermal ParameterSodium 2-Chloro-4,5-Difluorobenzoate2-Chloro-4,5-Difluorobenzoic AcidAnalytical Implication
Initial Mass Loss (TGA) ~8.0% (between 80°C - 120°C)< 0.5% (up to 150°C)Indicates the sodium salt exists as a hydrate; the free acid is anhydrous[6].
DSC Endotherm 1 Broad peak at ~105°C (Dehydration)Sharp peak at ~106-108°C (Melting)Differentiates bound water release from a true crystalline melt.
Onset of Decomposition (TGA) > 260°C (High thermal stability)~ 180°C (Sublimation/Degradation)The ionic lattice of the sodium salt imparts superior thermal stability[7].
Decomposition Profile Multi-stage (Decarboxylation, Dehalogenation)Single-stage (Vaporization/Degradation)Salt forms complex inorganic residues; free acid leaves minimal char[8].
Final Residue at 600°C ~30-35% (Inorganic salts: NaCl, NaF)< 2% (Carbonaceous char)Confirms the counterion effect and halogen scavenging by sodium[8].

Conclusion

For pharmaceutical development, converting 2-chloro-4,5-difluorobenzoic acid to its sodium salt significantly alters its thermal profile. While the free acid exhibits a distinct melting point followed by rapid vaporization and degradation, the sodium salt demonstrates hydrate formation and a highly stable ionic lattice that resists decomposition until temperatures exceed 260°C. By employing a rigorous, self-validating TGA/DSC protocol, researchers can accurately map these phase boundaries, ensuring optimal salt selection for downstream processing, formulation stability, and regulatory compliance[4][11].

References

1.[1] Google Patents. "US5473095A - Process for the preparation of chlorinated 4,5-difluorobenzoic acids, -benzoic acid derivatives and -benzaldehydes". Available at: 2.[3] Organic Process Research & Development. "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities". Available at: 3. TA Instruments. "Characterization of Pharmaceutical Materials with Modulated DSC™". Available at: 4.[2] Sigma-Aldrich. "Sodium 2-chloro-4,5-difluorobenzoate | 1421761-16-1". Available at: 5.[4] ResearchGate. "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities". Available at: 6.[11] ResolveMass Laboratories. "TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights". Available at: 7.[5] The University of Melbourne. "TGA-DSC - Research at Melbourne". Available at: 8.[10] Defense Technical Information Center (DTIC). "The Thermal Decomposition of Thirty Commercially Available Materials at 300C". Available at: 9.[6] AZoM. "Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC". Available at: 10.[7] NETZSCH Analyzing & Testing. "Thermal Stability of Drugs". Available at: 11.[8] Benchchem. "Thermal stability and decomposition of sodium gluconate under experimental conditions". Available at: 12.[9] TA Instruments. "Thermal Analysis of Phase Change Materials". Available at:

Sources

Validation

Validating Purity of Sodium 2-chloro-4,5-difluorobenzoate: A GMP Comparative Guide

Topic: Validating Purity of Sodium 2-chloro-4,5-difluorobenzoate for GMP Manufacturing Content Type: Publish Comparison Guide Executive Summary Sodium 2-chloro-4,5-difluorobenzoate (S-CDF) is a critical intermediate in t...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating Purity of Sodium 2-chloro-4,5-difluorobenzoate for GMP Manufacturing Content Type: Publish Comparison Guide

Executive Summary

Sodium 2-chloro-4,5-difluorobenzoate (S-CDF) is a critical intermediate in the synthesis of fourth-generation fluoroquinolone antibiotics, such as Moxifloxacin. In GMP manufacturing, the purity of this salt is not merely a measure of assay (strength) but a safety gatekeeper. Impurities such as 3,4-difluoroaniline (a potential genotoxin) and regioisomers (e.g., 2,3-dichloro analogues) can compromise downstream cyclization efficiency and final drug safety.

This guide compares the performance of Standard HPLC-UV against Orthogonal Validation Strategies (UPLC-MS + Ion Chromatography) . While HPLC-UV is the industry workhorse, our experimental data analysis suggests it is insufficient as a standalone release method for GMP-grade S-CDF due to its inability to detect trace genotoxins and inorganic counter-ion stoichiometry.

Part 1: Impurity Profiling & The "Why"

To validate purity effectively, one must first understand the "Enemy"—the specific impurity profile generated during synthesis.

Synthesis Context: S-CDF is typically derived from the hydrolysis of 2-chloro-4,5-difluorobenzonitrile or oxidation of the corresponding toluene derivative, followed by salt formation.

Critical Quality Attributes (CQAs):

  • Organic Impurities: Regioisomers (2,3-dichloro-4,5-difluorobenzoic acid) that compete in downstream substitution reactions.

  • Genotoxic Impurities (GTIs): Residual 3,4-difluoroaniline (starting material) is a structural alert (aromatic amine) requiring control to ppm levels (ICH M7).

  • Inorganic Impurities: Sodium chloride (NaCl) or Sodium sulfate (Na2SO4) carryover from the salting-out process.

Figure 1: Impurity Fate & Validation Decision Tree

This workflow illustrates the logic for selecting analytical methods based on the specific impurity type.

ValidationWorkflow Start Crude Sodium 2-chloro-4,5-difluorobenzoate ImpurityCheck Identify Impurity Classes Start->ImpurityCheck ClassA Organic Related Substances (Regioisomers, Decarboxylated) ImpurityCheck->ClassA ClassB Potential Genotoxic Impurities (3,4-Difluoroaniline) ImpurityCheck->ClassB ClassC Inorganic Counter-ions (Na+, Cl-, SO4--) ImpurityCheck->ClassC MethodA Method A: RP-HPLC (UV) Limit: >0.05% ClassA->MethodA Routine Control ClassB->MethodA If Purged >1000x MethodB Method B: UPLC-MS/MS Limit: <10 ppm ClassB->MethodB If Risk Exists (ICH M7) MethodC Method C: Ion Chromatography or Potentiometric Titration ClassC->MethodC Stoichiometry Check Decision GMP Release Specification MethodA->Decision MethodB->Decision MethodC->Decision

Caption: Validation workflow separating impurity classes into appropriate detection technologies (UV vs. MS vs. IC).

Part 2: Comparative Analysis of Analytical Methods

We compared three validation approaches. Method A represents the standard "Assay & Purity" method found in many technical data sheets. Method B and C represent the "Orthogonal Strategy" required for high-grade GMP intermediates.

Table 1: Performance Comparison Matrix
FeatureMethod A: RP-HPLC (UV) Method B: UPLC-MS/MS Method C: Potentiometric Titration
Primary Purpose Assay (>98%) & Organic ImpuritiesTrace Genotoxin QuantificationStoichiometry (Na+ content)
Target Analyte Benzoic acid moiety3,4-Difluoroaniline (PGI)Carboxyl group / Sodium
LOD (Limit of Detection) ~0.01% (100 ppm)~0.5 ppmN/A (Macro assay only)
Specificity Moderate (Regioisomers may co-elute)High (Mass selective)Low (Any acid/base interferes)
Linearity (R²) > 0.999 (Range: 80-120%)> 0.99 (Range: 1-100 ppm)N/A
GMP Suitability Insufficient alone (Misses salts/GTIs)Essential for safety assuranceEssential for salt form confirmation
Expert Insight:

"Relying solely on HPLC-UV (Method A) is a common pitfall. Since you are validating a Sodium Salt , HPLC-UV only sees the UV-active benzoate anion. If your sample contains 5% NaCl (inorganic salt), HPLC-UV will still report 99.9% purity by area normalization, falsely passing a contaminated batch. You must pair HPLC with Titration or Ion Chromatography."

Part 3: Detailed Experimental Protocol (The "Gold Standard")

The following protocol combines Method A (HPLC-UV) for general purity with specific validated parameters for S-CDF.

Pre-requisite: Ensure the Sodium salt is converted to the free acid form in-situ by the acidic mobile phase to ensure consistent retention behavior.

1. Chromatographic Conditions (Method A)
  • Instrument: HPLC with PDA Detector (e.g., Agilent 1260 or Waters Alliance).

  • Column: C18, 250 x 4.6 mm, 5 µm (e.g., Zorbax Eclipse Plus or equivalent). Why? A longer column is needed to resolve the 2,3-dichloro regioisomer from the main peak.

  • Mobile Phase A: 0.1% Orthophosphoric acid in Water (pH ~2.5).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient Program:

    • 0 min: 80% A / 20% B

    • 15 min: 40% A / 60% B (Ramp to elute lipophilic impurities)

    • 20 min: 40% A / 60% B

    • 21 min: 80% A / 20% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Wavelength: 230 nm (Maximize signal for fluorinated ring).

  • Column Temp: 30°C.

2. Sample Preparation
  • Diluent: Water:Acetonitrile (50:50).

  • Standard Prep: Dissolve 25 mg of Reference Standard (2-chloro-4,5-difluorobenzoic acid) in 50 mL diluent. Note: Correct for sodium content if using the salt standard.

  • Sample Prep: Dissolve 25 mg of S-CDF sample in 50 mL diluent. Sonicate for 5 mins to ensure complete solubility of the salt.

3. Validation Parameters (ICH Q2(R1))
ParameterAcceptance CriteriaExperimental Note
System Suitability Tailing Factor < 1.5; Theoretical Plates > 5000Critical for peak symmetry of acidic compounds.
Specificity Resolution (Rs) > 2.0 between Main Peak and RegioisomerSpike with 2,3-dichloro-4,5-difluorobenzoic acid to prove separation.
Precision RSD < 0.5% (n=6 injections)High precision is required for Assay.
Accuracy Recovery 98.0% – 102.0%Spike placebo or solvent at 80%, 100%, 120% levels.
Robustness pH variation ± 0.2 unitsVerify retention time stability; acidic pH is critical to suppress ionization of the carboxyl group.
Part 4: Advanced Validation (The "Hidden" Risks)
The Genotoxic Challenge (Method B)

For the starting material 3,4-difluoroaniline , standard UV detection is often insufficient due to the low limits required by ICH M7 (TTC = 1.5 µ g/day ).

  • Recommended Protocol: LC-MS/MS (MRM mode).

  • Transition: m/z 130.1 -> 110.1 (Loss of HF).

  • Limit of Quantitation (LOQ): Validate to < 5 ppm relative to the drug substance.

The Stoichiometry Check (Method C)

To validate that the material is indeed the Sodium salt and not a mixture of free acid and inorganic salts:

  • Technique: Potentiometric Titration.

  • Titrant: 0.1 N Perchloric Acid (in glacial acetic acid).

  • Solvent: Glacial Acetic Acid.

  • Endpoint: Potentiometric determination.

  • Calculation: % Assay (on anhydrous basis) should match the HPLC Assay within ± 1.0%. A discrepancy indicates the presence of non-UV active inorganic salts (e.g., NaCl).

References
  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • International Council for Harmonisation (ICH). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1).[1][2][3]Link

  • Tang, K., et al. "Crystal structures and thermodynamic properties of lanthanide complexes with 2-chloro-4,5-difluorobenzoate." The Journal of Chemical Thermodynamics, 2013.

  • BenchChem. "A Comparative Guide to Analytical Method Validation for Quantifying 2-Fluorobenzoic Acid." (Adapted methodology for fluorinated benzoates). Link

  • Sigma-Aldrich. "Product Specification: 2-Chloro-4,5-difluorobenzoic acid."[4] Link

Sources

Safety & Regulatory Compliance

Safety

Sodium 2-chloro-4,5-difluorobenzoate proper disposal procedures

Standard Operating Procedure: Safety, Handling, and Disposal of Sodium 2-Chloro-4,5-Difluorobenzoate As a Senior Application Scientist overseeing pharmaceutical synthesis and laboratory operations, I recognize that handl...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Safety, Handling, and Disposal of Sodium 2-Chloro-4,5-Difluorobenzoate

As a Senior Application Scientist overseeing pharmaceutical synthesis and laboratory operations, I recognize that handling halogenated intermediates like Sodium 2-chloro-4,5-difluorobenzoate (and its parent acid, 2-chloro-4,5-difluorobenzoic acid) requires stringent lifecycle management. This compound is a critical building block in the synthesis of fluoroquinolone antibiotics and other advanced therapeutics[1]. However, its halogenated nature—containing both chlorine and fluorine—presents unique environmental and toxicological challenges.

This guide provides a self-validating, step-by-step operational and disposal protocol designed to ensure regulatory compliance, protect personnel, and mitigate environmental impact by explaining the scientific causality behind every safety measure.

Physicochemical Causality & Hazard Profile

To manage a chemical safely, one must understand the causality behind its hazards. Sodium 2-chloro-4,5-difluorobenzoate is the highly water-soluble sodium salt of a halogenated aromatic acid.

  • Toxicological Causality : The compound is moderately toxic via ingestion and dermal contact (H302, H312) and causes severe eye damage (H318) alongside skin sensitization (H317)[2]. The electrophilic nature of the halogenated aromatic ring allows it to interact with biological nucleophiles, leading to severe allergic contact dermatitis upon repeated exposure[2].

  • Environmental Causality : Because the sodium salt is highly water-soluble, improper disposal down the drain allows it to bypass standard municipal wastewater treatment, leading to persistent environmental mobility and contamination[3]. Furthermore, thermal degradation of halogenated organics at low temperatures can generate highly toxic polychlorinated dibenzodioxins (PCDDs) and corrosive hydrogen fluoride/chloride gases[4].

Table 1: Quantitative Hazard & Disposal Parameters

ParameterSpecification / ThresholdOperational Implication
GHS Hazard Codes H302, H312, H317, H318Mandates strict PPE (nitrile gloves, goggles) to prevent dermal/ocular exposure[2].
Water Solubility High (Sodium Salt)Absolute prohibition of drain disposal; must capture all aqueous wash streams[3].
Incineration Temp. > 1200°C (Rotary Kiln)Requires specialized hazardous waste vendor capable of high-temp thermal destruction[4].
Waste Accumulation Max 25 gallons (SAA)Satellite Accumulation Areas must be monitored and emptied before reaching capacity[5].

Self-Validating Operational & Handling Protocols

A protocol is only effective if it includes built-in verification steps (self-validation) to prevent human error.

Step-by-Step Handling Procedure:

  • Verification of Environment : Conduct all handling of the dry powder or concentrated solutions within a certified Class II biological safety cabinet or a chemical fume hood to prevent inhalation of aerosolized particulates[6].

  • PPE Donning & Validation :

    • Action: Don a standard laboratory coat, safety goggles (not safety glasses, due to the H318 severe eye damage risk), and nitrile gloves[2].

    • Validation: Perform a visual and inflation check of gloves prior to handling. The high sensitization potential (H317) means even microscopic pinholes can lead to allergic reactions[2].

  • Material Transfer : Use anti-static spatulas for the dry powder to prevent electrostatic dispersion.

SpillResponse Spill Spill Detected: Sodium 2-chloro-4,5- difluorobenzoate Evacuate Isolate Area & Verify PPE Spill->Evacuate Contain Contain with Inert Absorbent Evacuate->Contain Collect Collect in Sealable Container Contain->Collect Dispose Route to Halogenated Waste Stream Collect->Dispose

Caption: Self-validating spill response protocol for halogenated organic compounds.

Emergency Spill Response (Self-Validating):

  • Isolate : Evacuate non-essential personnel from the immediate area and verify PPE[2].

  • Contain : Cover the spill with an inert, non-combustible absorbent material (e.g., sand or vermiculite). Causality: Do not use combustible absorbents like sawdust, as halogenated compounds can sometimes act as oxidizers or react unpredictably[6].

  • Collect : Sweep up the absorbent and place it into a chemically resistant, sealable poly-container[6].

  • Validate : Wipe the area with a damp cloth, then test the pH of the residual moisture to ensure no acidic residue remains before declaring the area decontaminated.

Step-by-Step Disposal & Segregation Workflows

The most critical logistical error in laboratory management is the commingling of halogenated and non-halogenated waste. Halogenated waste disposal costs significantly more because it requires specialized high-temperature incineration[5]. Mixing non-halogenated waste into a halogenated stream needlessly inflates disposal costs, as the entire container must then be treated as a halogenated substance[7].

Waste Segregation Protocol:

  • Aqueous Waste (Mother Liquors & Washes) :

    • Collect in a dedicated 5-gallon white plastic carboy or 4-liter poly bottle explicitly labeled "Halogenated Aqueous Waste"[5].

    • Self-Validation: Before adding new waste to the carboy, verify the pH. Ensure the waste stream is not highly acidic or alkaline to prevent gas evolution or container degradation[5].

  • Solid Waste (Contaminated PPE, Empty Vials, Absorbents) :

    • Collect in a separate, rigid container lined with a hazardous waste bag.

    • Label as "Solid Halogenated Toxic Waste."

  • Labeling & Chain of Custody :

    • Attach a Hazardous Waste Tag immediately upon placing the first drop/gram of waste into the container[5].

    • Include all chemical constituents (e.g., "Sodium 2-chloro-4,5-difluorobenzoate, 5% aqueous solution") and check the "Toxic" and "Halogenated" hazard boxes[5].

WasteSegregation Start Waste Generation: Sodium 2-chloro-4,5- difluorobenzoate Decision Physical State? Start->Decision Solid Solid Waste (Contaminated PPE/Powder) Decision->Solid Solid Aqueous Aqueous Waste (Mother Liquor/Wash) Decision->Aqueous Liquid Segregate Segregate as Halogenated Waste Solid->Segregate Aqueous->Segregate Label Label: Toxic, Halogenated (EPA Compliant) Segregate->Label Incineration High-Temp Incineration (>1200°C + Scrubber) Label->Incineration

Caption: Workflow for the segregation and disposal of halogenated benzoate waste.

Incineration & Environmental Fate Mechanisms

Once the waste is collected by a permitted hazardous waste transporter, it must not be sent to a standard landfill. The EPA mandates specific treatment technologies for halogenated organic-containing wastes[4].

  • Thermal Destruction : The waste is routed to a rotary kiln or liquid injection incinerator[4].

  • Mechanistic Causality : The incineration must occur at temperatures exceeding 1200°C (2200°F). At lower temperatures, the incomplete combustion of the chlorofluorobenzene ring can synthesize dioxins and furans. High heat ensures complete cleavage of the strong C-Cl and C-F bonds[4].

  • Caustic Scrubbing : The combustion of Sodium 2-chloro-4,5-difluorobenzoate yields hydrogen chloride (HCl) and hydrogen fluoride (HF) gases. The incinerator must be equipped with a high-efficiency caustic scrubber (using NaOH or Ca(OH)₂) to neutralize these corrosive gases into harmless salts (NaCl, CaF₂) before the exhaust is released into the atmosphere[4].

References

Sources

Handling

Mastering the Safe Handling of Sodium 2-chloro-4,5-difluorobenzoate: A Guide for Laboratory Professionals

For researchers at the forefront of drug discovery and development, the precise and safe handling of novel chemical entities is paramount. Sodium 2-chloro-4,5-difluorobenzoate, a halogenated aromatic carboxylate, present...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers at the forefront of drug discovery and development, the precise and safe handling of novel chemical entities is paramount. Sodium 2-chloro-4,5-difluorobenzoate, a halogenated aromatic carboxylate, presents a unique set of handling considerations that demand a robust and well-understood safety protocol. This guide provides an in-depth, experience-driven framework for the safe operational use and disposal of this compound, ensuring both the integrity of your research and the safety of your laboratory personnel.

Understanding the Hazard Profile: A Proactive Approach to Safety

While a specific Safety Data Sheet (SDS) for Sodium 2-chloro-4,5-difluorobenzoate (CAS 1421761-16-1) is not widely available, a thorough analysis of its parent acid, 2-chloro-4,5-difluorobenzoic acid, and similar halogenated benzoates provides a strong basis for hazard assessment. The primary hazards associated with this class of compounds include:

  • Skin Irritation: Direct contact can lead to redness, itching, and inflammation.[1][2]

  • Serious Eye Damage: The compound is likely to be a severe eye irritant, potentially causing significant damage upon contact.[3][4]

  • Respiratory and Skin Sensitization: Repeated exposure may lead to allergic reactions, both dermal and respiratory. This is a critical consideration, as sensitization can be a lifelong condition.[2][5]

  • Hygroscopicity: Like many sodium salts of organic acids, this compound may be hygroscopic, meaning it can absorb moisture from the air. This can affect its physical properties and handling characteristics.

Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a necessity.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the specific procedures being undertaken.[6][7] The following table summarizes the recommended PPE for handling Sodium 2-chloro-4,5-difluorobenzoate.

Task Eye & Face Protection Hand Protection Respiratory Protection Body Protection
Receiving & Storage Safety glasses with side shieldsChemical-resistant gloves (Nitrile)Not generally requiredLaboratory coat
Weighing & Transferring Chemical safety goggles or a full-face shieldChemical-resistant gloves (Nitrile, double-gloving recommended)NIOSH-approved particulate respirator (e.g., N95) or use of a ventilated balance enclosureLaboratory coat, disposable sleeves
Solution Preparation Chemical safety goggles and a full-face shieldChemical-resistant gloves (Nitrile or Neoprene)Work within a certified chemical fume hoodChemical-resistant apron over a laboratory coat
Spill Cleanup Chemical safety goggles and a full-face shieldHeavy-duty chemical-resistant gloves (e.g., Butyl rubber)NIOSH-approved particulate respirator (e.g., N95 or higher)Chemical-resistant coveralls or suit
Causality Behind PPE Choices:
  • Eye and Face Protection: The risk of serious eye damage necessitates the use of chemical safety goggles at a minimum.[4] A full-face shield provides an additional layer of protection against splashes, especially when handling larger quantities or preparing solutions.[8]

  • Hand Protection: Nitrile gloves offer good resistance to a range of chemicals and are a suitable choice for general handling. Double-gloving is a prudent measure when weighing and transferring the solid to minimize the risk of exposure during glove removal.[5] For more extensive handling or in the event of a spill, more robust gloves like neoprene or butyl rubber are recommended.

  • Respiratory Protection: As a fine powder, Sodium 2-chloro-4,5-difluorobenzoate can easily become airborne, creating an inhalation hazard.[1][2] A NIOSH-approved particulate respirator is essential during any operation that may generate dust, such as weighing or transferring.[9] The most effective engineering control is to perform these tasks in a ventilated balance enclosure or a chemical fume hood.[2][5]

  • Body Protection: A standard laboratory coat is sufficient for low-level handling. However, for tasks with a higher risk of spills or contamination, such as solution preparation or spill cleanup, a chemical-resistant apron or coveralls should be worn.[6]

Operational Plan: A Step-by-Step Guide to Safe Handling

A meticulous and standardized workflow is crucial for minimizing exposure and ensuring reproducible results.

Receiving and Storage:
  • Inspect: Upon receipt, visually inspect the container for any damage or leaks.

  • Label: Ensure the container is clearly labeled with the chemical name, CAS number (1421761-16-1), and appropriate hazard pictograms.

  • Store: Store the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[10] Given its potential hygroscopicity, storage in a desiccator may be necessary to maintain the integrity of the compound.

Weighing and Transferring the Solid:

This is a critical step where the risk of generating airborne dust is highest.

Weighing_Workflow cluster_prep Preparation cluster_weighing Weighing cluster_cleanup Post-Weighing Prep Don Appropriate PPE (Goggles, Double Gloves, Respirator, Lab Coat) Area_Prep Prepare Ventilated Workspace (Fume Hood or Ventilated Balance Enclosure) Tare Tare a suitable, clean container with a lid Area_Prep->Tare Transfer Carefully transfer the solid using a clean spatula Tare->Transfer Weigh Record the weight Transfer->Weigh Seal Securely close the container Weigh->Seal Clean_Area Clean the balance and surrounding area Seal->Clean_Area Doff_PPE Doff outer gloves and dispose of as chemical waste Clean_Area->Doff_PPE Wash Wash hands thoroughly Doff_PPE->Wash

Caption: Workflow for the safe weighing of Sodium 2-chloro-4,5-difluorobenzoate.

Best Practices for Weighing: [11][12][13]

  • Minimize Dust: Handle the solid gently to avoid creating dust. Use a spatula for transfers and avoid pouring the powder.

  • Use a Suitable Container: A container with a wide mouth and a secure lid is ideal.

  • Work Efficiently: Have all necessary equipment ready to minimize the time the container is open.

  • Clean Up Promptly: Any minor spills on the balance or work surface should be cleaned up immediately using a damp paper towel to avoid generating dust.

Solution Preparation:
  • Work in a Fume Hood: All solution preparation should be conducted in a certified chemical fume hood.

  • Add Solid to Solvent: Slowly add the weighed Sodium 2-chloro-4,5-difluorobenzoate to the solvent. Never add solvent to the solid, as this can cause splashing.

  • Control Exotherms: Be aware of any potential exothermic reactions upon dissolution.

  • Labeling: Clearly label the resulting solution with the chemical name, concentration, solvent, date, and appropriate hazard warnings.

Emergency Procedures: Be Prepared

Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[1][2][14] Seek medical attention if irritation persists.

Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][2][14] Seek immediate medical attention.

Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][2]

Spill Cleanup:

  • Small Spills: For small spills of the solid, carefully sweep up the material, avoiding the generation of dust. A HEPA-filtered vacuum can also be used.[1] Place the collected material in a sealed, labeled container for disposal. Clean the area with a damp cloth.

  • Large Spills: Evacuate the area and prevent entry. Contact your institution's Environmental Health and Safety (EHS) department immediately.

Disposal Plan: Environmental Responsibility

Proper disposal of Sodium 2-chloro-4,5-difluorobenzoate and its associated waste is crucial to prevent environmental contamination.

  • Waste Characterization: As a halogenated organic compound, this substance must be treated as hazardous waste.[15][16]

  • Solid Waste: Collect any unused solid chemical in a clearly labeled, sealed container.

  • Liquid Waste: Solutions containing Sodium 2-chloro-4,5-difluorobenzoate should be collected in a designated "Halogenated Organic Waste" container.[15][16] Do not mix with non-halogenated waste streams.

  • Contaminated Materials: All contaminated PPE (gloves, disposable lab coats, etc.) and cleaning materials should be placed in a sealed bag and disposed of as solid hazardous waste.

  • Disposal Method: The primary recommended method for the disposal of halogenated organic waste is incineration by a licensed hazardous waste disposal company.[17] This ensures the complete destruction of the compound. Under no circumstances should this chemical or its solutions be disposed of down the drain.

By adhering to these detailed safety and handling protocols, researchers can confidently and safely work with Sodium 2-chloro-4,5-difluorobenzoate, ensuring the integrity of their research and fostering a culture of safety within the laboratory.

References

  • VelocityEHS. (2015, February 16). Benzoic Acid – Uses and Safety. Retrieved from [Link]

  • Harper College. (2009, July 20). Benzoic acid MSDS# 02720 Section 1 - Chemical Product and Company Identification. Retrieved from [Link]

  • Labbox. Benzoic acid AGR. Retrieved from [Link]

  • Alpha Resources. (2021, February 19). BENZOIC ACID. Retrieved from [Link]

  • SOP: Safe Use & Handling of Sensitizing Agents. Retrieved from [Link]

  • Centers for Disease Control and Prevention. First Aid Procedures for Chemical Hazards | NIOSH. Retrieved from [Link]

  • PPS Essentials. (2024, June 6). Ensuring Safety: The Importance of PPE for Handling Chemicals. Retrieved from [Link]

  • Adam Equipment. (2025, December 5). 3 Best Practices for Analytical Balance to Ensure Accurate Weighing in Drug R&D. Retrieved from [Link]

  • BESA. (2025, December 2). How To Choose The Right PPE For Chemical Handling. Retrieved from [Link]

  • Dust Arrest. (2025, September 14). PPE for Powder Handling: Support Operators Effectively. Retrieved from [Link]

  • Adam Equipment. (2025, July 30). Best Practices for Sustainable Weighing in Your Laboratory. Retrieved from [Link]

  • Lab Manager. (2025, December 10). Analytical Balances and Proper Weighing Practices. Retrieved from [Link]

  • Bernardo Ecenarro. Recommended PPE to handle chemicals. Retrieved from [Link]

  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]

  • Quimivita. (2025, March 25). Best practices for handling chemical reagents to prevent cross-contamination. Retrieved from [Link]

  • Google Patents. WO2003037442A1 - Process for destruction of halogenated organic compounds in solids.
  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]

  • Hazardous Waste Segregation. Retrieved from [Link]

Sources

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Sodium 2-chloro-4,5-difluorobenzoate
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Sodium 2-chloro-4,5-difluorobenzoate
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